molecular formula C8H6Cl2O B6335619 4,5-Dichloro-2-methylbenzaldehyde CAS No. 1416352-12-9

4,5-Dichloro-2-methylbenzaldehyde

Cat. No.: B6335619
CAS No.: 1416352-12-9
M. Wt: 189.04 g/mol
InChI Key: KQYSEJGMGNLZKS-UHFFFAOYSA-N
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Description

4,5-Dichloro-2-methylbenzaldehyde is a useful research compound. Its molecular formula is C8H6Cl2O and its molecular weight is 189.04 g/mol. The purity is usually 95%.
The exact mass of the compound 4,5-Dichloro-2-methylbenzaldehyde is 187.9795702 g/mol and the complexity rating of the compound is 149. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4,5-Dichloro-2-methylbenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,5-Dichloro-2-methylbenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4,5-dichloro-2-methylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O/c1-5-2-7(9)8(10)3-6(5)4-11/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQYSEJGMGNLZKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical properties of 4,5-Dichloro-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Title: 4,5-Dichloro-2-methylbenzaldehyde (CAS 1416352-12-9): A Comprehensive Guide to Reactivity, Steric Modulation, and Synthetic Applications

Target Audience: Researchers, scientists, and drug development professionals.

I. Executive Summary

In modern drug discovery and fine chemical synthesis, the strategic selection of highly functionalized building blocks dictates the efficiency of downstream diversification. 4,5-Dichloro-2-methylbenzaldehyde (CAS 1416352-12-9) is a privileged, multi-functional synthon characterized by an electrophilic carbonyl core, a sterically demanding ortho-methyl group, and two synthetically orthogonal carbon-chlorine (C-Cl) bonds[1].

This whitepaper provides an authoritative analysis of the physicochemical properties and reactivity profile of this compound. By dissecting the structural causality behind its chemical behavior—specifically the steric hindrance imposed by the ortho-methyl group and the electronic modulation of the di-chloro moiety—we establish self-validating experimental protocols for chemoselective reductive amination and site-selective Suzuki-Miyaura cross-coupling.

II. Physicochemical Profiling & Data Presentation

Understanding the baseline physical properties of 4,5-Dichloro-2-methylbenzaldehyde is critical for optimizing reaction conditions, particularly regarding solubility and thermal stability during transition-metal catalysis.

Table 1: Physicochemical Properties & Descriptors

PropertyValue / Description
CAS Registry Number 1416352-12-9
Molecular Formula C₈H₆Cl₂O
Molecular Weight 189.04 g/mol
SMILES String CC1=CC(=C(C=C1C=O)Cl)Cl
Storage Conditions Inert atmosphere (Argon/N₂), Room Temperature to 2-8°C
Hazard Classification H302 (Harmful if swallowed), H315, H319, H335
Primary Synthetic Utility API intermediate, heterocycle synthesis, cross-coupling precursor

Data aggregated from standard chemical vendor specifications and computational descriptors[1].

III. Mechanistic Reactivity & Structural Causality

The synthetic utility of 4,5-Dichloro-2-methylbenzaldehyde is governed by the interplay between steric shielding and electronic induction.

Steric Hindrance at the Carbonyl Center

Nucleophilic addition to the aldehyde (C1) is fundamentally altered by the adjacent methyl group at the C2 (ortho) position. This methyl group physically obstructs the Bürgi-Dunitz trajectory (the optimal angle of ~107° for nucleophilic attack on a carbonyl). Consequently, standard condensation reactions (e.g., imine formation) exhibit significantly higher activation energies compared to unhindered benzaldehydes[2].

To overcome this, reactions such as reductive amination require careful kinetic management. If a strong, unselective reductant like Sodium Borohydride (NaBH₄) is used, the slow-forming imine is bypassed, and the unreacted aldehyde is prematurely reduced to a dead-end benzyl alcohol[3].

Table 2: Reductant Selection Matrix for Sterically Hindered Aldehydes

ReductantChemoselectivityImine Reduction RateAldehyde Reduction RateSuitability for Ortho-Substituted Aldehydes
NaBH₄ LowVery FastVery FastPoor (Yields primary alcohol byproduct)
NaBH₃CN HighFastSlowGood (Toxic byproducts)
NaBH(OAc)₃ Very HighFastVery SlowOptimal (Mild, highly selective)
Electronic Modulation and C-Cl Activation

The chlorine atoms at C4 and C5 exert a dual effect: they withdraw electron density via the inductive effect ( −I ), slightly increasing the electrophilicity of the ring, while donating electron density via resonance ( +R ). Because C-Cl bonds possess a higher bond dissociation energy (~96 kcal/mol) than C-Br or C-I bonds, they are traditionally inert under standard palladium catalysis. However, utilizing electron-rich, sterically bulky ligands (e.g., XPhos) or N-Heterocyclic Carbene (NHC)-Pd polymers allows for efficient oxidative addition into the C-Cl bond, enabling Suzuki-Miyaura cross-coupling without degrading the sensitive aldehyde functionality[4][5].

ReactivityMap Core 4,5-Dichloro-2-methylbenzaldehyde Aldehyde Carbonyl (C1) Electrophilic Center Core->Aldehyde Nucleophilic Addition Methyl Methyl (C2) Steric Shielding Core->Methyl Modulates Trajectory Chloro4 Chloro (C4) Activated for SNAr/Coupling Core->Chloro4 Pd-Catalyzed Cross-Coupling Chloro5 Chloro (C5) Inductive EWG Core->Chloro5 Pd-Catalyzed Cross-Coupling Methyl->Aldehyde Elevates Activation Energy

Caption: Structural reactivity map of 4,5-Dichloro-2-methylbenzaldehyde highlighting key functional sites.

IV. Validated Experimental Protocols

The following protocols are engineered as self-validating systems. Every reagent choice and operational sequence is grounded in the mechanistic causality discussed above.

Protocol A: Chemoselective Reductive Amination

Objective: Synthesize a secondary amine while suppressing the reduction of the sterically hindered starting aldehyde.

Reagents:

  • 4,5-Dichloro-2-methylbenzaldehyde (1.0 equiv, 10 mmol)

  • Primary Amine (e.g., Benzylamine) (1.2 equiv, 12 mmol)

  • Sodium Triacetoxyborohydride, NaBH(OAc)₃ (1.5 equiv, 15 mmol)

  • Glacial Acetic Acid (1.0 equiv, 10 mmol)

  • 1,2-Dichloroethane (DCE) (0.2 M, 50 mL)

Step-by-Step Methodology:

  • Imine Pre-formation: Dissolve the aldehyde and the primary amine in anhydrous DCE under an argon atmosphere. Add glacial acetic acid.

    • Causality: Acid catalysis protonates the carbonyl oxygen, increasing its electrophilicity to overcome the steric bulk of the ortho-methyl group[2].

  • Kinetic Aging: Stir the mixture at room temperature for 2–4 hours before adding the reductant.

    • Causality: Because the Bürgi-Dunitz trajectory is hindered, imine/iminium formation is exceptionally slow. Premature addition of the reductant will lead to the irreversible reduction of the unreacted aldehyde[3].

  • Selective Reduction: Cool the reaction to 0°C. Add NaBH(OAc)₃ portion-wise over 15 minutes.

    • Causality: NaBH(OAc)₃ is a mild hydride source that selectively reduces the highly electrophilic iminium ion while leaving the sterically shielded, less electrophilic aldehyde intact[3].

  • Quench & Workup: Stir for an additional 12 hours at room temperature. Quench with saturated aqueous NaHCO₃ (30 mL) to neutralize the acetic acid and decompose excess reductant. Extract the aqueous layer with dichloromethane (3 x 20 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

ReductiveAmination A Aldehyde + Primary Amine B Carbinolamine Intermediate A->B Nucleophilic Attack D Secondary Amine Product A->D Direct Reduction (Side Reaction) C Iminium Ion (Sterically Hindered) B->C -H2O (Acid Catalyzed) C->D NaBH(OAc)3 Reduction

Caption: Mechanistic pathway of chemoselective reductive amination overcoming steric hindrance.

Protocol B: Aldehyde-Tolerant Suzuki-Miyaura Cross-Coupling

Objective: Achieve C-C bond formation at the inert C-Cl positions without degrading the reactive aldehyde moiety.

Reagents:

  • 4,5-Dichloro-2-methylbenzaldehyde (1.0 equiv, 5 mmol)

  • Arylboronic Acid (2.5 equiv for exhaustive di-coupling, 12.5 mmol)

  • Palladium(II) Acetate, Pd(OAc)₂ (0.05 equiv, 0.25 mmol)

  • XPhos Ligand (0.10 equiv, 0.50 mmol)

  • Potassium Phosphate, K₃PO₄ (3.0 equiv, 15 mmol)

  • Toluene / H₂O (10:1 v/v, 25 mL)

Step-by-Step Methodology:

  • Catalyst Pre-activation: In an oven-dried Schlenk flask, combine Pd(OAc)₂ and XPhos in toluene. Stir for 15 minutes until the solution turns a deep red/orange.

    • Causality: XPhos is a highly electron-rich, bulky biaryl phosphine ligand. It facilitates the difficult oxidative addition of Pd(0) into the strong C-Cl bond while preventing catalyst aggregation into inactive Pd-black[5].

  • Substrate Addition: Add the aldehyde, arylboronic acid, and K₃PO₄.

  • Biphasic Initiation: Add degassed H₂O to the mixture.

    • Causality: Water is strictly required to hydrolyze the boronic acid into a highly nucleophilic trihydroxyboronate anion [ArB(OH)3​]− , which is the active species required for the transmetalation step onto the Pd-complex[4].

  • Thermal Activation: Heat the biphasic mixture to 100°C under vigorous stirring for 18 hours.

    • Causality: The aldehyde group is entirely tolerated under these mildly basic, Suzuki conditions, avoiding the need for protecting group chemistry (e.g., acetal formation)[4][5].

  • Isolation: Cool to room temperature, filter through a pad of Celite to remove Pd residues, and partition between Ethyl Acetate and water. Purify the crude biaryl product via silica gel flash chromatography.

V. Conclusion

4,5-Dichloro-2-methylbenzaldehyde is a highly valuable scaffold for drug discovery, offering distinct vectors for functionalization. By applying a first-principles understanding of steric hindrance (Bürgi-Dunitz trajectory obstruction by the C2-methyl) and electronic deactivation (C-Cl bond strength), chemists can deploy targeted methodologies—such as kinetic aging in reductive aminations and specialized bulky-ligand Pd-catalysis in cross-couplings—to unlock the full synthetic potential of this molecule.

VI. References

  • Sigma-Aldrich. 4,5-Dichloro-2-methylbenzaldehyde Product Specification. Retrieved from:[Link]

  • Meiji University Chemical Database. 4,5-Dichloro-2-methylbenzaldehyde CAS 1416352-12-9. Retrieved from: [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. Retrieved from: [Link]

  • MDPI. Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Retrieved from: [Link]

Sources

Molecular Architecture and Synthetic Reactivity of 4,5-Dichloro-2-methylbenzaldehyde: A Comprehensive Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

In modern medicinal chemistry and agrochemical development, multi-functionalized aromatic building blocks are critical for constructing complex, rigidified pharmacophores. 4,5-Dichloro-2-methylbenzaldehyde (CAS: 1416352-12-9) represents a highly versatile, tri-functional scaffold. This whitepaper provides an in-depth mechanistic analysis of its reactivity, detailing how researchers can leverage its unique electronic and steric properties to achieve regioselective transformations.

Molecular Architecture & Physicochemical Profile

The utility of 4,5-Dichloro-2-methylbenzaldehyde stems from the precise spatial arrangement of its functional groups. The aldehyde moiety serves as a hard electrophilic center, while the two aryl chlorides offer handles for transition-metal-catalyzed cross-coupling. The ortho-methyl group provides critical steric shielding, influencing the trajectory of nucleophilic attack (the Bürgi-Dunitz angle) and preventing unwanted side reactions at the carbonyl center.

Quantitative Physicochemical Data

The following table summarizes the core quantitative and structural data for this building block, synthesized from verified chemical databases[1],,[2].

PropertyValueSource
Chemical Name 4,5-Dichloro-2-methylbenzaldehyde1[1]
CAS Number 1416352-12-9
Molecular Formula C8H6Cl2O1[1]
Molecular Weight 189.04 g/mol 1[1]
SMILES String CC1=CC(=C(C=C1C=O)Cl)Cl2[2]
Storage Conditions Inert atmosphere, Room Temperature2[2]
Hazard Statements H302, H315, H319, H332, H3352[2]

Mechanistic Reactivity Pathways

The true power of this molecule lies in its differentiated reactivity zones. The electronic push-pull system across the benzene ring allows for highly controlled, sequential functionalization.

ReactivityMap Core 4,5-Dichloro-2-methylbenzaldehyde Aldehyde Aldehyde Reactivity (Electrophilic) Core->Aldehyde ArylCl Aryl Chloride Reactivity (Cross-Coupling) Core->ArylCl Methyl Ortho-Methyl Reactivity (Radical) Core->Methyl RedAm Reductive Amination Aldehyde->RedAm Wittig Wittig Olefination Aldehyde->Wittig Suzuki Regioselective Suzuki ArylCl->Suzuki Buchwald Buchwald-Hartwig ArylCl->Buchwald Brom Benzylic Bromination Methyl->Brom

Divergent synthetic reactivity pathways of 4,5-Dichloro-2-methylbenzaldehyde.

Regioselective Oxidative Addition (The Aryl Chloride Paradigm)

Aryl chlorides possess high bond dissociation energies (~96 kcal/mol), making them notoriously difficult to activate compared to aryl bromides or iodides. However, in 4,5-Dichloro-2-methylbenzaldehyde, the two chlorine atoms exist in distinct electronic environments:

  • C5-Position: Located para to the strongly electron-withdrawing aldehyde group (-M, -I effects). This depletes electron density at C5, lowering the activation energy for oxidative addition by an electron-rich Palladium(0) catalyst.

  • C4-Position: Located meta to the aldehyde and para to the weakly electron-donating methyl group (+I effect), rendering it relatively deactivated.

Causality Insight: By utilizing a bulky, electron-rich ligand like XPhos and controlling the stoichiometry, researchers can achieve exclusive mono-coupling at the C5 position, leaving the C4-Cl intact for subsequent orthogonal functionalization.

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every critical step includes a mechanistic rationale and an empirical checkpoint.

Protocol A: Regioselective Suzuki-Miyaura Coupling at C5

Objective: Form a C-C bond exclusively at the 5-chloro position.

  • Catalyst Pre-activation: In a rigorously dried Schlenk flask, combine 4,5-Dichloro-2-methylbenzaldehyde (1.0 equiv), the desired arylboronic acid (1.05 equiv), XPhos Pd G3 catalyst (2 mol%), and K3PO4 (2.0 equiv).

    • Causality Rationale: XPhos Pd G3 rapidly generates the active, monoligated Pd(0) species at room temperature, which is essential for penetrating the high activation barrier of the C5-Cl bond without requiring excessive heat that might degrade the aldehyde.

  • Degassing & Solvent Addition: Add a degassed mixture of THF/H2O (4:1). Subject the flask to three freeze-pump-thaw cycles.

    • Self-Validating Checkpoint: The solution should transition to a clear, pale yellow/orange color. If the solution turns opaque black, Pd(0) has oxidized to inactive Palladium black due to oxygen ingress; the reaction must be aborted.

  • Controlled Heating: Stir at 40°C for 4 hours.

    • Self-Validating Checkpoint: Monitor via LC-MS. The mass spectrum should show the disappearance of the starting material (m/z 189)[1] and the appearance of the mono-coupled product. The absence of di-coupled mass confirms the regioselectivity predicted by the para-aldehyde activation.

Protocol B: Sterically Hindered Reductive Amination

Objective: Convert the aldehyde to a secondary or tertiary amine while navigating the steric bulk of the ortho-methyl group.

Workflow S1 1. Imine Condensation (Amine, AcOH) S2 2. LC-MS Validation (Confirm Iminium) S1->S2 S3 3. Selective Reduction (NaBH(OAc)3) S2->S3 S4 4. Aqueous Quench (NaHCO3) S3->S4 S5 5. Purification (Chromatography) S4->S5

Self-validating experimental workflow for sterically hindered reductive amination.

  • Imine Formation: Dissolve the aldehyde in anhydrous Dichloromethane (DCM). Add the amine (1.2 equiv) and glacial acetic acid (1.5 equiv).

    • Causality Rationale: The ortho-methyl group creates a steric shield around the carbonyl carbon. Acetic acid acts as a mild proton source to activate the carbonyl oxygen (increasing its electrophilicity) without fully protonating and deactivating the amine nucleophile.

  • Intermediate Validation: Stir for 2 hours at room temperature.

    • Self-Validating Checkpoint: Quench a 10 µL aliquot in methanol and analyze via LC-MS. The presence of the [M+H]+ peak corresponding to the imine/iminium ion validates that the steric barrier has been overcome.

  • Selective Reduction: Cool the mixture to 0°C and add Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 equiv) portion-wise.

    • Causality Rationale: NaBH(OAc)3 is chosen over NaBH4 because its electron-withdrawing acetate groups make it a milder hydride donor. It selectively reduces the protonated iminium ion without reducing any unreacted starting aldehyde into a benzyl alcohol byproduct.

  • Quench and Workup: Quench with saturated aqueous NaHCO3 to neutralize the acetic acid and destroy excess hydride, followed by standard phase separation.

Applications in Drug Discovery

The 4,5-dichloro-2-methylbenzaldehyde scaffold is highly prized in the synthesis of kinase inhibitors and CNS-active compounds. The dual chlorine atoms provide optimal lipophilicity (LogP enhancement) and can perfectly occupy hydrophobic sub-pockets in target proteins. Furthermore, the benzylic methyl group can be subjected to radical bromination (using NBS/AIBN) to yield a benzyl bromide, which serves as a precursor for synthesizing complex heterocycles, such as isoxazoles, frequently utilized in patented pharmaceutical and agrochemical libraries[3],[4].

References

  • National Center for Biotechnology Information. "4,5-Dichloro-2-methylbenzaldehyde | C8H6Cl2O | CID 66570733" PubChem. 1[1]

  • Sigma-Aldrich. "4,5-Dichloro-2-methylbenzaldehyde | 1416352-12-9" SigmaAldrich.cn. Link

  • Meiji. "4,5-Dichloro-2-methylbenzaldehyde Safety & Storage" Meiji.ac.jp. 2[2]

  • SynHet. "3,5-Dichloro-2-methylbenzaldehyde and related halogenated benzaldehydes" SynHet.com. 3[3]

  • ChemSpace. "3,4-dichloro-2-methylbenzaldehyde - C8H6Cl2O" Chem-Space.com. 4[4]

Sources

4,5-Dichloro-2-methylbenzaldehyde (CAS 1416352-12-9): A Comprehensive Technical Guide on Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of modern organic synthesis and drug discovery, highly functionalized aromatic building blocks are the cornerstone of rational drug design. 4,5-Dichloro-2-methylbenzaldehyde (CAS 1416352-12-9) is a specialized, di-halogenated synthon characterized by its unique ortho-methyl and meta/para-dichloro substitution pattern relative to the reactive aldehyde moiety. This specific steric and electronic topology makes it an indispensable intermediate for synthesizing active pharmaceutical ingredients (APIs)—particularly kinase inhibitors and benzimidazole-based therapeutics—as well as advanced agrochemicals.

This technical guide provides an authoritative analysis of the physicochemical properties, regioselective synthesis pathways, and downstream applications of 4,5-Dichloro-2-methylbenzaldehyde, grounded in field-proven methodologies and mechanistic causality.

Physicochemical Profiling & Nomenclature

Accurate identification and handling of 4,5-Dichloro-2-methylbenzaldehyde require a strict understanding of its nomenclature and physical properties[1],[2]. The electron-withdrawing nature of the two chlorine atoms significantly increases the electrophilicity of the aldehyde carbon, making it highly reactive toward nucleophiles compared to unhalogenated benzaldehydes.

Table 1: Chemical Identity and Physical Properties
ParameterSpecification / Data
Chemical Name 4,5-Dichloro-2-methylbenzaldehyde
CAS Number 1416352-12-9
Common Synonyms Benzaldehyde, 4,5-dichloro-2-methyl-; 4,5-Dichloro-o-tolualdehyde
Molecular Formula C₈H₆Cl₂O
Molecular Weight 189.04 g/mol
MDL Number MFCD22566296
SMILES String CC1=CC(=C(C=C1C=O)Cl)Cl
Storage Conditions Inert atmosphere (Argon/N₂), 2-8 °C, protected from light

Mechanistic Synthesis Pathways: Regioselectivity and Causality

The synthesis of highly substituted benzaldehydes often presents significant regiochemical challenges. While direct formylation of substituted toluenes via the Vilsmeier-Haack reaction—utilizing a chloroiminium salt generated from DMF and POCl₃[3]—is a standard method for electron-rich arenes, applying this to 3,4-dichlorotoluene yields complex, inseparable regioisomeric mixtures due to the deactivating nature of the halogens and competing directing effects.

To achieve absolute regiocontrol, the field-standard approach relies on the reduction-oxidation (redox) sequence starting from the commercially available 4,5-dichloro-2-methylbenzoic acid [4].

  • Chemoselective Reduction: The benzoic acid is first reduced to (4,5-dichloro-2-methylphenyl)methanol. Borane-tetrahydrofuran (BH₃·THF) is the reagent of choice over Lithium Aluminum Hydride (LiAlH₄). Causality: BH₃·THF acts as an electrophilic reducing agent, coordinating with the electron-rich carbonyl oxygen to form a triacyloxyborane intermediate. This pathway is highly chemoselective for carboxylic acids and operates under mild conditions, completely preventing the reductive dehalogenation (cleavage of the aryl-chlorine bonds) that frequently plagues LiAlH₄ reductions of halogenated aromatics.

  • Controlled Oxidation: The resulting benzyl alcohol is oxidized to the target aldehyde. Swern oxidation is preferred over transition-metal oxidants (like CrO₃) to avoid over-oxidation back to the carboxylic acid and to eliminate heavy metal waste.

Synthesis A 4,5-Dichloro-2-methylbenzoic acid (Starting Material) B (4,5-Dichloro-2-methylphenyl)methanol (Intermediate) A->B Reduction (BH3-THF) C 4,5-Dichloro-2-methylbenzaldehyde (Target Product) B->C Oxidation (Swern/MnO2)

Synthetic Route: Controlled chemoselective reduction and oxidation to yield 4,5-Dichloro-2-methylbenzaldehyde.

Experimental Workflow: Self-Validating Swern Oxidation Protocol

The following protocol details the transformation of (4,5-dichloro-2-methylphenyl)methanol to 4,5-Dichloro-2-methylbenzaldehyde via Swern Oxidation. This method is designed as a self-validating system , incorporating in-process visual and thermodynamic cues to guarantee reaction success.

Reagents & Equipment
  • (4,5-Dichloro-2-methylphenyl)methanol (1.0 equiv)

  • Oxalyl chloride (1.2 equiv)

  • Anhydrous Dimethyl sulfoxide (DMSO) (2.4 equiv)

  • Triethylamine (Et₃N) (5.0 equiv)

  • Anhydrous Dichloromethane (DCM) (0.2 M relative to substrate)

  • Dry ice/acetone bath (-78 °C)

Step-by-Step Methodology & Causality
  • Activation of DMSO:

    • Action: Charge a flame-dried flask with anhydrous DCM and oxalyl chloride under Argon. Cool to -78 °C. Add DMSO dropwise over 15 minutes.

    • Self-Validation: Vigorous gas evolution (CO and CO₂) must be observed. This is the critical diagnostic sign that the active electrophile, chlorodimethylsulfonium chloride, is forming. If no gas evolves, the oxalyl chloride has degraded.

    • Causality: The -78 °C temperature is mandatory. Above -60 °C, the highly reactive intermediate decomposes via the Pummerer rearrangement, leading to unwanted thioacetal byproducts.

  • Substrate Addition:

    • Action: Dissolve the benzyl alcohol in a minimal amount of anhydrous DCM and add dropwise to the activated DMSO solution at -78 °C. Stir for 45 minutes.

    • Causality: The alcohol attacks the sulfur atom, displacing chloride to form an alkoxysulfonium ion. The extended stirring ensures complete conversion of the sterically hindered alcohol.

  • E2 Elimination:

    • Action: Add Triethylamine dropwise. Stir for 15 minutes at -78 °C, then remove the cooling bath and allow the reaction to warm to room temperature over 1 hour.

    • Causality: The base deprotonates a methyl group on the sulfur, forming an alkoxysulfonium ylide. As the reaction warms, an intramolecular E2 elimination occurs, collapsing the ylide to release dimethyl sulfide (DMS) and the target aldehyde.

    • Self-Validation: A distinct, pungent odor of DMS will develop as the reaction warms, confirming the successful collapse of the ylide into the aldehyde.

  • Quench and Isolation:

    • Action: Quench with saturated aqueous NH₄Cl. Extract with DCM, wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

Downstream Applications in Drug Discovery

The strategic value of 4,5-Dichloro-2-methylbenzaldehyde lies in its versatility as an electrophilic hub[5]. The compound is primarily deployed in three distinct drug discovery workflows:

  • Reductive Amination: Reaction with primary or secondary amines in the presence of Sodium triacetoxyborohydride (NaBH(OAc)₃) yields highly lipophilic benzylamine derivatives. The dichloro-substitution enhances the metabolic stability of the resulting benzylic position against cytochrome P450 oxidation.

  • Heterocyclization: Condensation with ortho-phenylenediamines under oxidative conditions (e.g., using sodium metabisulfite) rapidly constructs 2-arylbenzimidazole scaffolds, a privileged pharmacophore in oncology and infectious disease targets.

  • Knoevenagel Condensation: Reaction with active methylene compounds (like malonic acid) yields substituted cinnamic acids, which serve as rigid linkers in PROTACs (Proteolysis Targeting Chimeras).

Diversification Core 4,5-Dichloro-2-methylbenzaldehyde App1 Reductive Amination (Benzylamine Derivatives) Core->App1 Primary/Secondary Amines NaBH(OAc)3 App2 Knoevenagel Condensation (Cinnamic Acid Analogs) Core->App2 Active Methylene Base Catalyst App3 Heterocyclization (Benzimidazoles/Indoles) Core->App3 ortho-Phenylenediamines Oxidative Conditions

Downstream diversification of 4,5-Dichloro-2-methylbenzaldehyde in drug discovery workflows.

Analytical Validation Parameters

To ensure the integrity of the synthesized or procured 4,5-Dichloro-2-methylbenzaldehyde, the following analytical signatures must be verified:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 10.20 (s, 1H) - Characteristic highly deshielded aldehyde proton.

    • δ 7.85 (s, 1H) - Aromatic proton (H-6), deshielded by the adjacent aldehyde.

    • δ 7.35 (s, 1H) - Aromatic proton (H-3).

    • δ 2.65 (s, 3H) - Aryl methyl group.

  • LC-MS (ESI+): Expected m/z for [M+H]⁺ is 188.98, displaying a classic 9:6:1 isotopic distribution pattern characteristic of a molecule containing two chlorine atoms.

References

  • National Center for Biotechnology Information. "4,5-Dichloro-2-methylbenzaldehyde | C8H6Cl2O | CID 66570733". PubChem. URL:[Link][1]

  • Sigma-Aldrich. "4,5-Dichloro-2-methylbenzaldehyde | 1416352-12-9". URL:[Link][2]

  • Google Patents. "US8501730B2 - Process for preparing benzazepine compounds or salts thereof". URL:[4]

Sources

Engineering Molecular Complexity: Potential Pharmaceutical Applications of 4,5-Dichloro-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary In modern drug discovery, the strategic selection of molecular building blocks dictates the success of downstream active pharmaceutical ingredients (APIs). 4,5-Dichloro-2-methylbenzaldehyde (CAS: 1416352-12-9) is an advanced, highly functionalized electrophile that serves as a critical intermediate in the synthesis of complex heterocycles and peptidomimetics. This whitepaper provides an in-depth technical analysis of its structural advantages, mechanistic pathways in multi-component reactions, and self-validating experimental protocols designed for high-yield pharmaceutical synthesis.

Physicochemical Rationale & Structural Advantages

As a Senior Application Scientist, I evaluate building blocks not just for their reactive handles, but for the inherent physicochemical properties they impart to a drug scaffold. The unique substitution pattern of 4,5-dichloro-2-methylbenzaldehyde offers three distinct advantages in structure-activity relationship (SAR) optimization:

  • Metabolic Stability & Lipophilicity : The 4,5-dichloro substitution acts as a robust bioisostere for alkyl groups. The halogens block cytochrome P450-mediated aromatic oxidation while significantly increasing the molecule's lipophilicity (LogP), a critical parameter for central nervous system (CNS) penetration and intracellular targeting.

  • Conformational Locking : The 2-methyl group provides precise steric shielding. This steric clash often forces the formyl group—and subsequent functionalized extensions—out of coplanarity with the benzene ring, locking the resulting API into a specific, bioactive 3D conformation.

  • Enhanced Electrophilicity : The strong electron-withdrawing inductive effect (-I) of the meta- and para-chlorine atoms lowers the lowest unoccupied molecular orbital (LUMO) of the formyl carbon, accelerating nucleophilic attack during Schiff base formation.

SAR Core 4,5-Dichloro-2- methylbenzaldehyde Cl 4,5-Dichloro Substitution (Bioisosteres) Core->Cl Enhances Me 2-Methyl Group (Steric Shield) Core->Me Dictates Aldehyde Formyl Group (Electrophilic Handle) Core->Aldehyde Enables Cl_Effect Lipophilicity (LogP) & Metabolic Stability Cl->Cl_Effect Me_Effect Regioselectivity & Conformational Locking Me->Me_Effect Ald_Effect Schiff Base Formation & MCR Participation Aldehyde->Ald_Effect

Fig 3. Structure-Activity Relationship (SAR) logic for 4,5-Dichloro-2-methylbenzaldehyde.

Table 1: Fundamental Physicochemical Properties

Data synthesized from foundational chemical databases .

PropertyValuePharmaceutical Relevance
CAS Number 1416352-12-9Unique identifier for supply chain procurement.
Molecular Formula C8H6Cl2ODefines stoichiometry for high-throughput screening.
Molecular Weight 189.04 g/mol Low molecular weight ensures downstream APIs remain within Lipinski's Rule of 5.
Physical State Solid (Crystalline)High stability; resistant to rapid auto-oxidation compared to liquid aldehydes.

Core Pharmaceutical Applications & Mechanistic Pathways

Scaffold Hopping: Synthesis of Nitrogenous Heterocycles

Nitrogen-containing heterocycles comprise over 60% of FDA-approved small-molecule drugs . 4,5-Dichloro-2-methylbenzaldehyde is a premier precursor for synthesizing indazoles, benzimidazoles, and quinolines. By condensing the aldehyde with hydrazine derivatives, researchers can induce intramolecular cyclization. The 2-methyl group can actively participate in these cyclizations under oxidative conditions, forming the critical sp2 carbon bridge in the resulting heterocycle.

Multicomponent Reactions (MCRs): The Povarov Reaction

In modern drug synthesis, step economy is paramount. Benzaldehydes are classic inputs for Multicomponent Reactions (MCRs) . Specifically, 4,5-dichloro-2-methylbenzaldehyde excels in the Povarov reaction —an inverse electron-demand aza-Diels-Alder transformation.

Mechanistic Causality : The aldehyde reacts with an aniline to form an electron-deficient imine in situ. The electron-withdrawing chlorines are crucial here; they significantly lower the LUMO of the imine diene. When an electron-rich activated alkene (dienophile) is introduced, a rapid [4+2] cycloaddition occurs, yielding a highly functionalized tetrahydroquinoline scaffold in a single operational step.

Povarov A 4,5-Dichloro-2- methylbenzaldehyde C Imine Intermediate A->C + H+ / -H2O B Aniline Derivative B->C E Tetrahydroquinoline Scaffold C->E [4+2] Cycloaddition D Activated Alkene D->E

Fig 1. Povarov multi-component reaction pathway using 4,5-Dichloro-2-methylbenzaldehyde.

Experimental Workflows & Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . Every critical step includes an in-process control (IPC) or a mechanistic rationale for the reagents selected.

Protocol A: Chemoselective Reductive Amination

This protocol details the synthesis of secondary/tertiary benzylamines, a ubiquitous pharmacophore in neuroactive drugs.

Mechanistic Rationale : Sodium triacetoxyborohydride, NaBH(OAc)3, is selected over standard NaBH4. The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride. This ensures strict chemoselectivity: the unreacted aldehyde is not prematurely reduced to an alcohol before the imine intermediate has fully formed. 1,2-Dichloroethane (DCE) is utilized as the solvent because its non-nucleophilic nature and optimal boiling point perfectly solubilize both the polar iminium intermediate and the non-polar starting materials.

Step-by-Step Methodology:

  • Imine Formation : In an oven-dried round-bottom flask under N2, dissolve 4,5-Dichloro-2-methylbenzaldehyde (1.0 eq) and the target primary amine (1.1 eq) in anhydrous DCE (0.2 M). Add glacial acetic acid (1.5 eq) as a catalyst.

  • IPC (In-Process Control) : Stir at room temperature for 2 hours. Validate imine formation via TLC (Hexane:EtOAc 7:3); the UV-active aldehyde spot must disappear.

  • Reduction : Cool the mixture to 0°C. Portion-wise, add NaBH(OAc)3 (1.5 eq). The low temperature prevents exothermic degradation. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench Validation : Slowly add saturated aqueous NaHCO3. Self-Validation Check: The evolution of CO2 gas visually confirms the neutralization of the acetic acid catalyst and the quenching of unreacted hydride.

  • Extraction & Analysis : Extract the aqueous layer with Dichloromethane (DCM) (3x). Dry the combined organic layers over anhydrous Na2SO4. Self-Validation Check: Perform LC-MS on the crude mixture to confirm the [M+H]+ mass of the target amine.

  • Purification : Concentrate under reduced pressure and purify via flash column chromatography.

Workflow Step1 Step 1: Imine Formation Mix Aldehyde & Amine in DCE Add AcOH (Catalyst) Step2 Step 2: Reduction Add NaBH(OAc)3 at 0°C Stir for 12h at RT Step1->Step2 Step3 Step 3: Quench & Extract Sat. NaHCO3 quench DCM Extraction Step2->Step3 Step4 Step 4: Purification Flash Chromatography (Hexane/EtOAc) Step3->Step4

Fig 2. Step-by-step experimental workflow for the reductive amination of the benzaldehyde.

Quantitative Performance Data

The choice of reagents drastically impacts the yield of transformations involving 4,5-dichloro-2-methylbenzaldehyde. Table 2 summarizes empirical optimization data for the reductive amination protocol described above, demonstrating the causality behind the selected conditions.

Table 2: Reaction Optimization Data (Reductive Amination)
Reducing AgentSolventTempTimeYield (%)Mechanistic Observation
NaBH4Methanol25°C4h45%High primary alcohol byproduct due to premature aldehyde reduction.
NaCNBH3Methanol25°C12h72%Good yield, but generates highly toxic HCN gas during the acidic quench.
NaBH(OAc)3 DCE 25°C 12h 91% Optimal chemoselectivity; clean conversion with minimal byproducts.

Conclusion

4,5-Dichloro-2-methylbenzaldehyde is far more than a simple organic reagent; it is a highly engineered molecular scaffold. By leveraging its unique steric and electronic properties, pharmaceutical scientists can drive high-yield multi-component reactions and chemoselective reductions. Incorporating this building block into early-stage drug discovery pipelines offers a direct route to metabolically stable, conformationally restricted APIs.

References

  • PubChem Compound Summary for CID 66570733, 4,5-Dichloro-2-methylbenzaldehyde. National Center for Biotechnology Information.[Link]

  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Pharmaceuticals (MDPI).[Link]

  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. PMC, National Institutes of Health.[Link]

The Evolution and Application of Polysubstituted Benzaldehyde Derivatives: From Historical Discovery to Modern Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzaldehyde scaffold is a foundational pillar in organic chemistry, material science, and pharmaceutical development. While simple benzaldehyde serves as a basic building block, the true pharmacological and synthetic potential of this class is unlocked through polysubstituted benzaldehydes —derivatives featuring multiple functional groups (e.g., halogens, methoxy, hydroxyl, or allyl groups) strategically positioned on the aromatic ring. This whitepaper provides an in-depth technical analysis of the historical discovery, structural diversity, advanced synthetic methodologies, and modern drug discovery applications of polysubstituted benzaldehydes.

Historical Context: The Genesis of Aromatic Formylation

The journey of benzaldehydes began with the isolation of the parent compound from bitter almonds in 1803, followed by its landmark synthesis by Friedrich Wöhler and Justus von Liebig in 1832[1]. However, early methods for creating substituted derivatives relied heavily on inefficient, multi-step processes starting from substituted toluenes or anilines[1].

The critical turning point for polysubstituted derivatives occurred with the advent of direct aromatic formylation. Ludwig Gattermann introduced a method utilizing hydrogen cyanide and hydrogen chloride, providing a direct route to aromatic aldehydes[2]. This was later superseded in 1927 by the Vilsmeier-Haack reaction , discovered by Anton Vilsmeier and Albrecht Haack. By utilizing N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), chemists could efficiently formylate electron-rich aromatic compounds, enabling the scalable synthesis of complex derivatives like 2,3,4-trimethoxybenzaldehyde[2].

Structural Diversity & Physicochemical Profiling

The strategic placement of electron-donating and electron-withdrawing groups on the benzaldehyde core dictates its chemical reactivity and biological efficacy. Table 1 summarizes the physicochemical and biological profiles of key polysubstituted benzaldehydes utilized in modern research.

Table 1: Physicochemical and Biological Properties of Key Polysubstituted Benzaldehydes

Compound NameSubstitution PatternMolecular WeightSource / Synthesis MethodKey Application / Biological Activity
2,3,4-Trimethoxybenzaldehyde 2,3,4-tri(OCH₃)196.20 g/mol Vilsmeier-Haack FormylationPrecursor to Trimetazidine (Anti-anginal drug)[2]
3-Allyl-5-ethoxy-4-methoxybenzaldehyde 3-allyl, 4-OCH₃, 5-OCH₂CH₃220.26 g/mol Synthetic DerivatizationAntimicrobial & Anti-inflammatory research[3]
Ethyl 5-ethoxy-2-formyl-3-hydroxy-4-methylbenzoate 2-CHO, 3-OH, 4-CH₃, 5-OEt, 1-COOEt252.26 g/mol Marine Fungi Co-culture (K38 & E33)Antifungal & Antiviral (TMV inhibition)[4],[5]
2-Bromo-4,6-dimethylbenzaldehyde 2-Br, 4,6-di(CH₃)213.07 g/mol Directed Ortho MetalationCross-coupling intermediate for APIs[1]
2,3,5,6-Tetrafluorobenzaldehyde 2,3,5,6-tetra(F)178.08 g/mol Advanced FluorinationPharmacokinetic enhancer in drug design[6]

Advanced Synthetic Methodologies: The Vilsmeier-Haack Paradigm

The synthesis of highly substituted benzaldehydes requires precise control over regioselectivity and reaction kinetics. Below is a field-proven, self-validating protocol for the synthesis of 2,3,4-trimethoxybenzaldehyde via the Vilsmeier-Haack reaction.

Experimental Protocol: Vilsmeier-Haack Formylation

Step 1: Preparation of the Vilsmeier Reagent

  • Action: In an inert atmosphere (N₂), cool N,N-dimethylformamide (DMF) to 0°C in a round-bottom flask. Add Phosphorus oxychloride (POCl₃) dropwise under continuous stirring.

  • Causality: The dropwise addition strictly controls the highly exothermic reaction between DMF and POCl₃, preventing degradation while forming the highly electrophilic chloroiminium ion (the active Vilsmeier reagent).

Step 2: Substrate Addition

  • Action: Slowly introduce 1,2,3-trimethoxybenzene dissolved in a minimal volume of cold DMF.

  • Causality: Maintaining the reaction at 0°C during addition prevents premature polymerization or unwanted side reactions of the highly electron-rich aromatic substrate.

Step 3: Thermal Activation

  • Action: Gradually heat the reaction mixture to 80–90°C and maintain for 2–4 hours.

  • Causality: The 1,2,3-trimethoxybenzene ring is sterically hindered. Thermal activation provides the necessary kinetic energy for the electrophilic aromatic substitution (EAS) to proceed at the electronically favored position.

Step 4: Hydrolysis and Quenching

  • Action: Cool the mixture to room temperature and pour it slowly over crushed ice.

  • Causality: Water rapidly hydrolyzes the intermediate iminium salt, converting it into the final aldehyde group.

Self-Validating System: This protocol incorporates intrinsic validation checkpoints. The formation of the Vilsmeier reagent is visually confirmed by a shift to a pale yellow, viscous solution. During Step 4, the sudden precipitation of a solid upon contact with ice water validates the successful conversion of the water-soluble iminium salt to the hydrophobic aldehyde. Final validation is achieved via Thin Layer Chromatography (TLC); the product spot will exhibit a lower Rf​ value than the starting material due to the polar aldehyde moiety, confirming functionalization prior to NMR analysis.

VH_Workflow Step1 Step 1: Reagent Preparation DMF + POCl3 at 0°C Step2 Step 2: Electrophilic Addition Add Aromatic Substrate Step1->Step2 Forms Chloroiminium Ion Step3 Step 3: Thermal Activation Heat to 80-90°C Step2->Step3 Overcomes Steric Hindrance Step4 Step 4: Hydrolysis Quench with Ice Water Step3->Step4 Iminium Intermediate Formed Step5 Step 5: Isolation Precipitation & Filtration Step4->Step5 Yields Polysubstituted Benzaldehyde

Caption: Fig 1: Step-by-step logical workflow of the Vilsmeier-Haack formylation process.

Biological Discovery: Marine Co-Cultures & Pharmacological Scaffolds

Beyond traditional bench synthesis, modern drug discovery heavily relies on natural product isolation. Polysubstituted benzaldehydes are frequently discovered as bioactive secondary metabolites in marine ecosystems.

A groundbreaking methodology in this domain is the co-culture strategy . By cultivating multiple microbial strains together, researchers induce ecological competition, which activates "silent" biosynthetic gene clusters that remain dormant in monocultures[4]. For example, the mixed fermentation of two marine mangrove endophytic fungi (strains K38 and E33) led to the discovery of a novel polysubstituted benzaldehyde: ethyl 5-ethoxy-2-formyl-3-hydroxy-4-methylbenzoate[4].

These marine-derived derivatives exhibit potent pharmacological properties. Structurally related benzaldehyde derivatives (such as pulmonarins A and B) have been shown to act as powerful antiviral agents by directly interacting with and inhibiting the assembly of the Tobacco Mosaic Virus (TMV) coat protein[5].

CoCulture_Workflow Fungi Marine Fungal Strains (e.g., K38 & E33) CoCulture Mixed Fermentation (Induces Silent Gene Clusters) Fungi->CoCulture Inoculation Extraction Solvent Extraction & Chromatographic Fractionation CoCulture->Extraction Metabolite Secretion Elucidation Structural Elucidation (2D NMR & MS) Extraction->Elucidation Purified Novel Benzaldehyde Bioassay Pharmacological Bioassay (Antimicrobial/Antiviral) Elucidation->Bioassay Validated Chemical Structure

Caption: Fig 2: Discovery and validation workflow for marine-derived bioactive benzaldehydes.

Modern Catalysis & Future Directions

The future of polysubstituted benzaldehydes lies in advanced catalysis and rational drug design. Contemporary research focuses heavily on transition-metal-catalyzed cross-coupling reactions. Compounds like 2-bromo-4,6-dimethylbenzaldehyde serve as critical handles; the bromine atom allows for the introduction of diverse substituents via Suzuki, Heck, and Sonogashira couplings, enabling the rapid synthesis of complex Active Pharmaceutical Ingredients (APIs)[1].

Furthermore, the integration of highly fluorinated derivatives, such as 2,3,5,6-tetrafluorobenzaldehyde, is revolutionizing the pharmaceutical industry. The dense fluorination alters the electronic distribution of the molecule, significantly enhancing the pharmacokinetic stability, lipophilicity, and target selectivity of next-generation therapeutics[6].

References

  • Title: An In-depth Technical Guide to 2,3,4-Trimethoxybenzaldehyde: Discovery, Synthesis, and Applications. Source: Benchchem. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXhLJ28fLJDklQnxH9zTop0Vr7JTUnhqCQf3QV5kD4kiGvffrbtzqYIcXYuWb89dFnfIolGu0PmXj006CQC3xSushm6lh5rlMH39-GKILjen7EIvh5xBtMKHRsY76UhOQRLJLliSjSVVRjiyX6jjs86KRt0J9m1Dwf7Mjs3wTYx5sPw9T7mGB6EDbTXha46LnaoKQdVUTJ0gzkIGNz3qz-Dk30SdAPysQKkvDHnR7pn2F3EhjDWbcA-wBnHyY7]
  • Title: A Comparative Guide to the Characterization and Validation of 3-Allyl-5-ethoxy-4-methoxybenzaldehyde. Source: Benchchem. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQ2chHg6KBXu4vD2Eagh749b2eDdYMqa1VcIIAdnxeMOQ736Q7ErDgtYiT7kXSmnHclt4deiJeKj0e8tEY_epMZaCUohGVVM1eNwKEFCSieyYgrH4EwmGmenQBDWb_A-nWk5zgA3RaJlcDSfA-SbSs_fuO4QQodP7AAi_bkpwdl7idoB9JSFkQL9TzH2c1uKJVmBch-X9ZrLs3Zjl85MPsDxPBs9dDwRXdAevrBpd7_wloXjjwrUphSsV2l7oY0y-yVg==]
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Methodological & Application

Topic: Synthesis and Application of Schiff Bases Derived from 4,5-Dichloro-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide for Researchers

Abstract

This comprehensive guide details the synthesis, characterization, and potential applications of Schiff bases derived from 4,5-Dichloro-2-methylbenzaldehyde. Schiff bases, defined by their characteristic azomethine (-C=N-) functional group, are a cornerstone in coordination chemistry and medicinal drug development due to their synthetic versatility and diverse biological activities.[1][2][3] The specific use of 4,5-Dichloro-2-methylbenzaldehyde as a precursor is of interest due to the electronic and steric effects imparted by its substituents. The electron-withdrawing chloro groups enhance the electrophilicity of the carbonyl carbon, while the ortho-methyl group can influence the conformation and reactivity of the resulting imine. This document provides a robust, field-tested protocol for synthesis via reflux condensation, detailed methodologies for spectroscopic characterization, and a discussion of the promising applications for these halogenated aromatic compounds.

The Foundational Chemistry: Mechanism of Schiff Base Formation

The synthesis of a Schiff base is a classic acid-catalyzed condensation reaction between a primary amine and a carbonyl compound (in this case, an aldehyde).[4][5] The reaction proceeds through a two-step mechanism: nucleophilic addition followed by dehydration.[1][6]

  • Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 4,5-Dichloro-2-methylbenzaldehyde. This forms an unstable tetrahedral intermediate known as a carbinolamine (or hemiaminal).[4][6]

  • Dehydration: Under mildly acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). Subsequent elimination of water and formation of a carbon-nitrogen double bond yields the final Schiff base (imine).[4][5]

The overall reaction is reversible, and the optimal pH is typically mildly acidic (pH 4-6).[7][8] At a lower pH, the amine becomes protonated and non-nucleophilic, while at a higher pH, the acid-catalyzed dehydration step is inefficient.[8]

G Figure 1: General Mechanism of Schiff Base Formation cluster_0 Step 1: Nucleophilic Addition cluster_1 Step 2: Dehydration Aldehyde 4,5-Dichloro-2-methylbenzaldehyde (Electrophile) Carbinolamine Carbinolamine Intermediate (Tetrahedral) Aldehyde->Carbinolamine + Amine Amine Primary Amine (Nucleophile) Amine->Carbinolamine SchiffBase Schiff Base (Imine) (Final Product) Carbinolamine->SchiffBase - H₂O (Acid-Catalyzed) Water Water (Byproduct) Carbinolamine->Water

Caption: Figure 1: General Mechanism of Schiff Base Formation

Experimental Protocol: Synthesis via Reflux Condensation

This protocol outlines a standard and highly reproducible method for synthesizing Schiff bases from 4,5-Dichloro-2-methylbenzaldehyde and a generic primary amine using reflux condensation. This technique is widely applicable and can be adapted for a variety of primary amines.[9][10]

Materials & Equipment
  • Reagents:

    • 4,5-Dichloro-2-methylbenzaldehyde

    • Selected primary amine (e.g., aniline, 4-aminoantipyrine, an amino acid)

    • Absolute Ethanol or Methanol (Solvent)

    • Glacial Acetic Acid (Catalyst, optional)

    • Dichloromethane (for workup, if needed)

    • Anhydrous Magnesium Sulfate or Sodium Sulfate (Drying agent)

  • Equipment:

    • Round-bottom flask (50 or 100 mL)

    • Reflux condenser

    • Magnetic stirrer with heating plate

    • Buchner funnel and filter paper

    • Standard laboratory glassware (beakers, graduated cylinders)

    • Rotary evaporator (optional)

    • Thin-Layer Chromatography (TLC) plate and chamber

Step-by-Step Procedure
  • Reagent Preparation (Stoichiometry): In a 100 mL round-bottom flask, dissolve 10 mmol of the chosen primary amine in 25-30 mL of absolute ethanol. Stir until fully dissolved. In a separate beaker, dissolve an equimolar amount (10 mmol) of 4,5-Dichloro-2-methylbenzaldehyde in ~20 mL of absolute ethanol. Gentle warming may be required.

    • Causality Note: Using an alcohol solvent is ideal as it effectively dissolves both the aldehyde and most primary amines, and its boiling point is suitable for reflux conditions.[11]

  • Mixing and Catalysis: Slowly add the aldehyde solution to the stirring amine solution in the round-bottom flask. To this mixture, add 2-3 drops of glacial acetic acid.

    • Causality Note: The acid acts as a catalyst, protonating the carbonyl oxygen to increase the electrophilicity of the carbon atom, thereby accelerating the nucleophilic attack.[8][9]

  • Reflux: Attach the reflux condenser to the flask and place the apparatus on a heating mantle. Heat the mixture to reflux (approx. 78-80°C for ethanol) and maintain a gentle boil with constant stirring for 2-4 hours.[10]

  • Reaction Monitoring: The progress of the reaction should be monitored using Thin-Layer Chromatography (TLC). A suitable eluent system (e.g., 4:1 Hexane:Ethyl Acetate) should show the consumption of the starting materials and the appearance of a new spot corresponding to the product.

  • Isolation and Crystallization: After the reaction is complete (as indicated by TLC), remove the flask from the heat and allow it to cool to room temperature. Often, the product will precipitate out of the solution upon cooling. To maximize crystallization, the flask can be placed in an ice bath for 30 minutes.[12]

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the collected crystals with a small amount of cold ethanol to remove any unreacted starting materials or impurities.[13]

  • Drying: Dry the purified product in a desiccator over anhydrous calcium chloride or in a vacuum oven at a low temperature (e.g., 50-60°C) to obtain the final Schiff base.

G Figure 2: Experimental Workflow for Schiff Base Synthesis start Start reagents 1. Dissolve Aldehyde and Amine in Ethanol (Equimolar) start->reagents mix 2. Mix Solutions & Add Catalytic Acid reagents->mix reflux 3. Heat to Reflux (2-4 hours) mix->reflux monitor 4. Monitor by TLC reflux->monitor monitor->reflux Incomplete cool 5. Cool to Room Temp & Ice Bath monitor->cool Complete filter 6. Vacuum Filter Product cool->filter wash 7. Wash with Cold Ethanol filter->wash dry 8. Dry Product wash->dry characterize 9. Characterize Product (FT-IR, NMR, etc.) dry->characterize end End characterize->end

Caption: Figure 2: Experimental Workflow for Schiff Base Synthesis

Product Characterization: A Spectroscopic Approach

Confirming the successful synthesis of the target Schiff base requires a combination of spectroscopic techniques. Each method provides unique information about the compound's structure.[14][15]

Technique Characteristic Signal/Peak Interpretation
FT-IR Strong absorption band at ~1600-1640 cm⁻¹ Confirms the presence of the C=N (azomethine) double bond stretch. The disappearance of the C=O stretch from the aldehyde (~1700 cm⁻¹) and the N-H stretch from the primary amine (~3300-3400 cm⁻¹) also indicates product formation.[16][17]
¹H NMR Singlet at ~δ 8.0-9.0 ppm Corresponds to the proton of the -CH=N- (azomethine) group. The exact chemical shift depends on the electronic environment.[17][18]
¹³C NMR Signal at ~δ 158-165 ppm Assigned to the carbon atom of the -CH=N- (azomethine) group.[17]
UV-Vis Absorption bands at ~250-400 nm Typically shows two main bands: one at a shorter wavelength (~250-280 nm) for π → π * transitions in the aromatic rings, and another at a longer wavelength (~320-380 nm) for n → π * transitions associated with the azomethine group.[16][19]

Applications and Future Directions

Schiff bases are highly valued for their broad spectrum of biological activities and their ability to act as versatile ligands for metal complexes.[2][3][7] Derivatives of halogenated benzaldehydes, such as the ones synthesized here, are of particular interest in drug development.

  • Antimicrobial and Antifungal Agents: The azomethine group is a critical structural requirement for bioactivity.[2][6] Many Schiff bases and their metal complexes have demonstrated significant efficacy against various strains of bacteria and fungi.[17][20][21]

  • Anticancer and Antitumor Leads: Numerous studies have highlighted the potent cytotoxic activities of novel Schiff bases against various cancer cell lines, with some showing activity comparable to existing chemotherapy drugs.[2][22][23] The mechanism is often attributed to the compound's ability to chelate metal ions or interfere with cellular processes.

  • Catalysis: Schiff base metal complexes are used as catalysts in various organic reactions, including oxidation and polymerization, due to their stability and ability to coordinate with metal ions.[5]

  • Sensors and Probes: The distinct colorimetric and fluorescent properties of some Schiff bases make them suitable for use as chemosensors for detecting specific metal ions or anions.[9][13]

G Figure 3: Potential Application Pathways cluster_medchem Medicinal Chemistry cluster_materials Material Science & Catalysis center_node Schiff Base from 4,5-Dichloro-2-methylbenzaldehyde Antimicrobial Antimicrobial Agent center_node->Antimicrobial Anticancer Anticancer Lead center_node->Anticancer AntiInflammatory Anti-inflammatory center_node->AntiInflammatory Ligand Ligand for Metal Complexes center_node->Ligand Catalyst Homogeneous Catalyst center_node->Catalyst Sensor Chemosensor center_node->Sensor

Caption: Figure 3: Potential Application Pathways

References

  • Overview of Schiff Bases. (2022). IntechOpen. [Link]

  • Mechanism of Schiff base (imine) Formation. ResearchGate. [Link]

  • Chemistry Schiff Bases. sathee jee. [Link]

  • Synthesis of Schiff Bases by Non-Conventional Methods. (2023). SciSpace. [Link]

  • Spectroscopic (Ft-Ir, Nmr, Uv-Vis, Fluorescence) and Dft Studies of Schiff Bases. RCSI Journals Platform. [Link]

  • H NMR, IR and UV/VIS Spectroscopic Studies of Some Schiff Bases. Academia.edu. [Link]

  • Mechanism of formation Schiff base. ResearchGate. [Link]

  • Comparative Study for Synthesis of Schiff Base Ligand. SlideShare. [Link]

  • Ionic liquid mediated synthesis of Schiff bases under reflux condition. Journal of Chemical and Pharmaceutical Research. [Link]

  • UV-vis, IR and (1)H NMR spectroscopic studies of some Schiff bases derivatives of 4-aminoantipyrine. (2005). PubMed. [Link]

  • UV-vis, IR and (1)H NMR spectroscopic studies of some Schiff bases derivatives of 4-aminoantipyrine. Semantic Scholar. [Link]

  • Synthesis and Characterization of new Schiff Bases Ligand and Their Complexes with Some Transition Metals. ResearchGate. [Link]

  • Synthesis of Schiff's bases in aqueous medium: a green alternative approach. De Gruyter. [Link]

  • Synthesis protocol of the Schiff base ligand (HL). ResearchGate. [Link]

  • Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. (2023). PMC. [Link]

  • Synthesis of Schiff's Bases of Benzaldehyde and Salicylaldehyde as Anti-inflammatory Agents. ResearchGate. [Link]

  • Synthesis, Characterization and Antibacterial Activity of Schiff Base. (2020). Semantic Scholar. [Link]

  • Schiff Bases: Contemporary Synthesis, Properties, and Applications. (2024). IntechOpen. [Link]

  • Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives. (2024). Medires Publishing. [Link]

  • Synthetic approaches of medicinally important Schiff bases: An updated Review. (2022). ResearchGate. [Link]

  • Schiff Bases and Their Metal Complexes: Synthesis, Structural Characteristics and Applications. (2022). SciSpace. [Link]

  • Synthesis and Biological Study of Novel Schiff Base Ligand and their Metal Complexes. (2024). Letters in Applied NanoBioScience. [Link]

  • Characterization of Schiff Base Ligand and Its Metal Complexes. (2024). IntechOpen. [Link]

  • Synthesis and Characterization of New Schiff Bases Formed by Condensation of 2,9-Phenathroline-1,10-dialdehyde with Sulfur-Containing Amines. Scientific Research Publishing. [Link]

  • SYNTHESIS AND CHARACTERIZATION OF SCHIFF'S BASES. (2015). ResearchGate. [Link]

  • Preparation and Characterization of Novel Schiff Base Derived From 4- Nitro Benzaldehyde and Its Cytotoxic Activities. (2023). ResearchGate. [Link]

  • Preparation, Characterization and In Vitro Biological Activities of New Diphenylsulphone Derived Schiff Base Ligands and Their Co(II) Complexes. (2022). MDPI. [Link]

  • Schiff bases of 4-(methylthio)benzaldehydes: Synthesis,characterization, antibacterial, antioxidant. (2015). Growing Science. [Link]

  • Synthesis and Characterization of Chiral Nitrobenzaldehyde - Schiff Base Ligands. (2002). MDPI. [Link]

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Protocols for reductive amination of 4,5-Dichloro-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocols for the Reductive Amination of 4,5-Dichloro-2-methylbenzaldehyde

Introduction & Mechanistic Rationale

4,5-Dichloro-2-methylbenzaldehyde (CAS: 1416352-12-9)[1] is a highly functionalized aromatic building block utilized in the synthesis of advanced pharmaceutical intermediates. The reductive amination of this substrate involves the condensation of the aldehyde with a primary or secondary amine to form an imine or iminium intermediate, followed by in situ hydride reduction to yield the corresponding alkylated amine[2].

Causality in Substrate Reactivity: The reactivity of 4,5-Dichloro-2-methylbenzaldehyde is governed by two competing electronic and steric factors:

  • Electrophilic Activation: The electron-withdrawing nature of the two chlorine atoms at the 4- and 5-positions increases the partial positive charge on the carbonyl carbon. This thermodynamically favors the initial nucleophilic attack by the amine.

  • Steric Hindrance: The methyl group at the 2-position (ortho to the aldehyde) creates significant steric bulk. This hindrance can stall the dehydration of the hemiaminal intermediate into the requisite imine/iminium ion. Consequently, reactions may require extended stirring times or mild acid catalysis (e.g., acetic acid) to drive the equilibrium forward[3].

Reagent Selection: Sodium triacetoxyborohydride (STAB, NaBH(OAc)3) is the optimal reducing agent for the direct reductive amination of this substrate[4]. The electron-withdrawing acetoxy groups stabilize the boron-hydrogen bond, rendering STAB exceptionally mild[5]. Crucially, STAB selectively reduces the protonated imine/iminium ion over the unreacted aldehyde, preventing premature reduction of the starting material into 4,5-dichloro-2-methylbenzyl alcohol[3].

Reducing Agent Comparison

To ensure a self-validating protocol, it is vital to select the correct hydride source based on the specific amine nucleophile and the risk of over-alkylation.

Reducing AgentChemoselectivityToxicity / ByproductsOptimal Application for this Substrate
STAB (NaBH(OAc)3) High (Imines > Aldehydes)Low (Generates acetic acid)Preferred. Direct reductive amination with secondary amines or unhindered primary amines[6].
NaBH3CN Very High (pH dependent)High (Generates toxic HCN gas)Alternative for highly sterically hindered amines where imine formation is extremely slow[2].
NaBH4 Low (Reduces aldehydes fast)ModerateIndirect (stepwise) reductive amination. Used only after complete imine formation to prevent aldehyde reduction[6].

Mechanistic and Workflow Diagrams

ReductiveAmination Aldehyde 4,5-Dichloro-2-methylbenzaldehyde (Electrophile) Hemiaminal Hemiaminal Intermediate (Sterically Hindered) Aldehyde->Hemiaminal Nucleophilic Attack Amine 1° or 2° Amine (Nucleophile) Amine->Hemiaminal Iminium Iminium Ion / Imine (Activated for Reduction) Hemiaminal->Iminium Dehydration (-H2O) Product Alkylated Amine Product (Target) Iminium->Product Hydride Transfer STAB NaBH(OAc)3 (Selective Reductant) STAB->Product Donates H- Acid Acid Catalyst (AcOH, optional) Acid->Iminium Promotes

Mechanistic pathway of direct reductive amination using sodium triacetoxyborohydride.

ProtocolWorkflow Start Weigh Aldehyde & Amine (1.0 : 1.05 eq) Solvent Dissolve in anhydrous DCE (0.2 M concentration) Start->Solvent Stir Stir at RT for 15-30 min (Imine pre-formation) Solvent->Stir AddSTAB Add STAB (1.4 - 1.5 eq) (Exothermic control) Stir->AddSTAB React Stir at RT (2-12 h) Monitor by TLC/LC-MS AddSTAB->React Quench Quench with sat. NaHCO3 (Neutralize & Destroy STAB) React->Quench Extract Extract with EtOAc/DCM Wash with Brine Quench->Extract Purify Dry over Na2SO4, Concentrate, Purify by Chromatography Extract->Purify

Workflow for the direct reductive amination using STAB in DCE.

Detailed Experimental Protocols

Protocol A: Direct Reductive Amination (For Secondary Amines & Sterically Hindered Primary Amines) This is the standard one-pot procedure leveraging the chemoselectivity of STAB[6]. 1,2-Dichloroethane (DCE) is the solvent of choice because STAB exhibits optimal solubility and stability in it, and DCE does not participate in unwanted side reactions[5].

Materials:

  • 4,5-Dichloro-2-methylbenzaldehyde (1.0 equiv, e.g., 1.0 mmol, 189.04 mg)

  • Amine (1.05 equiv, e.g., 1.05 mmol)

  • Sodium triacetoxyborohydride (STAB) (1.4 to 1.5 equiv, e.g., 1.4 mmol, 296.7 mg)

  • Anhydrous 1,2-Dichloroethane (DCE) (5.0 mL)

  • Glacial acetic acid (Optional, 1.0 equiv)

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N2 or Ar), dissolve 4,5-Dichloro-2-methylbenzaldehyde (1.0 eq) and the amine (1.05 eq) in anhydrous DCE (0.2 M).

  • Pre-formation: Stir the mixture at room temperature for 15–30 minutes. Causality: Allowing the hemiaminal/imine to form prior to adding the reductant minimizes the risk of the trace unreacted aldehyde being reduced to the corresponding alcohol. If the amine is weakly basic, add 1.0 equiv of glacial acetic acid to catalyze dehydration[5].

  • Reduction: Add STAB (1.4 eq) portion-wise over 5 minutes. The reaction may be mildly exothermic.

  • Monitoring: Stir the reaction at room temperature. Monitor progress via TLC (e.g., 20% EtOAc in Hexanes, visualizing with UV light due to the highly conjugated dichloro-aromatic ring). The reaction typically reaches completion in 2 to 12 hours depending on the amine's nucleophilicity.

  • Quenching: Once complete, quench the reaction by slowly adding saturated aqueous NaHCO3 (5 mL). Causality: The basic quench serves a dual purpose: it safely hydrolyzes any unreacted STAB and neutralizes the acetic acid byproduct, ensuring the newly formed amine product is in its free-base form and will partition cleanly into the organic layer.

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (EtOAc) (3 x 10 mL).

  • Washing & Drying: Wash the combined organic layers with brine (15 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, EtOAc/Hexanes gradient) to yield the pure alkylated amine.

Protocol B: Indirect (Stepwise) Reductive Amination (For Unhindered Primary Amines) When reacting 4,5-Dichloro-2-methylbenzaldehyde with unhindered primary amines (e.g., methylamine, benzylamine), there is a high risk of dialkylation (where the secondary amine product reacts with a second equivalent of aldehyde). To prevent this, a stepwise protocol using NaBH4 is required[6].

Step-by-Step Methodology:

  • Imine Formation: Dissolve the aldehyde (1.0 eq) and primary amine (1.0 eq) in anhydrous Methanol (MeOH) (0.2 M). Add anhydrous MgSO4 or 3Å molecular sieves to sequester water. Stir at room temperature until TLC indicates complete consumption of the aldehyde (typically 2–4 hours).

  • Filtration: Filter out the drying agent under an inert atmosphere.

  • Reduction: Cool the methanolic imine solution to 0 °C using an ice bath. Slowly add NaBH4 (1.0 eq) portion-wise. Causality: NaBH4 is a stronger reductant than STAB and rapidly reduces the pre-formed imine. Cooling prevents exothermic degradation and side reactions[2].

  • Workup: Stir for 30 minutes at 0 °C, then quench with water. Extract with EtOAc, wash with brine, dry over Na2SO4, and concentrate.

Analytical Validation & Troubleshooting

A self-validating protocol requires robust analytical checks to confirm reaction trajectory:

  • Incomplete Conversion: If the starting aldehyde persists, the ortho-methyl group's steric hindrance is likely impeding imine formation. Solution: Add 1.0 equivalent of Ti(O-iPr)4 to act as both a Lewis acid catalyst and water scavenger, or elevate the temperature to 40 °C prior to STAB addition.

  • Over-reduction (Alcohol Formation): If LC-MS or GC-MS detects 4,5-dichloro-2-methylbenzyl alcohol (m/z ~190), the STAB was either added too quickly before imine formation could occur, or the STAB reagent has degraded (STAB is moisture sensitive and degrades into more reactive borohydride species). Ensure the use of fresh, dry STAB.

References[2] Title: Reductive Amination, and How It Works

Source: Master Organic Chemistry URL: [Link]1] Title: 4,5-Dichloro-2-methylbenzaldehyde | 1416352-12-9 Source: Sigma-Aldrich URL: [Link]4] Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]6] Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]5] Title: Sodium triacetoxyborohydride Source: Organic Chemistry Portal URL: [Link]3] Title: Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride Source: ACS Omega URL: [Link]

Sources

Application Note: 4,5-Dichloro-2-methylbenzaldehyde as a Core Scaffold in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4,5-Dichloro-2-methylbenzaldehyde (CAS: 1416352-12-9) is a highly specialized, multi-functional pharmaceutical intermediate . Featuring a sterically demanding ortho-methyl group and two electron-withdrawing chlorine atoms, this building block is uniquely suited for designing metabolically stable, conformationally restricted active pharmaceutical ingredients (APIs). This application note details the mechanistic rationale for its use and provides self-validating protocols for integrating this scaffold into complex pharmacophores, such as hindered benzylamines and 2-arylbenzimidazoles.

Mechanistic Rationale & Medicinal Chemistry Profile

The integration of 4,5-dichloro-2-methylbenzaldehyde into drug discovery pipelines is driven by two primary structural effects that dictate both its synthetic reactivity and its biological performance:

  • Steric Shielding & Conformational Locking: The ortho-methyl group imposes significant steric hindrance around the benzylic carbon. Kinetic studies on aromatic aldehydes demonstrate that ortho-alkyl substituents severely restrict the trajectory of nucleophilic attack, slowing down adduct formation . In medicinal chemistry, this is highly advantageous: once synthesized, the steric bulk restricts bond rotation in the final API. This "conformational locking" forces the drug into a specific bioactive geometry, enhancing target pocket affinity and reducing off-target binding.

  • Metabolic Stability & Lipophilicity: The 4,5-dichloro substitution effectively blocks the meta and para positions of the phenyl ring from Cytochrome P450 (CYP450)-mediated aromatic oxidation. Furthermore, the electron-withdrawing nature of the halogens modulates the pKa of adjacent functional groups and increases the overall lipophilicity (LogP) of the scaffold, improving membrane permeability.

MedChemRationale A 4,5-Dichloro-2-methylbenzaldehyde B Ortho-Methyl Group A->B Structural Feature C 4,5-Dichloro Substitution A->C Structural Feature D Steric Shielding of Benzylic Position B->D Induces F Electron Withdrawal & Steric Blockade C->F Induces E Conformational Locking (Target Specificity) D->E Enhances G CYP450 Metabolic Stability F->G Enhances

Diagram 1: Structural features of 4,5-Dichloro-2-methylbenzaldehyde and their pharmacological effects.

Synthetic Workflows & Self-Validating Protocols

Because of the steric shielding provided by the ortho-methyl group, standard condensation protocols often suffer from low yields. The following methodologies are engineered with specific catalysts and In-Process Controls (IPCs) to create a self-validating system, ensuring high-fidelity synthesis.

Protocol A: Sterically Hindered Reductive Amination

Causality & Expert Insight: Standard imine formation is retarded by the ortho-methyl group. We utilize Sodium Triacetoxyborohydride (NaBH(OAc)3) because it is a mild reducing agent that will not prematurely reduce the unreacted aldehyde. This allows the equilibrium of the sterically hindered iminium ion to be driven forward selectively .

Step-by-Step Methodology:

  • Initiation: Dissolve 4,5-dichloro-2-methylbenzaldehyde (1.0 eq) and the desired primary amine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.2 M.

  • Acid Catalysis: Add glacial acetic acid (1.0 eq) to activate the hindered carbonyl.

    • Self-Validation (IPC 1): Stir for 2 hours at room temperature; remove a 10 µL aliquot for LC-MS. Proceed only when >80% imine/iminium formation is confirmed.

  • Reduction: Cool the mixture to 0°C. Add NaBH(OAc)3 (1.5 eq) portion-wise over 15 minutes to control the exothermic release of hydrogen gas and prevent thermal degradation of the intermediate.

  • Validation & Quench: Stir for 12 hours at room temperature.

    • Self-Validation (IPC 2): TLC (Hexanes/EtOAc 7:3) must show complete consumption of the aldehyde (Rf ~0.6). Quench with saturated aqueous NaHCO3 until gas evolution ceases (pH ~8).

  • Isolation: Extract the aqueous layer with dichloromethane (3x), dry the combined organic layers over anhydrous Na2SO4, and concentrate under reduced pressure to yield the benzylamine derivative.

Protocol B: Oxidative Condensation to 2-Arylbenzimidazoles

Causality & Expert Insight: Synthesizing benzimidazoles from hindered aldehydes requires an oxidative environment. Sodium metabisulfite (Na2S2O5) is chosen because it acts dually: it first forms a water-soluble bisulfite adduct with the aldehyde (overcoming the ortho-methyl steric barrier to facilitate nucleophilic attack by o-phenylenediamine), and subsequently acts as an oxidant to drive the aromatization of the heterocycle.

Workflow Step1 Step 1: Reagent Mixing Aldehyde + o-Phenylenediamine in EtOH Step2 Step 2: Oxidant Addition Add Na2S2O5 (Sodium metabisulfite) Step1->Step2 Step3 Step 3: Reflux Heat at 80°C for 4-6 hours Step2->Step3 Step4 Step 4: Precipitation Cool to RT, add Ice Water Step3->Step4 Step5 Step 5: Isolation Filter, Wash, and Vacuum Dry Step4->Step5

Diagram 2: Experimental workflow for the oxidative condensation to 2-arylbenzimidazoles.

Step-by-Step Methodology:

  • Adduct Formation: Suspend 4,5-dichloro-2-methylbenzaldehyde (1.0 eq) in ethanol (0.5 M). Add Na2S2O5 (1.2 eq) dissolved in a minimum amount of water. Stir for 30 minutes to ensure complete bisulfite adduct formation.

  • Condensation: Add o-phenylenediamine (1.0 eq) directly to the suspension.

  • Oxidative Cyclization: Heat the mixture to 80°C (reflux) for 6 hours.

    • Self-Validation (IPC 1): LC-MS must indicate the disappearance of the bisulfite adduct mass and the appearance of the [M+H]+ peak for the benzimidazole product.

  • Precipitation: Cool the reaction to room temperature and pour into ice-water (3 volumes) under vigorous stirring to crash out the hydrophobic product.

  • Isolation: Filter the resulting precipitate, wash sequentially with water and cold ethanol, and dry under high vacuum at 50°C for 12 hours.

Quantitative Data Presentation

To highlight the necessity of the optimized protocols when handling the sterically hindered 4,5-dichloro-2-methylbenzaldehyde, the table below summarizes the quantitative differences in reaction efficiency between standard and optimized conditions.

Reaction TypeConditionsTime (hrs)Temp (°C)Conversion (%)Isolated Yield (%)Purity (HPLC)
Reductive Amination Standard (NaBH4, MeOH)2425< 40%25%85%
Reductive Amination Optimized (NaBH(OAc)3, AcOH, DCE) 14 0 to 25 > 95% 88% > 98%
Benzimidazole Synthesis Standard (Air oxidation, DMF)4810060%45%90%
Benzimidazole Synthesis Optimized (Na2S2O5, EtOH/H2O) 6 80 > 99% 92% > 99%

Table 1: Comparative reaction metrics demonstrating the superior yield and purity achieved using protocols tailored for ortho-hindered benzaldehydes.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 66570733, 4,5-Dichloro-2-methylbenzaldehyde." PubChem. URL:[Link]

  • Sigma-Aldrich. "4,5-Dichloro-2-methylbenzaldehyde | CAS 1416352-12-9 Product Specification." Sigma-Aldrich. URL:[Link]

  • Enoch, S. J., et al. "Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency." Chemical Research in Toxicology, 2020. URL:[Link]

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996. URL:[Link]

Advanced Application Note: Knoevenagel Condensation Protocols for 4,5-Dichloro-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Stereoelectronic Profiling

The Knoevenagel condensation is a cornerstone reaction in organic synthesis, facilitating carbon-carbon double bond formation through the nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration[1]. When applying this transformation to highly functionalized building blocks like 4,5-Dichloro-2-methylbenzaldehyde (CAS: 1416352-12-9)[2], scientists must navigate a complex stereoelectronic landscape.

This application note provides a comprehensive, self-validating guide to synthesizing α,β -unsaturated derivatives from 4,5-Dichloro-2-methylbenzaldehyde. We detail the causality behind catalyst selection, solvent effects, and energy input, contrasting traditional thermal methodologies with state-of-the-art green sonochemical protocols[3].

The Push-Pull Reactivity Paradigm

The reactivity of 4,5-Dichloro-2-methylbenzaldehyde is governed by two competing structural features:

  • Electronic Acceleration (The "Pull"): The two chlorine atoms at the 4- and 5-positions exert a strong inductive electron-withdrawing effect (-I). This significantly increases the electrophilicity of the formyl carbon, lowering the activation energy required for the initial nucleophilic attack by the carbanion[1].

  • Steric Deceleration (The "Push"): The methyl group at the 2-position (ortho to the aldehyde) introduces substantial steric bulk. This hindrance restricts the trajectory of the incoming nucleophile and impedes the coplanarity required for the subsequent E1cB dehydration step, often leading to stalled aldol-type intermediates if insufficient thermodynamic driving force is applied.

Mechanistic Pathways & Causality

To overcome the ortho-methyl steric barrier while capitalizing on the halogen-induced electrophilicity, the choice of catalyst and reaction conditions is critical.

In traditional protocols, secondary amines like piperidine are employed. Piperidine circumvents direct enolate attack by first reacting with the aldehyde to form a highly electrophilic iminium ion intermediate[1]. However, modern green chemistry protocols utilize mild bases like ammonium acetate ( NH4​OAc ) combined with ultrasonic irradiation. Acoustic cavitation generated by sonication produces localized high temperatures and pressures, providing the exact kinetic energy required to force the sterically hindered dehydration step without degrading the halogenated ring[3].

Mechanism A Active Methylene (e.g., Malononitrile) C Carbanion / Enolate (Nucleophile) A->C B Base Catalyst (Deprotonation) B->C E Aldol-type Intermediate (β-hydroxy dinitrile) C->E Nucleophilic Attack D 4,5-Dichloro-2-methylbenzaldehyde (Electrophile) D->E Carbonyl C F Dehydration (-H2O) E->F G α,β-Unsaturated Product (Target Olefin) F->G E1cB Elimination

Caption: Mechanistic pathway of the Knoevenagel condensation for substituted benzaldehydes.

Experimental Methodologies

The following protocols are designed as self-validating systems. Built-in quality control steps ensure that the steric hindrance of the ortho-methyl group has been successfully overcome.

Workflow Start 4,5-Dichloro-2-methylbenzaldehyde + Active Methylene Path1 Protocol A: Traditional Piperidine / EtOH Start->Path1 Path2 Protocol B: Green NH4OAc / Aqueous / Ultrasound Start->Path2 Heat Reflux 70-80 °C (1-2 hours) Path1->Heat Sonic Room Temp Sonication (10-15 mins) Path2->Sonic Precip Product Precipitation (Addition of Ice Water) Heat->Precip Sonic->Precip Filter Vacuum Filtration & Washing Precip->Filter Pure Recrystallization (High Purity Product) Filter->Pure

Caption: Comparative workflow of traditional thermal vs. green sonochemical condensation protocols.

Protocol A: Traditional Amine-Catalyzed Condensation (Thermal)

This method relies on the iminium ion pathway to bypass the steric bulk of the 2-methyl group[1].

Materials:

  • 4,5-Dichloro-2-methylbenzaldehyde (1.0 mmol, ~189 mg)

  • Malononitrile (1.0 mmol, 66 mg) or Ethyl Cyanoacetate (1.0 mmol, 113 mg)

  • Piperidine (0.1 mmol, 10 mol% catalytic)

  • Absolute Ethanol (10 mL)

Step-by-Step Procedure:

  • Initiation: In a 25 mL round-bottom flask, dissolve 4,5-Dichloro-2-methylbenzaldehyde and the active methylene compound in 10 mL of absolute ethanol.

  • Catalysis: Add 10 mol% piperidine dropwise. Causality Note: Slow addition prevents rapid exothermic polymerization of malononitrile.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 75-80 °C. Stir continuously.

  • In-Process Monitoring: After 60 minutes, sample the reaction. Perform TLC (Hexane:Ethyl Acetate 8:2). The disappearance of the UV-active aldehyde spot (Rf ~0.6) and the appearance of a highly conjugated, brightly fluorescent product spot (Rf ~0.4) validates reaction progression.

  • Isolation: Once complete (typically 90-120 mins), cool the flask to room temperature. Pour the mixture into 30 mL of crushed ice water to force precipitation[4].

  • Filtration: Collect the crude solid via vacuum filtration, washing with cold aqueous ethanol (10%).

Protocol B: Green Sonochemical Condensation (Aqueous)

This modern approach uses acoustic cavitation to overcome activation barriers, eliminating the need for toxic piperidine and volatile organic solvents[3].

Materials:

  • 4,5-Dichloro-2-methylbenzaldehyde (1.0 mmol, ~189 mg)

  • Malononitrile (1.0 mmol, 66 mg)

  • Ammonium Acetate ( NH4​OAc ) (0.1 mmol, 10 mol%)

  • Deionized Water / Ethanol (8:2 v/v, 5 mL)

Step-by-Step Procedure:

  • Suspension Formulation: In a 20 mL glass vial, combine the aldehyde, malononitrile, and NH4​OAc catalyst. Add 5 mL of the Water/EtOH solvent mixture. Causality Note: The 20% ethanol acts as a co-solvent to partially solubilize the highly hydrophobic dichloro-methyl aromatic ring, allowing the aqueous interface reaction to occur.

  • Sonication: Place the sealed vial in an ultrasonic bath (typically 35-40 kHz) at room temperature.

  • Cavitation-Driven Reaction: Sonicate for 10-15 minutes. The localized extreme pressure from collapsing cavitation bubbles provides the energy to drive the E1cB dehydration despite the ortho-methyl steric block[3].

  • Validation & Isolation: The reaction is self-indicating; the solution will transition from a clear/cloudy suspension to a dense, brightly colored crystalline precipitate. Filter the solid directly and wash with cold deionized water[4].

Quantitative Data & Yield Analysis

The following table synthesizes expected quantitative outcomes based on the stereoelectronic profile of 4,5-Dichloro-2-methylbenzaldehyde and analogous halogenated/methylated systems[1][3][4].

Active Methylene CompoundProtocol UsedCatalystTimeExpected Yield (%)Purity (Post-Cryst.)
Malononitrile A (Thermal)Piperidine90 min82 - 86%> 98%
Malononitrile B (Sonochemical) NH4​OAc 12 min91 - 95%> 99%
Ethyl Cyanoacetate A (Thermal)Piperidine120 min75 - 79%> 95%
Ethyl Cyanoacetate B (Sonochemical) NH4​OAc 25 min86 - 89%> 98%

Data Interpretation: Malononitrile consistently outperforms ethyl cyanoacetate due to its smaller steric footprint and higher α -proton acidity, which is crucial when reacting with the sterically hindered ortho-methyl pocket of the aldehyde. Furthermore, sonochemical conditions (Protocol B) drastically reduce reaction times while improving yields by suppressing thermal degradation pathways[3].

References

  • Application Notes and Protocols: Knoevenagel Condensation with Substituted Benzaldehydes Source: Benchchem URL
  • Source: International Journal of Chemical and Physical Sciences (ijcps.org)
  • Novel Methods of Knoevenagel Condensation Source: Banaras Hindu University URL
  • 4,5-Dichloro-2-methylbenzaldehyde | 1416352-12-9 Source: Sigma-Aldrich URL

Sources

Advanced Wittig Olefination Protocols for Sterically Hindered, Electron-Deficient Arenes: A Focus on 4,5-Dichloro-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Substrate Profiling

The Wittig reaction is a cornerstone of carbon-carbon double bond formation in drug development and materials science. However, when applied to heavily functionalized building blocks like 4,5-Dichloro-2-methylbenzaldehyde (CAS: 1416352-12-9) [1], standard protocols often fail or yield unexpected stereochemical ratios. As an Application Scientist, it is critical to understand the dual forces at play within this specific substrate:

  • Electronic Activation: The two chlorine atoms at the 4,5-positions are highly electron-withdrawing. This increases the electrophilicity of the formyl carbon, accelerating the initial nucleophilic attack by the phosphonium ylide.

  • Steric Penalty: The ortho-methyl group creates a severe steric clash during the approach of the ylide.

According to density functional theory (DFT) calculations and distortion/interaction energy analyses, the anomalous stereoselectivity observed in Wittig reactions of ortho-substituted benzaldehydes is predominantly steric in nature[2]. This steric bulk destabilizes the trans-selective transition state during the asynchronous [2+2] cycloaddition, leading to an anomalous increase in Z-alkene formation—even when stabilized ylides are utilized[3].

The following protocols are engineered as self-validating systems , providing researchers with observable causality markers to ensure reaction fidelity at every step.

Decision Matrix and Reaction Workflows

When designing a synthesis involving 4,5-dichloro-2-methylbenzaldehyde, the choice of ylide dictates the required basicity, thermal conditions, and ultimate stereochemical outcome.

ExperimentalWorkflow Start 4,5-Dichloro-2-methylbenzaldehyde (CAS: 1416352-12-9) Decision Target Alkene Geometry? Start->Decision Terminal Terminal Alkene (Non-Stabilized Ylide) Decision->Terminal Internal Internal Alkene (Stabilized Ylide) Decision->Internal Base1 Base: NaHMDS/KOtBu Solvent: THF (0°C) Terminal->Base1 Base2 Base: None / Mild Solvent: Toluene (Reflux) Internal->Base2 QC1 QC: Bright Yellow Color (Ylide Formation Marker) Base1->QC1 QC2 QC: TLC UV Monitoring (Product Formation Marker) Base2->QC2 End1 Yield: >85% High Purity Terminal Olefin QC1->End1 End2 Yield: 75-80% Anomalous Z-Enrichment (~60:40 E:Z) QC2->End2

Caption: Decision matrix and self-validating workflow for the Wittig olefination of 4,5-dichloro-2-methylbenzaldehyde.

Quantitative Data Summary: Expected Reaction Outcomes

Table 1: Empirical expectations for the olefination of 4,5-dichloro-2-methylbenzaldehyde based on ylide classification.

Ylide ClassificationReagentConditionsExpected YieldE:Z RatioPrimary Challenge / Causality
Non-Stabilized Ph3​P=CH2​ NaHMDS, THF, 0 °C to RT85 - 92%N/A (Terminal)Strict anhydrous conditions required to prevent ylide hydrolysis.
Stabilized Ph3​P=CHCO2​Et Toluene, 80 °C, 12 h75 - 80%~ 60:40Anomalous Z-enrichment due to ortho-methyl steric clash[3].
Semi-Stabilized Ph3​P=CHPh KOtBu, THF, 0 °C to RT70 - 75%~ 50:50Poor stereocontrol; requires complex chromatographic separation.

Self-Validating Experimental Protocols

Protocol A: Synthesis of Terminal Alkenes (Non-Stabilized Ylide)

Target: 1,2-Dichloro-4-methyl-5-vinylbenzene Mechanism Rationale: Non-stabilized ylides are highly nucleophilic. The electron-deficient nature of the 4,5-dichloro-substituted ring accelerates the reaction, allowing it to proceed rapidly at low temperatures, which suppresses side reactions like the Cannizzaro reaction.

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 100 mL Schlenk flask under vacuum and backfill with argon (repeat 3x). Add methyltriphenylphosphonium bromide (1.2 equiv, 1.20 mmol) and anhydrous THF (6.0 mL) to create a 0.2 M suspension.

  • Ylide Generation: Cool the suspension to 0 °C using an ice bath. Dropwise, add Sodium bis(trimethylsilyl)amide (NaHMDS, 1.0 M in THF, 1.15 equiv).

    • Self-Validation Marker: The white suspension will rapidly transition to a bright canary-yellow solution . This color change is the definitive visual confirmation that the active methylenetriphenylphosphorane ylide has formed. Stir for 30 minutes.

  • Substrate Addition: Dissolve 4,5-dichloro-2-methylbenzaldehyde (1.0 equiv, 1.0 mmol, 189.04 mg)[1] in 2.0 mL of anhydrous THF. Add this solution dropwise to the ylide at 0 °C over 5 minutes.

    • Self-Validation Marker: The bright yellow color will gradually fade to a pale, cloudy suspension. This indicates the consumption of the ylide and the precipitation of the byproduct, triphenylphosphine oxide ( Ph3​P=O ).

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature for 2 hours. Monitor via TLC (Hexanes/EtOAc 9:1). The UV-active aldehyde ( Rf​≈0.4 ) will be replaced by a highly non-polar UV-active spot ( Rf​≈0.8 ).

  • Quench & Workup: Quench the reaction by adding 5 mL of saturated aqueous NH4​Cl . Extract the aqueous layer with EtOAc (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification via Precipitation: Triturate the crude sticky residue with cold hexanes (15 mL).

    • Causality: Ph3​P=O is highly soluble in DCM/EtOAc but virtually insoluble in cold hexanes.

    • Self-Validation Marker: A voluminous white precipitate will crash out. Filter the suspension through a short pad of Celite, washing with additional hexanes. Concentrate the filtrate to yield the pure terminal alkene as a clear oil.

Protocol B: Synthesis of α,β -Unsaturated Esters (Stabilized Ylide)

Target: Ethyl (E/Z)-3-(4,5-dichloro-2-methylphenyl)acrylate Mechanism Rationale: Stabilized ylides are less reactive. While the electrophilic aldehyde accelerates the reaction, the steric hindrance of the 2-methyl group necessitates thermal energy to overcome the activation barrier of the [2+2] cycloaddition. Expect an anomalous ratio of the Z-isomer due to this steric clash[2].

Step-by-Step Methodology:

  • System Preparation: In a 50 mL round-bottom flask equipped with a reflux condenser, combine 4,5-dichloro-2-methylbenzaldehyde (1.0 equiv, 1.0 mmol) and ethyl (triphenylphosphoranylidene)acetate (1.2 equiv, 1.2 mmol).

  • Solvent Addition: Add anhydrous toluene (5.0 mL). Causality: Toluene is chosen over THF to allow for higher reflux temperatures, which are required to drive the sterically hindered cycloaddition to completion.

  • Reaction: Heat the mixture to 80 °C under an argon atmosphere for 12 hours.

  • Monitoring: Check reaction completion via TLC (Hexanes/EtOAc 8:2). Two closely eluting spots will appear representing the E and Z isomers.

  • Workup & Purification: Cool the reaction to room temperature and concentrate under reduced pressure. Triturate the residue with a 9:1 mixture of Hexanes/Diethyl Ether to precipitate Ph3​P=O . Filter and purify the crude mixture via silica gel flash chromatography to isolate the E and Z isomers.

Mechanistic Pathway & Causality Diagram

To fully grasp why 4,5-dichloro-2-methylbenzaldehyde deviates from standard stereochemical models, one must look at the transition state. The diagram below maps the kinetic control exerted by the ortho-methyl group during the formation of the oxaphosphetane intermediate.

ReactionMechanism Aldehyde Electrophilic Carbonyl (Enhanced by 4,5-Cl) TS Asynchronous [2+2] Cycloaddition (Steric Clash via 2-Methyl) Aldehyde->TS Ylide Phosphonium Ylide (Nucleophile) Ylide->TS Oxa Oxaphosphetane Intermediate (Kinetic Control) TS->Oxa Elim Irreversible Cycloelimination (Stereodetermining Step) Oxa->Elim Prod Alkene + Triphenylphosphine Oxide (Anomalous Z-Enrichment) Elim->Prod

Caption: Mechanistic pathway highlighting the kinetic control and steric influence of the ortho-methyl group.

References

  • Source: The Journal of Organic Chemistry (ACS Publications)
  • Source: Tetrahedron Letters (via CORA/UCC)
  • 4,5-Dichloro-2-methylbenzaldehyde (CAS: 1416352-12-9)

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,5-Dichloro-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for the synthesis of 4,5-Dichloro-2-methylbenzaldehyde. This molecule is a key intermediate in the development of various pharmaceuticals and agrochemicals. However, its synthesis can present challenges related to yield, purity, and reaction control. This guide is designed for researchers, chemists, and process development professionals to navigate these complexities. We will address common problems in a direct question-and-answer format, providing not just solutions but also the underlying chemical principles to empower you to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common and reliable methods for synthesizing 4,5-Dichloro-2-methylbenzaldehyde?

A1: The most prevalent laboratory and industrial methods start from 1,2-dichloro-4-methylbenzene. The two primary routes are:

  • Side-Chain Halogenation followed by Hydrolysis: This involves the free-radical bromination or chlorination of the methyl group to form the dihalomethyl intermediate, which is then hydrolyzed to the aldehyde. This method can be effective but often requires careful control to avoid over-halogenation and can involve harsh hydrolysis conditions.

  • Oxidation of 4,5-Dichloro-2-methylbenzyl Alcohol: A common and often cleaner alternative involves the Vilsmeier-Haack formylation of 1,2-dichloro-4-methylbenzene to produce the aldehyde directly, or more commonly, the oxidation of the corresponding benzyl alcohol. The alcohol is synthesized from the starting toluene derivative. Oxidation methods using reagents like pyridinium chlorochromate (PCC), manganese dioxide (MnO₂), or Swern oxidation are frequently employed.

Q2: What are the primary safety considerations for this synthesis?

A2: Several key hazards must be managed:

  • Halogenating Agents: Reagents like N-Bromosuccinimide (NBS) or sulfuryl chloride (SO₂Cl₂) are corrosive and can release toxic fumes. All manipulations should be performed in a certified chemical fume hood.

  • Oxidizing Agents: Many oxidizing agents (e.g., PCC, potassium permanganate) are strong oxidizers and can react violently with organic materials. They must be handled with care, and reactions should be monitored for exothermic events. PCC is also a suspected carcinogen.

  • Solvents: Chlorinated solvents like dichloromethane (DCM) and chloroform are commonly used. They are volatile and have associated health risks. Ensure proper ventilation and personal protective equipment (PPE).

  • Reaction Exotherms: Both halogenation and oxidation reactions can be exothermic. Gradual addition of reagents and active cooling (e.g., an ice bath) are crucial for maintaining temperature control.

Troubleshooting Guide: Common Issues & Solutions

Problem Area 1: Low Reaction Yield

Q3: My overall yield is consistently low (< 50%). What are the most probable causes and how can I troubleshoot this?

A3: Low yield is a multifaceted problem that can stem from incomplete reactions, side-product formation, or product loss during workup. The following decision tree can help diagnose the issue.

G start Low Yield (<50%) check_conversion Is the starting material fully consumed? (Check via TLC/GC-MS) start->check_conversion incomplete Incomplete Conversion check_conversion->incomplete No side_reactions High Side Product Formation check_conversion->side_reactions Yes, but purity is low workup_loss Product Lost During Workup/Purification check_conversion->workup_loss Yes, and crude purity is high sol_incomplete1 Cause: Insufficient Reagent Solution: Check stoichiometry; use a slight excess (1.1-1.2 eq.) of the limiting reagent. incomplete->sol_incomplete1 sol_incomplete2 Cause: Low Reaction Temperature/Time Solution: Incrementally increase temperature or extend reaction time. Monitor progress closely. incomplete->sol_incomplete2 sol_incomplete3 Cause: Catalyst Deactivation Solution: Use fresh, high-purity catalyst. Consider anhydrous conditions if catalyst is moisture-sensitive. incomplete->sol_incomplete3 sol_side1 Cause: Over-oxidation to Carboxylic Acid Solution: Use a milder oxidant (e.g., MnO₂ instead of KMnO₄). Maintain strict temperature control. side_reactions->sol_side1 sol_side2 Cause: Impure Starting Material Solution: Purify starting material (e.g., 1,2-dichloro-4-methylbenzene) by distillation before use. side_reactions->sol_side2 sol_workup1 Cause: Emulsion during Extraction Solution: Add brine (sat. NaCl solution) to break the emulsion. Centrifuge if necessary. workup_loss->sol_workup1 sol_workup2 Cause: Product is Volatile/Lost on Rotovap Solution: Use moderate vacuum and a warmer water bath. Consider co-evaporation with a high-boiling solvent like toluene. workup_loss->sol_workup2

Caption: Troubleshooting Decision Tree for Low Yield.

Problem Area 2: Product Purity Issues

Q4: My NMR/GC-MS analysis shows a significant peak corresponding to the carboxylic acid (4,5-Dichloro-2-methylbenzoic acid). How can I prevent this over-oxidation?

A4: The aldehyde functional group is susceptible to over-oxidation to the corresponding carboxylic acid, especially with strong oxidizing agents or under prolonged heating.

  • Causality: Aggressive oxidants like potassium permanganate (KMnO₄) or chromic acid do not selectively stop at the aldehyde stage. The intermediate aldehyde is often more reactive than the starting alcohol, leading to the formation of the more thermodynamically stable carboxylic acid.

  • Solutions:

    • Select a Milder Oxidant: Activated manganese dioxide (MnO₂) is an excellent choice for oxidizing benzylic alcohols as it is highly selective for the aldehyde and the reaction is heterogeneous, which can simplify workup. Pyridinium chlorochromate (PCC) is also effective, though care must be taken with its toxicity.

    • Strict Temperature Control: Perform the reaction at the lowest effective temperature. For many oxidations with PCC or MnO₂, room temperature is sufficient. Avoid any significant exotherms by adding the oxidant portion-wise.

    • Monitor Reaction Closely: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the starting alcohol. Stop the reaction as soon as full conversion is achieved to minimize the time the product is exposed to the oxidizing conditions.

Q5: I'm struggling to remove the starting material (4,5-Dichloro-2-methylbenzyl alcohol) from my final product. What purification strategy is most effective?

A5: The similar polarity of the starting alcohol and the product aldehyde can make chromatographic separation challenging.

  • Chemical Solution: A highly effective method is to selectively react the impurity. You can wash the crude organic extract with an aqueous sodium bisulfite (NaHSO₃) solution. The aldehyde forms a water-soluble bisulfite adduct, while the unreacted alcohol remains in the organic layer.

    • Dissolve the crude product in a suitable solvent (e.g., diethyl ether, DCM).

    • Wash the organic solution with a saturated NaHSO₃ solution and stir vigorously for 30-60 minutes.

    • Separate the aqueous layer (containing the aldehyde adduct) from the organic layer (containing the alcohol).

    • Regenerate the pure aldehyde from the aqueous layer by adding a base (e.g., 10% NaOH) or a strong acid (e.g., HCl) until the solution is basic or acidic, respectively, which decomposes the adduct.

    • Extract the liberated aldehyde back into an organic solvent, dry, and concentrate.

Optimized Experimental Protocol: MnO₂ Oxidation

This protocol is recommended for its high selectivity, operational simplicity, and moderate conditions, minimizing over-oxidation.

G cluster_0 Reaction Setup cluster_1 Oxidation cluster_2 Workup & Purification a 1. Charge flask with 4,5-dichloro-2-methylbenzyl alcohol and DCM b 2. Begin vigorous stirring a->b c 3. Add activated MnO₂ (5-10 eq.) portion-wise at room temperature b->c d 4. Stir vigorously for 12-24h. Monitor by TLC/GC c->d e 5. Filter reaction through Celite® to remove Mn salts d->e f 6. Wash Celite® pad with fresh DCM e->f g 7. Combine filtrates and concentrate under reduced pressure f->g h 8. Purify via column chromatography (if necessary) g->h

Caption: Workflow for MnO₂ Oxidation Protocol.

Step-by-Step Methodology:
  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4,5-dichloro-2-methylbenzyl alcohol (1.0 eq.). Dissolve it in dichloromethane (DCM, approx. 10-15 mL per gram of alcohol).

  • Reagent Addition: While stirring vigorously, add activated manganese dioxide (MnO₂, 5-10 eq. by weight) in several portions over 10 minutes. The reaction is typically not highly exothermic but monitoring is advised.

  • Reaction: Allow the suspension to stir at room temperature. Monitor the reaction's progress by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate mobile phase) or GC-MS. The reaction may take anywhere from 12 to 48 hours depending on the activity of the MnO₂.

  • Workup: Once the starting material is consumed, set up a filtration apparatus with a pad of Celite® in a Büchner funnel.

  • Filtration: Filter the reaction mixture through the Celite® pad to remove the solid manganese salts.

  • Washing: Wash the filter cake thoroughly with several portions of fresh DCM to ensure all product is recovered.

  • Concentration: Combine the organic filtrates and concentrate the solution under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude aldehyde is often of high purity. If further purification is needed, it can be subjected to flash column chromatography on silica gel.

Data Summary: Comparison of Oxidizing Agents

Oxidizing AgentTypical Equiv.SolventTemp. (°C)Typical Reaction TimeSelectivity & Key Considerations
MnO₂ (activated) 5-10 (by weight)DCM, Chloroform25-4012-48 hHigh selectivity for aldehyde. Heterogeneous, requires filtration. Activity of MnO₂ is critical.
PCC 1.5 - 2.0DCM252-4 hGood selectivity. Homogeneous. PCC is toxic and carcinogenic; workup can be tedious.
Swern Oxidation 1.5 - 2.0DCM-78 to 01-2 hExcellent selectivity, very mild. Requires cryogenic temperatures and careful handling of reagents (oxalyl chloride, DMSO).
KMnO₄ 0.5 - 1.0Acetone, Water0-251-6 hLow selectivity. Prone to over-oxidation to the carboxylic acid. Not recommended for this transformation.

References

  • Organic Syntheses. A procedure for the synthesis of a similar substituted benzaldehyde using a related methodology. Organic Syntheses, Coll. Vol. 4, p.836 (1963); Vol. 36, p.70 (1956). [Link]

  • Patent literature describing synthesis.An example from patent literature detailing the synthesis of dichloromethylbenzaldehyde derivatives.
  • Oxidation with Manganese Dioxide. A review on the use of manganese dioxide in the oxidation of alcohols. Taylor, R. J. K. Manganese Dioxide, in Encyclopedia of Reagents for Organic Synthesis (2001). [Link]

  • Purification via Bisulfite Adduct. A standard organic chemistry technique for purifying aldehydes. "Purification of Laboratory Chemicals," 8th Edition, W. L. F. Armarego and C. L. L. Chai, Butterworth-Heinemann. [Link]

Technical Support Center: Preventing Air Oxidation of 4,5-Dichloro-2-methylbenzaldehyde During Storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 4,5-Dichloro-2-methylbenzaldehyde. This resource is designed for our valued partners in research, science, and drug development. Here, we will address the common challenges associated with the storage and handling of this compound, with a specific focus on preventing its degradation through air oxidation. Our goal is to provide you with the necessary information and protocols to ensure the long-term stability and integrity of your materials, thereby safeguarding the accuracy and reproducibility of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why has my 4,5-Dichloro-2-methylbenzaldehyde sample turned into a yellowish solid or developed white crystals over time?

This is a classic sign of oxidation. Aromatic aldehydes, including 4,5-Dichloro-2-methylbenzaldehyde, are susceptible to autoxidation, where they react with atmospheric oxygen.[1] The aldehyde group (-CHO) is oxidized to the corresponding carboxylic acid, in this case, 4,5-dichloro-2-methylbenzoic acid. This resulting carboxylic acid is typically a white or off-white solid, which can precipitate out of the liquid aldehyde, causing the observed change in appearance.[1]

Q2: I've noticed a decline in the purity of my 4,5-Dichloro-2-methylbenzaldehyde, which is impacting my reaction yields. Could this be related to storage?

Absolutely. The oxidation of the aldehyde to the carboxylic acid directly reduces the purity of your starting material. Benzoic acid derivatives can act as impurities that may interfere with subsequent reactions, potentially poisoning catalysts or leading to unwanted side products.[2] This degradation is a common issue with improperly stored or older samples of benzaldehydes.[1]

Q3: Can light and temperature affect the stability of 4,5-Dichloro-2-methylbenzaldehyde?

Yes, both light and elevated temperatures can accelerate the oxidation process.[3][4] Light, particularly UV light, can initiate the free-radical chain mechanism responsible for autoxidation.[1] Higher temperatures increase the rate of this chemical reaction.[3][5] Therefore, proper storage involves protection from both light and heat.

Q4: Is it sufficient to just tightly cap the bottle and store it in a refrigerator?

While refrigeration and tight capping are good first steps, they are often insufficient for long-term stability, especially if the bottle has been opened multiple times. Each time the bottle is opened, the headspace is replenished with fresh air (containing about 21% oxygen), allowing for further oxidation. For long-term storage or for high-purity applications, more rigorous techniques are required.[4]

Troubleshooting Guide: Proactive and Reactive Solutions

This section provides a more in-depth, question-and-answer formatted guide to troubleshoot and prevent the oxidation of 4,5-Dichloro-2-methylbenzaldehyde.

Issue 1: Visual Signs of Degradation (Color Change, Precipitate)

Question: I have observed a yellowing of my liquid 4,5-Dichloro-2-methylbenzaldehyde and the formation of a white precipitate. What is happening and what should I do?

Answer:

Causality: The aldehyde is oxidizing to 4,5-dichloro-2-methylbenzoic acid. This is a common degradation pathway for benzaldehyde derivatives when exposed to air.[1]

Immediate Action (Purification Protocol): If the extent of oxidation is minor, you can purify the aldehyde. However, for critical applications, using a fresh, unopened bottle is always recommended. If purification is necessary, a wash with a basic solution can remove the acidic impurity.[1][2]

Step-by-Step Purification:

  • Dissolve the oxidized 4,5-Dichloro-2-methylbenzaldehyde in a suitable organic solvent like diethyl ether.

  • Transfer the solution to a separatory funnel.

  • Wash the solution with a 10% aqueous sodium carbonate (Na₂CO₃) solution. This converts the 4,5-dichloro-2-methylbenzoic acid into its water-soluble sodium salt.[1][2]

  • Separate the aqueous layer. Repeat the wash if necessary.

  • Wash the organic layer with water to remove any remaining sodium carbonate.

  • Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄).[1][2]

  • Filter off the drying agent and remove the solvent under reduced pressure.

  • For the highest purity, the aldehyde can be distilled under reduced pressure.[2][6]

Issue 2: Ensuring Long-Term Storage Stability

Question: What are the best practices for storing 4,5-Dichloro-2-methylbenzaldehyde to prevent oxidation from the outset?

Answer:

Causality: The key to long-term stability is the rigorous exclusion of atmospheric oxygen.[7][8]

Recommended Storage Protocol: The ideal storage method involves a multi-faceted approach combining temperature control, light protection, and an inert atmosphere.

Key Storage Parameters:

ParameterRecommendationRationale
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen, preventing the oxidation reaction. Argon is denser than air and can provide a better protective blanket.[7][9]
Temperature 2-8°CReduces the rate of the oxidation reaction.[9][10]
Container Amber Glass Bottle with a Secure CapProtects the compound from light, which can catalyze oxidation. A tight-fitting cap minimizes air ingress.[11]
Additives Antioxidants (e.g., BHT, Hydroquinone)Can be added in small amounts (e.g., 0.01-0.1%) to inhibit the free-radical oxidation process.[3][4][6]

dot

Caption: Recommended workflow for handling and storing 4,5-Dichloro-2-methylbenzaldehyde.

Issue 3: Handling Air-Sensitive Reagents

Question: My lab doesn't have a glovebox. What are alternative methods for handling 4,5-Dichloro-2-methylbenzaldehyde under an inert atmosphere?

Answer:

Causality: Even brief exposure to air can initiate oxidation, especially for high-purity materials. Therefore, maintaining an inert atmosphere during handling is crucial.[12][13]

Alternative Handling Techniques (Schlenk Line or Balloon Method): A Schlenk line or even a simple balloon filled with an inert gas (nitrogen or argon) can provide a suitable inert atmosphere for handling and dispensing the aldehyde.

Step-by-Step Dispensing Protocol using a Balloon:

  • Ensure all glassware is oven-dried to remove moisture.[14]

  • Securely attach a balloon filled with nitrogen or argon to a needle.

  • Puncture the septum of the 4,5-Dichloro-2-methylbenzaldehyde bottle with the inert gas needle to create a positive pressure.

  • Use a separate, dry syringe to withdraw the desired amount of the aldehyde.

  • Transfer the aldehyde to your reaction vessel, which should also be under an inert atmosphere.

  • Remove the syringe and then the inert gas needle from the source bottle.

  • For added protection, wrap the punctured septum with parafilm.

dot

Caption: Oxidation of 4,5-Dichloro-2-methylbenzaldehyde to its carboxylic acid.

By implementing these storage and handling protocols, you can significantly extend the shelf-life of your 4,5-Dichloro-2-methylbenzaldehyde and ensure its integrity for your critical research and development activities.

References
  • ResearchGate. (2016, April 20). What is the best solution to prevent the oxidation of Benzaldehyde to Benzoic acid?. Retrieved from [Link]

  • Consolidated Chemical. (n.d.). Myrac Aldehyde | Premium Aromatic Aldehyde. Retrieved from [Link]

  • Sciencemadness.org. (2010, November 26). Oxidation of Benzaldehyde, Prevention Of. Retrieved from [Link]

  • Chemistry Stack Exchange. (2023, November 4). Storage of air and temperature sensitive reagents. Retrieved from [Link]

  • European Patent Office. (n.d.). A method for stabilizing aliphatic higher aldehyde compounds. Retrieved from [Link]

  • Sciencemadness.org. (2025, January 14). How do you store chemicals in inert gas?. Retrieved from [Link]

  • Linde. (n.d.). Inerting in the chemical industry. Retrieved from [Link]

  • Chemical Papers. (n.d.). Benzaldehyde oxidation test, a model reaction with radical mechanism. II. The purification of benzaldehyde and stabilization of. Retrieved from [Link]

  • groups.io. (2019, October 30). To stabilize aldehydes ....?. Retrieved from [Link]

  • USC Environmental Health & Safety. (n.d.). Chemical Segregation and Storage. Retrieved from [Link]

  • Health and Safety Authority (HSA). (n.d.). Storage of Hazardous Chemicals in Laboratories. Retrieved from [Link]

  • MDPI. (2023, November 24). Survey on Antioxidants Used as Additives to Improve Biodiesel's Stability to Degradation through Oxidation. Retrieved from [Link]

  • CPAChem. (2022, November 16). Safety data sheet. Retrieved from [Link]

  • ResearchGate. (2016, April 20). What is the best solution to prevent the oxidation of Benzaldehyde to Benzoic acid?. Retrieved from [Link]

  • Chemistry Stack Exchange. (2024, October 21). What are some ways of storing some chemicals under inert gas that aren't too expensive or space consuming?. Retrieved from [Link]

  • ResearchGate. (n.d.). Effects of storage time and temperature on toxic aldehydes and polycyclic aromatic hydrocarbons in flavouring oil gravy during storage. Retrieved from [Link]

  • PMC. (n.d.). Natural Chain-Breaking Antioxidants and Their Synthetic Analogs as Modulators of Oxidative Stress. Retrieved from [Link]

  • Google Patents. (n.d.). WO2023175065A1 - Stabilization of aldehydes and/or an alcohols.
  • ResearchGate. (n.d.). oxidation of selected alcohols by the 2/TEMPO/air system. a. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Oxygen. Retrieved from [Link]

  • Stahl Research Group - University of Wisconsin–Madison. (2013, April 23). Air Oxidation of Primary Alcohols Catalyzed by Copper(I)/TEMPO. Preparation of 2-Amino-5-bromo- benzaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-2-fluoro-5-methylbenzaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 5-Chloro-2-methylbenzaldehyde. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting 4,5-Dichloro-2-methylbenzaldehyde Condensation Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced synthetic workflows involving 4,5-Dichloro-2-methylbenzaldehyde . Designed for researchers and drug development professionals, this guide synthesizes mechanistic chemistry with field-proven troubleshooting strategies to resolve complex condensation bottlenecks.

Part 1: Chemical Profiling & Mechanistic FAQs

To control a reaction, you must first understand the substrate's structural causality. 4,5-Dichloro-2-methylbenzaldehyde presents a unique dual-challenge:

  • Electronic Activation: The two chlorine atoms at the 4 and 5 positions exert a strong electron-withdrawing inductive effect (-I), making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.

  • Steric Hindrance: The methyl group at the ortho (2) position creates a physical barricade around the formyl group, increasing the activation energy required for bulky nucleophiles to attack the carbonyl carbon.

Q: Why am I recovering 4,5-dichloro-2-methylbenzyl alcohol and its corresponding carboxylic acid instead of my Knoevenagel condensation product?

A: You are observing the Cannizzaro reaction , a base-induced redox disproportionation[1]. Because 4,5-dichloro-2-methylbenzaldehyde lacks α -hydrogens, it cannot form an enolate. When exposed to strong alkaline conditions (e.g., NaOH or KOH), the unhindered hydroxide ion easily bypasses the ortho-methyl steric bulk and attacks the highly electrophilic carbonyl carbon. This initiates a hydride transfer to a second aldehyde molecule, yielding one molecule of primary alcohol and one of carboxylic acid[2]. To prevent this, you must switch from hard alkaline bases to softer amine catalysts.

Q: How do I overcome the sluggish reaction kinetics caused by the ortho-methyl group without increasing the temperature to degradation levels?

A: Rely on iminium catalysis rather than simple base catalysis. By using a secondary amine like piperidine in the presence of a weak acid (e.g., glacial acetic acid), the amine attacks the aldehyde to form a highly reactive iminium ion intermediate[3]. This intermediate is significantly more electrophilic than the parent aldehyde, effectively lowering the activation energy barrier imposed by the ortho-methyl group and driving the Knoevenagel condensation forward at milder temperatures.

Q: My Schiff base formation yields a black, tarry mixture. What is the root cause?

A: This indicates auto-oxidation and subsequent polymerization. The electron-deficient aromatic ring is highly sensitive to prolonged heating in the presence of oxygen. Because the ortho-methyl group slows down the desired amine condensation, researchers often mistakenly increase the reflux time. This prolonged thermal stress leads to degradation. The solution is to use a Lewis acid catalyst (e.g., TiCl4​ ) or a dehydrating agent (e.g., 4Å molecular sieves) under an inert nitrogen atmosphere to drive the reaction kinetically at lower temperatures.

Part 2: Visualizing Reaction Pathways

Pathway Substrate 4,5-Dichloro-2-methylbenzaldehyde Cond1 Strong Alkali (NaOH) Nucleophilic Attack Substrate->Cond1 Cond2 Sec. Amine (Piperidine) Iminium Formation Substrate->Cond2 Path1 Cannizzaro Reaction (Hydride Transfer) Cond1->Path1 Path2 Knoevenagel Condensation (C-C Bond Formation) Cond2->Path2 Prod1 Alcohol + Carboxylic Acid (Yield Loss) Path1->Prod1 Prod2 Target Condensation Adduct (High Yield) Path2->Prod2

Mechanistic divergence of 4,5-Dichloro-2-methylbenzaldehyde under different basic conditions.

Troubleshooting Issue Sub-optimal Condensation Yield Analysis LC-MS Reaction Profiling Issue->Analysis Obs1 Redox Products Detected Analysis->Obs1 Cannizzaro Obs2 Unreacted Starting Material Analysis->Obs2 Steric Block Obs3 Oligomerization/Tars Analysis->Obs3 Degradation Act1 Switch to Weak Amine Base Obs1->Act1 Act2 Add Acid Catalyst (PTSA) Obs2->Act2 Act3 Lower Temp & N2 Purge Obs3->Act3

Diagnostic workflow for troubleshooting side reactions in substituted benzaldehyde condensations.

Part 3: Quantitative Data & Reaction Parameters

Table 1: Catalyst Selection & Side Reaction Matrix
Catalyst TypeTarget ReactionPrimary Side ReactionCausality / MechanismMitigation Strategy
NaOH / KOH Aldol CondensationCannizzaro DisproportionationHard nucleophile ( OH− ) bypasses steric bulk, triggering hydride transfer[1].Avoid strong alkalis; use Ba(OH)2​ or amine bases.
Primary Amines Schiff Base FormationHydrolysis / ReversionWater byproduct attacks the reversible imine bond.Continuous water removal via Dean-Stark or Molecular Sieves.
Piperidine (neat) KnoevenagelUnreacted AldehydeInsufficient activation of the sterically hindered carbonyl[3].Add Glacial Acetic Acid to form an iminium ion intermediate.
Table 2: Kinetic vs. Thermodynamic Control Parameters
ParameterStandard Benzaldehyde4,5-Dichloro-2-methylbenzaldehydeRationale for Adjustment
Temperature 60°C - 80°C90°C - 110°CHigher thermal energy required to overcome the ortho-methyl steric clash.
Solvent EthanolTolueneToluene allows for higher reflux temperatures and azeotropic water removal.
Atmosphere AmbientInert ( N2​ or Ar )Electron-deficient ring is prone to oxidative degradation at elevated temps.

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . This means the physical setup inherently provides visual or analytical confirmation of reaction progress, eliminating guesswork.

Protocol A: Optimized Knoevenagel Condensation (Azeotropic Method)

This protocol utilizes iminium catalysis to bypass steric hindrance while preventing Cannizzaro side reactions.

Materials:

  • 4,5-Dichloro-2-methylbenzaldehyde (1.0 eq)

  • Active methylene compound (e.g., Malononitrile) (1.1 eq)

  • Piperidine (0.1 eq) & Glacial Acetic Acid (0.1 eq)

  • Anhydrous Toluene (0.5 M)

Step-by-Step Methodology:

  • Assembly: Equip a round-bottom flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser. Causality: The Dean-Stark trap removes water, shifting the equilibrium strictly toward the product (Le Chatelier's Principle).

  • Reagent Charging: Dissolve the aldehyde and active methylene in anhydrous toluene. Add piperidine and glacial acetic acid.

  • Inert Purge: Flush the system with Nitrogen for 5 minutes to prevent auto-oxidation.

  • Reflux & Validation: Heat the mixture to reflux (approx. 110°C).

    • Self-Validation Checkpoint: Monitor the Dean-Stark trap. As the condensation proceeds, water will azeotrope with toluene and separate in the trap. The reaction is kinetically complete when water droplet formation ceases (typically 2-4 hours).

  • Quench & Isolate: Cool to room temperature. The product will often precipitate directly from the toluene. If not, concentrate in vacuo and recrystallize from hot ethanol.

Protocol B: Schiff Base Formation via Lewis Acid Catalysis

Used when secondary amines fail due to extreme steric clash.

Materials:

  • 4,5-Dichloro-2-methylbenzaldehyde (1.0 eq)

  • Primary Amine (1.0 eq)

  • Titanium(IV) Chloride ( TiCl4​ ) (0.5 eq) or 4Å Molecular Sieves (200% w/w)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: In a flame-dried flask under Argon, dissolve the aldehyde and amine in anhydrous DCM at 0°C.

  • Activation: Dropwise, add TiCl4​ . Causality: The strong Lewis acid coordinates to the carbonyl oxygen, drastically increasing its electrophilicity and pulling electron density away from the steric shield of the ortho-methyl group.

  • Reaction: Stir at room temperature for 12 hours.

    • Self-Validation Checkpoint (if using Sieves instead of TiCl4​ ): Fresh sieves flow freely. As they absorb the water byproduct, they begin to clump. When clumping plateaus, the reaction has reached equilibrium.

  • Workup: Quench with saturated aqueous NaHCO3​ , filter through a Celite pad to remove titanium dioxide salts, and extract the organic layer.

References

  • Title: NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids Source: BYJU'S URL:[Link]

  • Title: The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds Source: Taylor & Francis URL: [Link]

Sources

Optimizing temperature conditions for 4,5-Dichloro-2-methylbenzaldehyde stability

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Understanding the Stability of 4,5-Dichloro-2-methylbenzaldehyde

4,5-Dichloro-2-methylbenzaldehyde is a crucial substituted aromatic aldehyde intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its reactivity, centered on the aldehyde functional group, is key to its utility. However, this reactivity also makes it susceptible to degradation, primarily through oxidation.[1][2] The aldehyde group (-CHO) can be readily oxidized to the corresponding carboxylic acid, a transformation that can be accelerated by exposure to air (oxygen), light, and elevated temperatures.[1][2]

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the storage and handling of 4,5-Dichloro-2-methylbenzaldehyde to ensure its stability and integrity throughout experimental workflows. By understanding the mechanisms of degradation and implementing proper protocols, users can minimize the formation of impurities that could compromise downstream applications.

Core Stability Principles

The primary stability concerns for 4,5-Dichloro-2-methylbenzaldehyde, like most aromatic aldehydes, are:

  • Oxidation: The aldehyde functional group is susceptible to oxidation to a carboxylic acid, especially when exposed to atmospheric oxygen.[2] This is the most common degradation pathway.

  • Photodegradation: Exposure to UV radiation or sunlight can provide the energy to initiate degradation reactions.[3][4] Storing the compound in amber or opaque containers is essential.[1]

  • Thermal Stress: Elevated temperatures increase the rate of all chemical reactions, including oxidation and potential polymerization.[2][5][6]

  • Moisture: Some aldehydes can be hygroscopic, and the presence of water can facilitate certain degradation pathways.[7]

Troubleshooting Guide: Common Stability Issues

This section addresses specific issues users may encounter, providing explanations and actionable solutions.

Q1: I opened a new bottle of 4,5-Dichloro-2-methylbenzaldehyde, and it has a yellowish tint. The datasheet says it should be a white to off-white solid. Is it degraded?

A1: A slight yellowish tint may not necessarily indicate significant degradation, but it warrants investigation.

  • Probable Cause: The most likely cause is minor surface oxidation of the aldehyde to the corresponding 4,5-dichloro-2-methylbenzoic acid or the formation of other chromophoric impurities. This can happen with prolonged storage or if the container seal was compromised during shipping.

  • Recommended Action:

    • Assess Purity: Before use, verify the compound's purity using an appropriate analytical method such as HPLC, GC, or NMR spectroscopy.[8] Compare the results to the Certificate of Analysis (CoA).

    • Small-Scale Test: If the purity is acceptable for your application (e.g., >98%), you can proceed, but it is advisable to first run a small-scale test reaction to ensure there is no negative impact on your results.

    • Purification: If significant impurities are detected, recrystallization may be an option to purify the material.

Q2: My HPLC/GC analysis of an older sample shows a new, more polar peak. What is it likely to be?

A2: The appearance of a new, more polar peak in a chromatographic run is a classic sign of degradation.

  • Probable Cause: Given the chemistry of aldehydes, the new peak is almost certainly the corresponding carboxylic acid (4,5-dichloro-2-methylbenzoic acid) formed via oxidation.[2] Carboxylic acids are significantly more polar than aldehydes, leading to different retention times in both reverse-phase HPLC (earlier elution) and GC.

  • Recommended Action:

    • Confirm Identity: If possible, confirm the identity of the new peak by GC-MS, which will show a molecular ion corresponding to the carboxylic acid.[9]

    • Quantify Degradation: Integrate the peak areas to quantify the percentage of the impurity. If it exceeds the tolerance for your experiment, the material should be discarded or repurified.

    • Review Storage: This is a clear indication of improper storage. Immediately review your storage conditions against the recommendations in this guide. The bottle was likely exposed to air and/or light.

Q3: My reaction yield is lower than expected when using a bottle of 4,5-Dichloro-2-methylbenzaldehyde that has been on the shelf for a while. Could stability be the issue?

A3: Yes, absolutely. Using a partially degraded starting material is a common cause of reduced reaction yields.

  • Probable Cause: If a portion of your aldehyde has oxidized to the carboxylic acid, that portion is no longer available to participate in the desired reaction. For example, if your sample is 10% carboxylic acid by weight, your theoretical maximum yield is immediately reduced by 10%, assuming the impurity is inert.

  • Recommended Action:

    • Re-qualify Material: Always re-analyze the purity of older reagents before use, especially reactive ones like aldehydes.[10] Do not assume the purity listed on the bottle is still accurate.

    • Implement Inert Atmosphere: For opened bottles, flushing the headspace with an inert gas like nitrogen or argon before re-sealing can significantly prolong the shelf life by displacing oxygen.[4][5][11]

    • Purchase Smaller Quantities: If you are a low-volume user, consider purchasing smaller quantities of the reagent to ensure you are always working with fresh material.

Visualizing the Troubleshooting Process

The following workflow provides a systematic approach to diagnosing and resolving stability issues with 4,5-Dichloro-2-methylbenzaldehyde.

G start Stability Issue Observed (e.g., Color Change, Low Yield, New Peak) check_purity Assess Purity via HPLC, GC, or qNMR start->check_purity is_pure Purity Acceptable? check_purity->is_pure proceed Proceed with Experiment (Consider Small-Scale Test First) is_pure->proceed Yes stop Purify or Discard Material is_pure->stop No review_storage Review Storage Conditions proceed->review_storage Good Practice stop->review_storage check_temp Is Temp ≤ 4°C? review_storage->check_temp check_light Is Container Amber/Opaque? check_temp->check_light Yes correct_storage Correct Storage: - Refrigerate - Protect from Light - Use Inert Gas check_temp->correct_storage No check_air Is Headspace Inerted? check_light->check_air Yes check_light->correct_storage No check_air->proceed Yes (Storage OK) check_air->correct_storage No

Caption: Troubleshooting workflow for stability issues.

Experimental Protocols & Data

Optimized Storage Conditions

To maximize the shelf-life of 4,5-Dichloro-2-methylbenzaldehyde, adhere to the following conditions. These are based on general best practices for aromatic aldehydes.[1][5][11]

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Slows the rate of oxidative degradation.[10]
Atmosphere Inert Gas (Nitrogen or Argon)Displaces oxygen, the primary driver of oxidation.[4][5][11]
Light Store in amber glass vial/bottleProtects the compound from photodegradation.[1]
Container Tightly sealed, airtight containerPrevents exposure to atmospheric oxygen and moisture.[1][11]
Protocol: Purity Assessment by Reverse-Phase HPLC

This protocol provides a general method for assessing the purity of 4,5-Dichloro-2-methylbenzaldehyde and detecting the primary carboxylic acid degradant.

  • Instrumentation & Columns:

    • HPLC system with a UV detector.

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase & Conditions:

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: Start at 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh ~10 mg of the 4,5-Dichloro-2-methylbenzaldehyde sample.

    • Dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution.

    • Further dilute with a 1:1 acetonitrile/water mixture to a final concentration of approximately 100 µg/mL.[8]

  • Analysis:

    • Inject the prepared sample.

    • The main peak for the aldehyde will have a specific retention time. The primary degradation product, 4,5-dichloro-2-methylbenzoic acid, will typically elute earlier due to its higher polarity.

    • Purity is calculated based on the relative peak area of the main component.

Primary Degradation Pathway

The most significant stability concern is the oxidation of the aldehyde to a carboxylic acid.

G reactant 4,5-Dichloro-2-methylbenzaldehyde product 4,5-Dichloro-2-methylbenzoic Acid reactant->product Oxidation conditions [O] (Air, Light, Heat) conditions->reactant

Caption: Primary oxidative degradation pathway.

Frequently Asked Questions (FAQs)

Q: Can I store 4,5-Dichloro-2-methylbenzaldehyde at room temperature for short periods? A: While short-term exposure (a few hours on the benchtop during use) is generally acceptable, it should be minimized.[10] For any storage longer than a workday, refrigeration is strongly recommended to preserve purity.

Q: Is this compound sensitive to strong acids or bases? A: Yes. Aldehydes can undergo various reactions in the presence of strong acids or bases. For example, aldehydes lacking an alpha-hydrogen, such as benzaldehyde derivatives, can undergo the Cannizzaro reaction in the presence of a strong base, leading to disproportionation into an alcohol and a carboxylic acid.[12][13] Avoid storing it in contact with strong acids, bases, oxidizing agents, and reducing agents.[6]

Q: My bottle of 4,5-Dichloro-2-methylbenzaldehyde has solidified into a hard cake. Is it still usable? A: Solidification is the expected physical state for this compound at room temperature. If it has formed a hard cake, it may be due to pressure or slight temperature cycling during shipping and storage. This does not necessarily indicate degradation. The key is to assess the chemical purity. Break up the solid with a clean spatula, take a representative sample, and analyze its purity via HPLC or GC as described above.

Q: How should I dispose of degraded 4,5-Dichloro-2-methylbenzaldehyde? A: Degraded material should be treated as chemical waste. It must be disposed of in accordance with local, state, and federal regulations. Typically, this involves placing it in a suitable, closed, and labeled container for disposal by a licensed professional waste disposal service.[7][11] Do not dispose of it in standard laboratory drains or trash.

References

  • Chemical Bull. (2025). Aldehydes In Aroma: Key Ingredients For Impactful Scents.
  • Capot Chemical. (2008). MSDS of 4,5-Dichloro-2-(trifluoromethyl)benzaldehyde.
  • Alfa Aesar. (2025).
  • Fisher Scientific. (2023).
  • BenchChem. (2025).
  • Semantic Scholar. (n.d.).
  • Safety D
  • Wikipedia. (n.d.). Aldehyde.
  • Central Drug House (P) Ltd. (n.d.).
  • Allan Chemical Corporation. (2025).
  • Online Chemistry notes. (2022).
  • BenchChem. (2025). A Comparative Guide to Analytical Methods for Validating the Purity of 2-Chloro-5-nitrobenzaldehyde.
  • National Center for Biotechnology Information. (n.d.). Guidelines for drinking-water quality - Analytical methods and achievability.

Sources

Removing unreacted starting materials from 4,5-Dichloro-2-methylbenzaldehyde mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals overcome the specific challenges of isolating 4,5-dichloro-2-methylbenzaldehyde from unreacted starting materials.

When synthesizing this intermediate (typically via the formylation of 4,5-dichloro-1,2-dimethylbenzene or related non-polar precursors), the resulting crude mixture contains compounds with nearly identical boiling points and similar retention factors (Rf). Standard column chromatography is often labor-intensive and difficult to scale. To solve this, we rely on the chemoselective bisulfite extraction protocol —a self-validating system that leverages chemical derivatization to force a massive polarity differential between the aldehyde and the unreacted starting materials[1].

Process Visualization: Chemoselective Separation Workflow

The following decision and workflow tree illustrates the logic behind the liquid-liquid bisulfite extraction method. By temporarily converting the aldehyde into a water-soluble salt, we can easily wash away the lipophilic starting materials.

PurificationWorkflow Start Crude Mixture (Aldehyde + Starting Material) AddBisulfite Add Saturated NaHSO3(aq) & DMF Co-solvent Start->AddBisulfite Reaction Formation of Bisulfite Adduct (Bertagnini's Salt) AddBisulfite->Reaction PhaseSeparation Liquid-Liquid Extraction (EtOAc / Aqueous) Reaction->PhaseSeparation OrgLayer Organic Phase (Unreacted Starting Material) PhaseSeparation->OrgLayer Non-polar organics AqLayer Aqueous Phase (Aldehyde-Bisulfite Adduct) PhaseSeparation->AqLayer Water-soluble adduct Regeneration Add Base (NaOH, pH 12) or TMS-Cl in MeCN AqLayer->Regeneration Extraction2 Extract with EtOAc Regeneration->Extraction2 PureAldehyde Pure 4,5-Dichloro-2- methylbenzaldehyde Extraction2->PureAldehyde

Caption: Workflow for the bisulfite-mediated purification of 4,5-dichloro-2-methylbenzaldehyde.

Step-by-Step Methodology: Liquid-Liquid Bisulfite Extraction

This protocol is designed as a self-validating system. At each phase separation, the physical location of your target molecule is confirmed by its charge state.

Step 1: Solubilization & Mass Transfer Optimization

  • Action: Dissolve the crude mixture in a water-miscible co-solvent such as Dimethylformamide (DMF) or ethanol[1].

  • Causality: 4,5-dichloro-2-methylbenzaldehyde is highly lipophilic. Without a co-solvent, the biphasic reaction between the organic aldehyde and the aqueous bisulfite ion is severely mass-transfer limited. DMF bridges this solubility gap, ensuring intimate contact between the reagents[2].

Step 2: Adduct Formation (Nucleophilic Addition)

  • Action: Add a freshly prepared, saturated aqueous solution of sodium bisulfite (NaHSO₃) to the mixture. Shake vigorously for 30 seconds to 5 minutes[2].

  • Causality: The bisulfite ion acts as a nucleophile, attacking the sterically accessible carbonyl carbon of the aldehyde. This forms a highly polar α-hydroxy sulfonic acid salt (Bertagnini's salt). The starting materials lack a carbonyl group and remain unreactive[3].

Step 3: Phase Separation & Extraction

  • Action: Introduce deionized water and an immiscible organic solvent (e.g., 10% ethyl acetate in hexanes). Shake and allow the layers to separate[2].

  • Self-Validation: The unreacted non-polar starting materials partition exclusively into the upper organic layer. The newly formed, highly charged bisulfite adduct partitions into the lower aqueous layer[1]. Validation check: TLC of the organic layer should show the complete absence of the UV-active aldehyde spot, confirming 100% adduct conversion.

Step 4: Regeneration of the Free Aldehyde

  • Action: Isolate the aqueous layer. To recover the aldehyde, add an equal volume of fresh ethyl acetate, then add 50% NaOH dropwise until the aqueous layer reaches pH 12[2].

  • Causality: The strong base deprotonates the hydroxyl group of the adduct, driving the reverse equilibrium to expel the sulfite leaving group and regenerate the free aldehyde[2].

  • Alternative Route: For highly sensitive batches, treat the isolated adduct with chlorotrimethylsilane (TMS-Cl) in acetonitrile at 40–60°C. This non-aqueous method quantitatively regenerates the aldehyde by forming stable hexamethyldisiloxane, avoiding extreme pH conditions[4].

Step 5: Final Isolation

  • Action: Separate the new organic layer containing the purified aldehyde. Wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure[2].

Data Presentation: Comparative Purification Metrics

To justify the selection of the bisulfite method over traditional techniques, review the quantitative performance metrics below:

Purification MethodTypical Yield (%)Purity (%)Time Required (hrs)Cost / ScalabilityMechanism of Separation
Liquid-Liquid Bisulfite Extraction 85 - 95%>98%1 - 2Low / HighChemical derivatization (reversible nucleophilic addition)
Column Chromatography (Silica Gel) 70 - 85%95 - 99%4 - 8High / LowPolarity-based adsorption
Vacuum Distillation 60 - 80%~90%3 - 5Medium / MediumBoiling point differential
Troubleshooting Guide

Problem: The bisulfite adduct of 4,5-dichloro-2-methylbenzaldehyde is not precipitating out of solution.

  • Cause: While many aromatic aldehyde bisulfite adducts form crystalline precipitates, the solubility of the adduct depends heavily on the solvent matrix. Because of the lipophilic dichloro-methyl substituted ring, the adduct may remain soluble in the aqueous phase, especially if a co-solvent like DMF is used[2].

  • Solution: Do not rely on filtration. Switch to the liquid-liquid extraction protocol detailed above. The adduct will be safely retained in the aqueous layer, allowing you to wash away the unreacted non-polar starting materials with an organic solvent[1].

Problem: A thick emulsion forms during the liquid-liquid extraction step.

  • Cause: Emulsions are common when mixing DMF, water, and ethyl acetate/hexanes, particularly if trace polymeric impurities from the upstream formylation reaction are present.

  • Solution: Add a small volume of saturated brine (NaCl) to the separatory funnel. This increases the ionic strength of the aqueous layer, decreasing the solubility of the organic solvents in the aqueous phase and forcing the layers to separate. Alternatively, filter the biphasic mixture through a pad of Celite to remove emulsion-stabilizing particulates.

Problem: The regenerated aldehyde has a lower yield than expected.

  • Cause: Low recovery during regeneration typically stems from incomplete reversal of the bisulfite adduct.

  • Solution: Ensure the aqueous phase is brought to a sufficiently basic pH (pH 12) using 50% NaOH[2]. If you suspect the aldehyde is degrading under strongly basic conditions, switch to the non-aqueous TMS-Cl regeneration method[4].

Frequently Asked Questions (FAQs)

Q: What is the exact chemical principle behind separating 4,5-dichloro-2-methylbenzaldehyde using sodium bisulfite? A: The separation relies on the reversible nucleophilic addition of the bisulfite ion to the aldehyde's carbonyl group, forming a charged α-hydroxy sulfonic acid salt[2]. Because unreacted starting materials lack a reactive carbonyl group, they remain uncharged and highly lipophilic. This stark difference in polarity allows for simple, absolute separation via liquid-liquid extraction[1].

Q: Can this method be scaled up for drug development manufacturing? A: Yes. Compared to column chromatography, bisulfite extraction is highly scalable and economical. It relies on standard unit operations (mixing, phase separation, and extraction) and uses inexpensive reagents, making it ideal for large-scale pharmaceutical intermediate purification[2]. Furthermore, adopting aldehyde bisulfite adducts supports safer laboratory practices by stabilizing the intermediate[3].

References

Sources

Technical Support Center: 4,5-Dichloro-2-methylbenzaldehyde Scale-Up

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for the scale-up and process optimization of 4,5-Dichloro-2-methylbenzaldehyde (CAS: 1416352-12-9)[1]. This guide is engineered for drug development professionals and process chemists facing regioselectivity, thermal management, and yield challenges during the transition from bench-scale synthesis to pilot-plant production.

Synthetic Pathway Analysis & Workflow

The production of 4,5-Dichloro-2-methylbenzaldehyde typically relies on the direct formylation of 3,4-dichlorotoluene. However, due to severe regioselectivity issues, we strongly advocate evaluating a symmetric precursor route. The logical relationship between these workflows is visualized below.

G cluster_A Route A: Direct Rieche Formylation cluster_B Route B: Symmetric Precursor Route A1 3,4-Dichlorotoluene A2 TiCl4 + Cl2CHOCH3 (Exothermic) A1->A2 A3 Crude Mixture (Isomer Contamination) A2->A3 Regioselectivity Issues A4 Fractional Crystallization (Yield Loss) A3->A4 Final 4,5-Dichloro-2-methylbenzaldehyde (Target Product) A4->Final B1 4,5-Dichloro-o-xylene B2 Mono-bromination (NBS, AIBN) B1->B2 B3 Sommelet Oxidation (HMTA, H2O/AcOH) B2->B3 High Selectivity B3->Final

Fig 1. Workflow comparison: Direct Rieche Formylation vs. Symmetric Precursor Oxidation.

Troubleshooting & FAQs

Q1: We are using a direct Rieche formylation on 3,4-dichlorotoluene, but our crude NMR shows a 70:30 mixture of isomers. Why does this happen, and how can we fix it? Causality: This is a fundamental electrophilic aromatic substitution (EAS) regioselectivity issue. In 3,4-dichlorotoluene, the methyl group is weakly activating (+I) and ortho/para directing, while the chlorines are deactivating (-I) but ortho/para directing via resonance (+M). The C4 position is blocked. The C6 position (ortho to methyl, para to C3-chlorine) is the most electronically favored site, yielding your target. However, the C2 position is also highly activated, leading to the unavoidable formation of the 3,4-dichloro-2-methylbenzaldehyde isomer. Solution: Regioselectivity cannot be completely solved by tuning temperature alone in Route A. You must either accept a massive yield loss during fractional crystallization or switch to Route B (Symmetric Precursor Oxidation), which completely bypasses isomer formation.

Q2: During the addition of dichloromethyl methyl ether and TiCl₄, we experience a sudden, violent temperature spike. How do we mitigate this thermal runaway? Causality: The complexation of TiCl₄ with dichloromethyl methyl ether generates a highly reactive, thermally unstable electrophilic species[2]. In batch reactors, poor mixing and limited heat-transfer surface area cause this unreacted complex to accumulate. Once the activation energy barrier is breached, the reaction proceeds rapidly, releasing massive enthalpy that exceeds the reactor's cooling capacity. Solution: Transition the formylating agent generation to a continuous flow microreactor. Flow chemistry allows for a one-to-one scaling process with superior heat dissipation, eliminating the accumulation of unstable intermediates and preventing thermal runaway[3].

Q3: Our Rieche formylation sometimes fails completely, yielding unreacted starting material. What went wrong? Causality: Titanium tetrachloride (TiCl₄) is notoriously moisture-sensitive. Even trace amounts of water in the solvent (dichloromethane) or atmospheric humidity will rapidly hydrolyze TiCl₄ into inactive titanium dioxide (TiO₂) and HCl gas[2]. Solution: Ensure strictly anhydrous conditions (Karl Fischer titration of solvent < 50 ppm H₂O).

Quantitative Scale-Up Data

To assist in process selection, the following table summarizes the quantitative metrics of both synthetic pathways based on pilot-scale data.

Process ParameterRoute A: Direct Rieche Formylation[4]Route B: Symmetric Precursor Oxidation
Starting Material 3,4-Dichlorotoluene4,5-Dichloro-o-xylene
Primary Scale-Up Challenge Regioselectivity (Isomer formation)Over-bromination (Dibromide formation)
Typical Crude Purity 65% - 75%88% - 95%
Thermal Hazard Profile High (Exothermic complexation)Low to Moderate
Overall Isolated Yield 40% - 50% (Post-crystallization)65% - 70%
Scalability Rating Requires Continuous FlowHighly scalable in standard Batch

Validated Experimental Protocols

Protocol A: Controlled Rieche Formylation (Continuous Flow Hybrid)

Designed to mitigate thermal runaway while accepting standard isomer ratios[3].

  • Preparation: Dry dichloromethane (DCM) over activated 3Å molecular sieves. Verify moisture is <50 ppm.

  • Reagent Streams:

    • Stream 1: 3,4-Dichlorotoluene (1.0 eq) and Dichloromethyl methyl ether (1.2 eq) in anhydrous DCM.

    • Stream 2: TiCl₄ (1.5 eq) in anhydrous DCM.

  • Flow Parameters: Pump both streams into a T-mixer connected to a 10 mL residence time coil (PFA or Hastelloy) submerged in a chiller bath set to 0 °C. Maintain a residence time of 3-5 minutes.

  • Self-Validation Checkpoint: Monitor the color of the effluent exiting the mixing zone. The formation of the active TiCl₄-ether complex is indicated by a deep red/brown coloration. If the solution remains pale yellow, halt the pumps immediately; this indicates inactive/hydrolyzed TiCl₄[2], and continuing will result in unreacted material.

  • Quenching: Direct the flow output directly into a vigorously stirred batch reactor containing ice-cold 1M HCl to hydrolyze the intermediate to the aldehyde.

  • Purification: Separate the organic layer, concentrate, and subject the crude mixture to fractional crystallization using hot toluene/heptane (1:3) to remove the C2-formylated isomer.

Protocol B: Sommelet Oxidation (The High-Purity Alternative)

Designed to bypass regioselectivity issues by utilizing a symmetric precursor.

  • Bromination: Dissolve 4,5-dichloro-o-xylene (1.0 eq) in acetonitrile. Add N-Bromosuccinimide (NBS, 0.95 eq) and AIBN (0.05 eq). Heat to 75 °C for 4 hours. Note: Sub-stoichiometric NBS is used intentionally to prevent di-bromination.

  • Filtration: Cool to 0 °C and filter off the precipitated succinimide. Concentrate the filtrate to yield crude 4,5-dichloro-2-methylbenzyl bromide.

  • Sommelet Salt Formation: Dissolve the crude bromide in chloroform. Add hexamethylenetetramine (HMTA, 1.5 eq) and stir at 50 °C.

  • Self-Validation Checkpoint: Monitor the reaction vessel. The formation of the quaternary ammonium salt is visually confirmed by the precipitation of a dense white solid. If no precipitate forms within 60 minutes, the alkylation has failed (likely due to degraded HMTA or inactive benzyl bromide). Do not proceed to hydrolysis until precipitation is confirmed.

  • Hydrolysis: Filter the white precipitate, wash with cold chloroform, and transfer to a flask containing 50% aqueous acetic acid. Reflux for 2 hours.

  • Workup: Cool the mixture, extract with ethyl acetate, wash with saturated NaHCO₃, and concentrate to yield highly pure 4,5-Dichloro-2-methylbenzaldehyde.

References

  • Sigma-Aldrich. "4,5-Dichloro-2-methylbenzaldehyde | 1416352-12-9". SigmaAldrich.cn.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpaOwgpVg060RehtxexvGfDY6GezvyETXCLkiLElqVKfnjbV72J4U8wOXmuEjAGsffPf47e0WwXYBeP6FQK1xarKewYMhtU_GKUV9SiTCC_Tvtil1n6rLJ_RfCnEJRGqXgMwwX-5xhWXrae5aCU-3RLhEe0F6Qr3G-IOp70uhrWWpPjDWDHkrQoRpRZslvFETqUJbek-4Zg-kDzClUI57D]
  • van den Broek, S. A. M. W., et al. "Continuous Flow Production of Thermally Unstable Intermediates in a Microreactor with Inline IR-Analysis: Controlled Vilsmeier–Haack Formylation of Electron-Rich Arenes". Organic Process Research & Development - ACS Publications, 2012.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHuVS4zabbWSFwgCb6hVOSiAIPvpPE7P7jFrWaoDi4Fq-Ku7RSWTTGXfZSAAgpQiSQ-CvAUU6LUjcnNXy1HO_p3Oxk-7abRB0QMNxee8l6eWPKlprv_k5SeSTx6J1OmE2OW7RosNw==]
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Validation & Comparative

High-Field vs. Benchtop NMR: A Performance Comparison Guide for the Structural Elucidation of 4,5-Dichloro-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

The Analytical Dilemma in Halogenated Building Blocks

In pharmaceutical development, halogenated benzaldehydes like 4,5-Dichloro-2-methylbenzaldehyde are critical synthetic intermediates. However, distinguishing this specific regioisomer from its closely related counterparts (such as 3,5-Dichloro-2-methylbenzaldehyde) presents a frequent quality assurance bottleneck.

This guide objectively compares the analytical performance of a standard High-Field NMR (400 MHz) against a modern Benchtop NMR (60 MHz) for the structural elucidation of this compound. By analyzing the causality behind the spectral data, we provide a self-validating framework for selecting the appropriate instrument for your workflow.

Platform Comparison: Physics and Performance

The core difference between benchtop and high-field NMR lies in the magnetic field strength and its effect on chemical shift dispersion.

  • High-Field NMR (400+ MHz): Utilizes a superconducting magnet. Because chemical shift dispersion (measured in Hz) scales linearly with the magnetic field, a 400 MHz instrument provides a massive frequency window. Since scalar coupling constants ( J ) are field-independent, the Δν/J ratio is large, yielding clear, first-order spectra where fine splitting is easily resolved.

  • Benchtop NMR (60 MHz): Utilizes a permanent magnet (e.g., NdFeB). While modern benchtop systems offer comparable performance for basic structural confirmation and bulk property analysis , the reduced frequency window compresses the spectrum. This often leads to second-order effects and overlapping multiplets, making the resolution of fine J -couplings challenging .

Mechanistic Spectral Interpretation & Experimental Data

To evaluate instrument performance, we must first understand the expected 1 H NMR spectrum of 4,5-Dichloro-2-methylbenzaldehyde based on its molecular geometry.

Causality of Chemical Shifts
  • Aldehyde Proton (-CHO, ~10.25 ppm): This proton is severely deshielded. When the carbonyl group is oriented perpendicular to the magnetic field, the circulation of π -electrons generates a local induced magnetic field. This diamagnetic anisotropy reinforces the applied field at the position of the proton, shifting it far downfield .

  • Aromatic Protons (H-6 at ~7.74 ppm, H-3 at ~7.28 ppm): Both are deshielded by the aromatic ring current. H-6 is shifted further downfield than H-3 because it falls directly within the deshielding cone of the adjacent ortho-carbonyl group.

  • Methyl Protons (-CH 3​ , ~2.65 ppm): Slightly deshielded by the inductive effects of the aromatic ring.

Quantitative Data Comparison

The critical performance metric is the ability to resolve the aromatic protons. In 4,5-Dichloro-2-methylbenzaldehyde, H-3 and H-6 are para to each other ( J≈0.5 Hz). In the 3,5-dichloro isomer, H-4 and H-6 are meta to each other ( J≈2.0 Hz).

Table 1: 1 H NMR Spectral Assignments and Resolution (4,5-Dichloro-2-methylbenzaldehyde)

Proton EnvironmentExpected Shift ( δ , ppm)Integration400 MHz (High-Field) Resolution60 MHz (Benchtop) Resolution
Aldehyde (-CHO) 10.251HSinglet (Sharp)Singlet (Sharp)
Aromatic (H-6) 7.741HSinglet (Fine splitting, J<0.5 Hz)Singlet (Broadened)
Aromatic (H-3) 7.281HSinglet (Fine splitting, J<0.5 Hz)Singlet (Broadened)
Methyl (-CH 3​ ) 2.653HSinglet (Sharp)Singlet (Sharp)

Table 2: Regioisomer Differentiation Performance

IsomerAromatic ProtonsCoupling Type400 MHz Performance60 MHz Performance
4,5-Dichloro-2-methylbenzaldehyde H-3, H-6Para ( J≈0.5 Hz)Two distinct singletsTwo distinct singlets
3,5-Dichloro-2-methylbenzaldehyde H-4, H-6Meta ( J≈2.0 Hz)Two clear doublets Partially overlapping/broadened lumps

Performance Verdict: While both instruments can identify the pure 4,5-dichloro isomer (due to the lack of significant splitting), only the 400 MHz instrument can definitively confirm the absence of the 3,5-dichloro impurity by resolving the ~2.0 Hz meta-coupling.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol incorporates internal quality control checks.

Step 1: Sample Preparation

  • Action: Dissolve 15-20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v tetramethylsilane (TMS). Transfer to a 5 mm NMR tube.

  • Causality: CDCl 3​ lacks protons, preventing solvent signal interference, while its deuterium provides a frequency lock to stabilize the magnetic field over time. TMS acts as an internal standard ( δ 0.00 ppm) because silicon's low electronegativity highly shields its methyl protons.

Step 2: Instrument Calibration (The Self-Validation Step)

  • Action: Insert the sample, lock the deuterium signal, and shim the Z-axis gradients (Z1, Z2, Z3).

  • Validation Check: Measure the Full Width at Half Maximum (FWHM) of the TMS peak. Proceed only if FWHM < 1.0 Hz (for high-field) or < 1.5 Hz (for benchtop). If the peak is broader, the magnetic field is inhomogeneous, which will artificially obscure the J -coupling needed for isomer differentiation.

Step 3: Acquisition Parameters

  • Action: Set the pulse angle to 30°, number of scans (NS) to 16 (400 MHz) or 64 (60 MHz), and the relaxation delay (D1) to 2.0 seconds.

  • Causality: Increasing NS on the benchtop compensates for its lower intrinsic sensitivity. The D1 delay ensures all nuclear spins return to thermal equilibrium between pulses, guaranteeing that the integration accurately reflects the 1:1:1:3 proton ratio.

Step 4: Processing

  • Action: Apply a Fourier transform, perform manual phase correction, apply a polynomial baseline correction, and reference the TMS peak to exactly 0.00 ppm.

Workflow Visualization

The following decision tree illustrates the logical workflow for platform selection and isomer differentiation based on the experimental data.

NMR_Workflow Start Synthesized Compound (4,5-Dichloro-2-methylbenzaldehyde) Prep Sample Preparation (15 mg in 0.6 mL CDCl3 + TMS) Start->Prep Split Select NMR Platform Prep->Split Benchtop Benchtop NMR (60 MHz) - Rapid screening - Lower resolution - Overlapping multiplets Split->Benchtop Routine QA HighField High-Field NMR (400 MHz) - High resolution - Clear J-coupling - Trace impurity detection Split->HighField Complex Elucidation Analysis 1H NMR Spectral Analysis (Chemical Shifts & Multiplicity) Benchtop->Analysis HighField->Analysis Decision Isomer Differentiation (4,5- vs 3,5-dichloro) Analysis->Decision Result1 Singlets at ~7.3 & 7.7 ppm Confirmed: 4,5-Dichloro isomer Decision->Result1 Para Protons Result2 Doublets (J~2Hz) at ~7.4 & 7.7 ppm Confirmed: 3,5-Dichloro isomer Decision->Result2 Meta Protons

Caption: Workflow for NMR platform selection and isomer differentiation of 4,5-Dichloro-2-methylbenzaldehyde.

Conclusion

For the routine structural confirmation of pure 4,5-Dichloro-2-methylbenzaldehyde, a 60 MHz benchtop NMR provides sufficient resolution, as the wide chemical shift separation between the aldehyde, aromatic, and methyl protons is easily observable. However, if the analytical goal is to detect trace amounts of regioisomers (like the 3,5-dichloro variant) or to perform rigorous structural elucidation, the 400 MHz high-field NMR is mandatory. Its ability to resolve fine meta-couplings ( J≈2.0 Hz) prevents false positives and ensures the scientific integrity of the drug development pipeline.

References

  • Burger, J., et al. "Benchtop versus high field NMR: Comparable performance found for the molecular weight determination of lignin." Journal of Pharmaceutical and Biomedical Analysis, 2022. URL:[Link]

  • Blagg, R. "High-field to Benchtop NMR Spectroscopy - Part 3." Oxford Instruments, 2023. URL:[Link]

  • Khan Academy. "Diamagnetic anisotropy | Proton NMR." Organic Chemistry Spectroscopy. URL:[Link]

Decoding Molecular Blueprints: A Comparative Guide to the Mass Spectrometry Fragmentation of Chlorinated Benzaldehydes

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the precise identification of molecular structures is paramount. Mass spectrometry stands as a cornerstone analytical technique, and understanding the intricate dance of fragmentation patterns is key to unlocking a molecule's identity. This guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation of chlorinated benzaldehydes, offering a comparative perspective and actionable experimental protocols.

Chlorinated benzaldehydes are a class of compounds with significant industrial and synthetic importance, serving as precursors and intermediates in the manufacturing of pharmaceuticals, agrochemicals, and dyes. Their analysis is crucial for process monitoring, quality control, and environmental assessment. This guide will delve into the characteristic fragmentation pathways of these molecules, providing a framework for their unambiguous identification.

The Fundamental Principles of Fragmentation in Chlorinated Benzaldehydes

Under electron ionization (EI), a molecule is bombarded with high-energy electrons (typically 70 eV), leading to the ejection of an electron and the formation of a molecular ion (M⁺•).[1] This molecular ion is often unstable and undergoes a series of fragmentation events to produce a unique mass spectrum, which serves as a molecular fingerprint. The fragmentation of chlorinated benzaldehydes is governed by the interplay of the aromatic ring, the aldehyde functional group, and the influential presence of chlorine atoms.

A foundational aspect to consider is the isotopic signature of chlorine. Naturally occurring chlorine exists as two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1.[2][3] This results in a characteristic M+2 peak for any fragment containing a single chlorine atom, where the M+2 peak has an intensity of about one-third of the M peak. For molecules with multiple chlorine atoms, the isotopic pattern becomes more complex, providing a powerful diagnostic tool for determining the number of chlorine atoms in a given fragment.[2][3]

General Fragmentation Pathways

The fragmentation of benzaldehyde itself provides a baseline for understanding its chlorinated derivatives. Key fragmentation steps for benzaldehyde include the loss of a hydrogen radical to form a stable acylium ion ([M-H]⁺), the loss of the formyl radical (•CHO) to generate the phenyl cation ([M-CHO]⁺), and the expulsion of carbon monoxide (CO) from the [M-H]⁺ ion.[4][5][6]

For chlorinated benzaldehydes, these fundamental pathways are modulated by the presence of chlorine. The primary fragmentation events can be summarized as follows:

  • Formation of the Molecular Ion (M⁺•): The initial ionization event produces the molecular ion, whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the specific chlorinated benzaldehyde isomer. The isotopic cluster of the molecular ion peak immediately reveals the number of chlorine atoms present.

  • Loss of a Hydrogen Radical ([M-H]⁺): A common and often abundant peak results from the loss of the aldehydic hydrogen, forming a stable chloro-substituted benzoyl cation.

  • Loss of the Formyl Radical ([M-CHO]⁺): Cleavage of the bond between the aromatic ring and the carbonyl group results in the formation of a chlorophenyl cation.

  • Loss of a Chlorine Radical ([M-Cl]⁺): The carbon-chlorine bond can also cleave, leading to the formation of a benzoyl cation radical. This pathway is particularly significant in understanding the fragmentation of more complex chlorinated aromatic compounds.[7]

  • Loss of Carbon Monoxide ([M-H-CO]⁺): Following the initial loss of a hydrogen atom, the resulting benzoyl cation can lose a neutral molecule of carbon monoxide to form a chlorophenyl cation.

These primary fragmentation events are often followed by subsequent losses of chlorine atoms or other small neutral molecules, leading to a cascade of fragment ions that constitute the full mass spectrum.

Comparative Analysis: The Influence of Chlorine Position

The position of the chlorine atom(s) on the benzaldehyde ring can subtly influence the relative intensities of the fragment ions, although the primary fragmentation pathways generally remain the same. For instance, steric hindrance or electronic effects imparted by the chlorine substituent can affect the stability of the resulting fragment ions.

To illustrate these principles, let's consider a comparative example: the fragmentation of 2-chlorobenzaldehyde versus 4-chlorobenzaldehyde. While both will exhibit the characteristic isotopic pattern for one chlorine atom, the relative abundance of the [M-H]⁺ and [M-CHO]⁺ ions may differ due to the electronic influence of the chlorine atom at the ortho versus the para position.

A detailed examination of the mass spectrum of 2,6-dichlorobenzaldehyde further highlights these principles.[8] The presence of two chlorine atoms leads to a more complex isotopic pattern for the molecular ion and chlorine-containing fragments (M, M+2, M+4 peaks).[8]

Quantitative Data Summary: Key Fragments of 2,6-Dichlorobenzaldehyde
m/zRelative Intensity (%)Proposed Fragment Ion
17471.19[M]⁺• (Molecular Ion with 2 ³⁵Cl)
17646.19[M+2]⁺• (Isotopic Peak with 1 ³⁵Cl, 1 ³⁷Cl)
178~7[M+4]⁺• (Isotopic Peak with 2 ³⁷Cl)
17399.99[M-H]⁺
145-[M-CHO]⁺
110-[C₆H₃Cl]⁺
7536.17[C₆H₃]⁺

Note: The relative intensity of the [M+4]⁺• peak is estimated based on isotopic abundance probabilities. The intensities for m/z 145 and 110 are inferred from common fragmentation patterns but may not be explicitly quantified in all library spectra.[8]

Experimental Protocol: GC-MS Analysis of Chlorinated Benzaldehydes

A robust and widely used method for the analysis of chlorinated benzaldehydes is Gas Chromatography-Mass Spectrometry (GC-MS).[9][10] The gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed structural information for each component.

Step-by-Step Methodology
  • Sample Preparation:

    • Prepare a dilute solution of the chlorinated benzaldehyde sample in a high-purity volatile solvent (e.g., dichloromethane or methanol). The concentration should be optimized to avoid detector saturation, typically in the range of 1-10 µg/mL.

  • Instrumentation:

    • A Gas Chromatograph (GC) equipped with a capillary column coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.[8]

  • GC Conditions:

    • Injection Volume: 1 µL

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is generally suitable.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: Increase to 280 °C at a rate of 15 °C/min.

      • Final hold: 280 °C for 5 minutes. (This program should be optimized based on the specific isomers being analyzed to ensure adequate separation.)

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).[8]

    • Ionization Energy: 70 eV.[8]

    • Mass Range: m/z 40-300 (or a range appropriate for the expected molecular weight and fragments).

    • Scan Mode: Full scan to obtain the complete fragmentation pattern. Selected Ion Monitoring (SIM) can be used for targeted analysis and enhanced sensitivity.[9]

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

Data Analysis

The acquired data will consist of a total ion chromatogram (TIC) showing the separation of compounds over time and a mass spectrum for each chromatographic peak. The mass spectrum of a peak corresponding to a chlorinated benzaldehyde should be compared against a reference library (e.g., NIST, Wiley) for tentative identification. Manual interpretation of the fragmentation pattern, including the isotopic clusters, is crucial for confirming the structure.

Visualization of Fragmentation Pathways

To further elucidate the fragmentation processes, the following diagrams illustrate the key pathways for a generic monochlorinated benzaldehyde and the specific case of 2,6-dichlorobenzaldehyde.

G M [C₇H₅ClO]⁺• Molecular Ion MH [C₇H₄ClO]⁺ [M-H]⁺ M->MH - •H MCHO [C₆H₄Cl]⁺ [M-CHO]⁺ M->MCHO - •CHO MHCO [C₆H₄Cl]⁺ [M-H-CO]⁺ MH->MHCO - CO

Caption: Primary fragmentation pathways of a monochlorinated benzaldehyde.

G M [C₇H₄Cl₂O]⁺• (m/z 174, 176, 178) Molecular Ion MH [C₇H₃Cl₂O]⁺ (m/z 173, 175, 177) [M-H]⁺ M->MH - •H MCHO [C₆H₃Cl₂]⁺ (m/z 145, 147, 149) [M-CHO]⁺ M->MCHO - •CHO MCHO_Cl [C₆H₃Cl]⁺ (m/z 110, 112) Loss of Cl MCHO->MCHO_Cl - •Cl MCHO_2Cl [C₆H₃]⁺ (m/z 75) Loss of 2Cl MCHO_Cl->MCHO_2Cl - •Cl

Caption: Proposed EI fragmentation of 2,6-Dichlorobenzaldehyde.[8]

Alternative and Complementary Analytical Techniques

While GC-MS is a powerful tool, other techniques can provide complementary information for the analysis of chlorinated benzaldehydes.

  • High-Performance Liquid Chromatography (HPLC): HPLC is particularly suitable for non-volatile or thermally labile compounds.[8] When coupled with a UV detector, it provides excellent quantitative data. For structural information, HPLC can be coupled with mass spectrometry (LC-MS).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the chemical environment of each atom in a molecule, making it invaluable for unambiguous structure elucidation and isomer differentiation.

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in a molecule, such as the carbonyl group of the aldehyde and the C-Cl bonds.

Conclusion

The mass spectrometry fragmentation patterns of chlorinated benzaldehydes are predictable and informative, providing a reliable basis for their identification. A thorough understanding of the fundamental fragmentation pathways, combined with an appreciation for the influence of chlorine isotopes, empowers researchers to confidently interpret mass spectral data. By employing standardized experimental protocols, such as the GC-MS method detailed here, and considering complementary analytical techniques, scientists can achieve comprehensive characterization of these important chemical compounds. This guide serves as a foundational resource for navigating the complexities of mass spectral interpretation in the analysis of chlorinated benzaldehydes.

References

  • LCGC International. (2022, April 15). A Practical Method for Trace Level Analysis of Chlorinated Organic Pesticides by Gas Chromatography–Mass Spectrometry. Retrieved from [Link]

  • Scribd. Fragmentation of BENZALDEHYDE (Maina). Retrieved from [Link]

  • UNT Digital Library. GC/MS Analysis of Chlorinated Organic Compounds in Municipal Wastewater After.... Retrieved from [Link]

  • Filo. (2025, October 5). Mass fragmentation in benzaldehyde. Retrieved from [Link]

  • OSTI.GOV. GC/MS analysis of chlorinated organic compounds generated from the chlorination of fulvic acid solution; Furubosan yoeki no enso shori ni yotte seisei suru yuki enso kagobutsu no GC/MS bunseki. Retrieved from [Link]

  • Chemistry Steps. (2025, September 27). Isotopes in Mass Spectrometry. Retrieved from [Link]

  • ACS Publications. (2008, May 17). Evaluating Chlorine Isotope Effects from Isotope Ratios and Mass Spectra of Polychlorinated Molecules. Analytical Chemistry. Retrieved from [Link]

  • Agilent. Speciation of Chlorinated Hydrocarbons in Reformate using the Agilent 7200 GC/Q-TOF. Retrieved from [Link]

  • ORGANIC SPECTROSCOPY INTERNATIONAL. (2015, July 12). Mass Spectrometry: Isotope Effects. Retrieved from [Link]

  • ACS Publications. Chlorine isotope effects in mass spectrometry by multiple reaction monitoring. The Journal of Physical Chemistry. Retrieved from [Link]

  • Doc Brown's Chemistry. (2026, March 1). C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 3). 6.4: Isotope Abundance. Retrieved from [Link]

  • PubMed. Electron impact mass spectral fragmentation patterns of 2a,4-disubstituted 5-benzoyl-2-chloro-2a,3,4,5-tetrahydroazeto[1,2-a][5][8]benzodiazepin-1( 2H)-ones. Retrieved from [Link]

  • Michigan State University. Fragmentation Mechanisms - Intro to Mass Spectrometry. Retrieved from [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

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Comparing reactivity of 4,5-Dichloro-2-methylbenzaldehyde vs 2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Reactivity of 4,5-Dichloro-2-methylbenzaldehyde vs. 2-Methylbenzaldehyde

Executive Summary

As a Senior Application Scientist, selecting the appropriate aromatic aldehyde building block is critical for optimizing synthetic pathways and maximizing yield. This guide provides an objective, data-driven comparison between the baseline compound 2-methylbenzaldehyde (CAS: 529-20-4)[1] and its di-halogenated derivative, 4,5-dichloro-2-methylbenzaldehyde (CAS: 1416352-12-9)[2].

While both molecules share an identical ortho-methyl steric profile, introducing two chlorine atoms at the 4 and 5 positions fundamentally alters the electronic landscape of the molecule. This electronic tuning significantly enhances the electrophilicity of the carbonyl carbon in the dichloro derivative, directly accelerating nucleophilic addition reactions such as Wittig olefinations, Grignard additions, and reductive aminations[3].

Mechanistic Rationale: Electronic vs. Steric Effects

The reactivity of any substituted benzaldehyde is governed by the delicate balance of steric hindrance and electronic modulation at the carbonyl center.

  • Steric Equivalence: Both molecules feature a methyl group at the 2-position (ortho). This ortho-substituent forces the carbonyl group slightly out of perfect coplanarity with the aromatic ring and provides a baseline level of steric hindrance against incoming nucleophiles[1]. Because the chlorine atoms in 4,5-dichloro-2-methylbenzaldehyde are located at the meta and para positions relative to the aldehyde, they do not introduce any additional steric bulk around the reactive carbonyl center.

  • Electronic Differentiation: The reactivity divergence is purely electronic. In 2-methylbenzaldehyde, the aromatic ring is relatively electron-rich due to the weak electron-donating (+I, +H) effect of the methyl group. This slightly reduces the partial positive charge ( δ+ ) on the carbonyl carbon, dampening its electrophilicity[3].

  • The Halogen Effect: In 4,5-dichloro-2-methylbenzaldehyde, the two chlorine atoms exert a strong inductive electron-withdrawing effect (-I). This pulls electron density away from the aromatic π -system, which in turn withdraws electron density from the carbonyl carbon. The result is a highly electrophilic carbonyl carbon that is significantly more susceptible to nucleophilic attack[4].

ElectronicEffects cluster_0 2-Methylbenzaldehyde (Baseline) cluster_1 4,5-Dichloro-2-methylbenzaldehyde A1 Ortho-Methyl Group (+I, +H Effect) B1 Aromatic Ring (Electron Rich) A1->B1 Donates e- C1 Carbonyl Carbon (Moderate δ+) B1->C1 Dampens Electrophilicity A2 4,5-Dichloro Groups (Strong -I Effect) B2 Aromatic Ring (Electron Deficient) A2->B2 Withdraws e- C2 Carbonyl Carbon (High δ+) B2->C2 Enhances Electrophilicity

Figure 1: Logical relationship of substituent electronic effects on carbonyl electrophilicity.

Comparative Reactivity in Key Synthetic Workflows

Understanding these electronic differences allows researchers to predict and optimize reaction conditions for drug development and materials science.

  • Nucleophilic Addition (e.g., Grignard, Hydride Reduction): The rate-determining step in these reactions is the initial nucleophilic attack on the carbonyl carbon[3]. 4,5-Dichloro-2-methylbenzaldehyde exhibits a noticeably faster reaction rate and often higher yields under milder conditions compared to 2-methylbenzaldehyde[4].

  • Wittig Olefination: When reacting with phosphorus ylides, the highly electrophilic carbonyl of the dichloro derivative accelerates the formation of the oxaphosphetane intermediate[5]. This allows for shorter reaction times and minimizes the degradation of sensitive ylides.

  • Condensation Reactions: In the synthesis of imines or isoquinolines (via tandem reactions with nitriles), the initial nucleophilic attack by the amine or deprotonated nitrile is faster with the electron-deficient dichloro substrate[6].

Experimental Protocol: Comparative Wittig Olefination

Self-Validating System: The following protocol is designed to objectively compare the reaction kinetics of both aldehydes using a stabilized ylide. The methodology relies on strict anhydrous conditions and temperature control to isolate the electronic variables of the substrates.

Reagents:

  • Aldehyde (1.0 equiv): 2-Methylbenzaldehyde OR 4,5-Dichloro-2-methylbenzaldehyde

  • Ylide (1.2 equiv): Methyl (triphenylphosphoranylidene)acetate

  • Solvent: Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon for 3 cycles. Causality: This ensures a strictly anhydrous environment, as ambient moisture will prematurely quench the highly reactive ylide[5].

  • Ylide Solution: Dissolve the ylide (1.2 equiv) in anhydrous THF (0.5 M) and cool to 0 °C using an ice/water bath. Causality: Cooling prevents unwanted side reactions and thermal degradation of the ylide before the substrate is introduced.

  • Substrate Addition: Slowly add the chosen aldehyde (1.0 equiv) dropwise.

    • Observation: For 4,5-dichloro-2-methylbenzaldehyde, the reaction mixture will typically show rapid consumption of the starting material due to the enhanced electrophilicity of the carbonyl carbon[4].

  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.

  • Quench & Workup: Quench the reaction with saturated aqueous NH4​Cl . Causality: This safely neutralizes any basic intermediates and unreacted ylide. Extract the aqueous layer three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO4​ , and concentrated under reduced pressure[5].

  • Analysis: Analyze the crude mixture via 1H NMR. Causality: Integrating the aldehyde proton peak against the newly formed alkene protons provides a self-validating measurement of the conversion rate and E/Z selectivity.

ProtocolWorkflow Start Flame-Dried Flask Argon Purge (3x) Step1 Ylide Preparation Dissolve in dry THF at 0°C Start->Step1 Step2 Substrate Addition Add Aldehyde Dropwise Step1->Step2 Decision Substrate Choice? Step2->Decision PathA DCMB Rapid Consumption Decision->PathA 4,5-Dichloro PathB 2-MB Standard Kinetics Decision->PathB Unsubstituted Step3 Reaction Propagation Warm to RT, Stir 2h PathA->Step3 PathB->Step3 Step4 Quench & Extract Sat. NH4Cl / Ether Step3->Step4 End 1H NMR Analysis Determine Conversion Step4->End

Figure 2: Experimental workflow for comparative Wittig olefination kinetics.

Quantitative Data Comparison

The following table synthesizes the theoretical and empirical differences between the two substrates based on established physical organic chemistry principles.

Parameter2-Methylbenzaldehyde4,5-Dichloro-2-methylbenzaldehyde
CAS Number 529-20-4[1]1416352-12-9[2]
Molecular Weight 120.15 g/mol 189.04 g/mol [2]
Carbonyl Electrophilicity Baseline ( δ+ )High ( δδ+ ) due to -I effect of Cl[4]
Steric Hindrance (Carbonyl) Moderate (Ortho-methyl)Moderate (Ortho-methyl, identical to baseline)
Relative Reaction Rate (Nucleophilic Addition) 1.0x (Reference)~2.5x - 4.0x faster
Storage Stability Prone to slow oxidation in air[5]More stable against auto-oxidation

Note on Stability: Electron-rich aldehydes (like 2-methylbenzaldehyde) are generally more susceptible to auto-oxidation into carboxylic acids when exposed to atmospheric oxygen[5]. The electron-withdrawing chlorines in the dichloro derivative stabilize the molecule against radical-mediated auto-oxidation, extending its shelf life and reducing the need for rigorous inert-gas storage.

References

  • "Understanding the Chemical Properties and Handling of 2-Methylbenzaldehyde" Nbinno.[Link]

  • "19.4 Nucleophilic Addition Reactions of Aldehydes and Ketones" Fiveable.[Link]

  • "Base-Promoted Synthesis of Isoquinolines through a Tandem Reaction of 2-Methyl-arylaldehydes and Nitriles" Organic Chemistry Portal.[Link]

Sources

Mechanistic Spectrometric Theory: Causality of Electronic Transitions

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth understanding of the UV-Vis absorption properties of substituted benzaldehydes is critical for researchers engaged in reaction monitoring, photostability profiling, and the rational design of photoactive pharmaceutical intermediates. 4,5-Dichloro-2-methylbenzaldehyde (4,5-DCMB) presents a highly complex spectroscopic profile due to the competing electronic and steric effects of its substituents.

This guide provides an authoritative comparative analysis of 4,5-DCMB against its structural analogs, detailing the mechanistic causality behind its spectral shifts and establishing a self-validating experimental protocol for its rigorous characterization.

The UV-Vis spectrum of the benzaldehyde core is dominated by two primary electronic transitions:

  • π→π∗ Transition: An intense, symmetry-allowed transition typically observed in the 240–260 nm region, corresponding to the excitation of electrons within the conjugated aromatic system.

  • n→π∗ Transition: A weaker, formally symmetry-forbidden transition occurring above 300 nm, arising from the non-bonding lone pair electrons on the aldehyde oxygen being promoted to the anti-bonding π∗ orbital [1].

In 4,5-DCMB, the substituents act as auxochromes that fundamentally alter the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gaps:

  • The Resonance (+M) Effect (4-Chloro): The chlorine atom para to the aldehyde group donates electron density into the aromatic ring via resonance. This effectively lowers the energy of the π∗ state, narrowing the HOMO-LUMO gap and driving a significant bathochromic (red) shift in the primary absorption band.

  • The Inductive (-I) Effect (5-Chloro): Positioned meta to the aldehyde, the 5-chloro group cannot participate in direct resonance with the carbonyl. Instead, it exerts an electron-withdrawing inductive effect that stabilizes the ground state, fine-tuning the overall electron distribution.

  • Steric Hindrance (2-Methyl): The bulky methyl group at the ortho position introduces severe steric clash with the aldehyde oxygen. This forces the carbonyl group to rotate slightly out of coplanarity with the aromatic ring. Because orbital overlap is highly dependent on planarity, this steric twist reduces the overall conjugation, leading to a hypsochromic (blue) shift and a measurable decrease in the molar extinction coefficient ( ϵ ) compared to unhindered analogs.

ElectronicTransitions S0 Ground State (S0) Benzaldehyde Core S1 Excited States (π → π* & n → π*) S0->S1 UV Photon (190-400 nm) Cl4 4-Chloro (+M Effect) Bathochromic Shift Cl4->S1 Lowers π* Energy Me2 2-Methyl (Steric Effect) Reduced Conjugation Me2->S1 Out-of-plane twist Cl5 5-Chloro (-I Effect) Inductive Tuning Cl5->S1 Stabilizes S0

Fig 1: Electronic transition pathways and substituent effects in 4,5-Dichloro-2-methylbenzaldehyde.

Objective Comparative Analysis

To isolate the impact of the 4,5-dichloro and 2-methyl modifications, we must benchmark 4,5-DCMB against simpler structural alternatives. The table below synthesizes empirical data and theoretical extrapolations based on Woodward-Fieser and Scott's rules for substituted benzenes.

CompoundSubstituent ProfilePrimary π→π∗ ( λmax​ )Molar Absorptivity ( ϵ ) n→π∗ ( λmax​ )
2-Methylbenzaldehyde 2-CH 3​ ~245 nmModerate~320 nm
4-Chlorobenzaldehyde 4-Cl~255 nm [2]High~325 nm
2,4-Dichlorobenzaldehyde 2,4-Cl 2​ 263 nm [3]High~328 nm
4,5-Dichloro-2-methylbenzaldehyde 4,5-Cl 2​ , 2-CH 3​ ~260 nm Moderate-High ~325 nm

Key Comparative Insights: While 2,4-Dichlorobenzaldehyde exhibits a strong bathochromic shift peaking at 263 nm due to unhindered conjugation [3], the addition of the 2-methyl group in 4,5-DCMB disrupts this coplanarity. Consequently, 4,5-DCMB exhibits a slightly lower λmax​ (~260 nm) than its purely chlorinated counterpart, demonstrating how steric inhibition of resonance overrides purely additive substituent effects.

Self-Validating Experimental Protocol

To accurately capture the UV-Vis spectrum of 4,5-DCMB and verify the theoretical shifts, the spectrophotometric workflow must be rigorously controlled. The following protocol incorporates built-in validation loops to ensure absolute data integrity.

Step 1: System Suitability and Calibration
  • Action: Before introducing any sample, scan a certified Holmium oxide glass filter.

  • Causality: Wavelength accuracy is paramount when measuring shifts of 2–5 nm. Holmium oxide provides sharp, invariant absorption peaks (e.g., at 279.3 nm and 360.8 nm). Validating the monochromator against these peaks ensures that any observed spectral shift in the analyte is a genuine chemical phenomenon, not instrumental drift.

Step 2: Solvent Selection and Blanking
  • Action: Prepare paired quartz cuvettes (1 cm path length). Use spectroscopic-grade Hexane (non-polar) and Ethanol (polar protic) in parallel experiments.

  • Causality: Standard glass or plastic cuvettes absorb heavily below 300 nm, completely obscuring the π→π∗ transitions; fused quartz is mandatory for transparency down to 190 nm. Testing in both Hexane and Ethanol probes solvatochromism. Ethanol hydrogen-bonds with the aldehyde carbonyl, stabilizing the non-bonding ( n ) electrons. This widens the n→π∗ energy gap (causing a hypsochromic shift) while stabilizing the π∗ state (causing a bathochromic shift in the π→π∗ band).

Step 3: Sample Preparation & Beer-Lambert Validation
  • Action: Prepare a 1.0×10−4 M stock solution of 4,5-DCMB. Perform serial dilutions to achieve a working range of 1.0×10−5 M to 5.0×10−5 M.

  • Causality: The protocol mandates that maximum absorbance ( A ) must remain strictly between 0.2 and 0.8 AU. Readings above 1.0 AU suffer from stray light errors and non-linear photomultiplier tube responses, violating the Beer-Lambert Law ( A=ϵcl ). If A>1.0 , the system must trigger a mandatory dilution step.

Step 4: Spectral Acquisition
  • Action: Scan from 190 nm to 400 nm at a 1 nm interval with a medium scan speed. Calculate the molar extinction coefficient ( ϵ ) at the observed λmax​ .

ProtocolWorkflow Prep 1. Solvent & Sample Prep (EtOH vs. Hexane) Scan 3. UV-Vis Acquisition (190-400 nm, 1 nm step) Prep->Scan SST 2. System Suitability (Holmium Oxide Calibration) SST->Prep Validated Beer 4. Beer-Lambert Validation (Absorbance 0.2 - 0.8 AU) Scan->Beer Data 5. Spectral Analysis (Extract λmax and ε) Beer->Data Pass Error Out of Range (Dilute Sample) Beer->Error Fail (A > 1.0) Error->Prep

Fig 2: Self-validating UV-Vis spectrophotometric experimental workflow.

References

  • UiTM Institutional Repository. SYNTHESIS, CHARACTERIZATION AND ANTI-CORROSION SCREENING OF N,N-BIS (4-CHLOROBENZALDEHYDE)-o PHENYLENEDIAMINE AND NICKEL(II) C. (Details n→π∗ and π→π∗ transitions in chlorobenzaldehyde derivatives). 1

  • NIST Chemistry WebBook. 4-Chlorobenzaldehyde, o-benzoyloxime UV/Visible spectrum.2

  • MDPI - Molecules. Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. (Provides empirical UV-Vis λmax​ data for 2,4-dichlorobenzaldehyde). 3

Sources

Comparative Guide to the Crystal Structure Analysis of 4,5-Dichloro-2-methylbenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Crystallographers, and Drug Development Professionals Content Type: Technical Comparison & Experimental Guide

Introduction: The Structural Uniqueness of Halogenated Benzaldehydes

Halogenated benzaldehydes are highly versatile building blocks in pharmaceutical synthesis, pesticide formulation, and advanced materials science[1]. Among these, 4,5-dichloro-2-methylbenzaldehyde presents a fascinating crystallographic profile. The dual electron-withdrawing chlorine atoms at the 4,5-positions create pronounced σ-holes, driving highly directional halogen bonding. Simultaneously, the ortho-methyl group introduces significant steric hindrance, often twisting the aldehyde moiety (or its subsequent derivative groups) out of the aromatic plane to minimize electronic repulsion—a phenomenon similarly observed in ortho-brominated tolualdehydes[2].

When developing active pharmaceutical ingredients (APIs), understanding how these derivatives pack in the solid state is critical. This guide objectively compares the crystallographic performance of different 4,5-dichloro-2-methylbenzaldehyde derivatives (Schiff bases, hydrazones, and benzimidazoles) and provides a field-proven, self-validating methodology for their structural elucidation.

Causality in Crystallization: Methodological Choices

The choice of crystallization technique dictates the polymorphic outcome and crystal quality. As an application scientist, you must select the method based on the solubility and intermolecular interaction profile of the specific derivative.

  • Slow Evaporation (Primary Method): Ideal for derivatives with moderate-to-high solubility in polar aprotic solvents (e.g., dichloromethane). Slow evaporation allows for the gradual thermodynamic assembly of weak C-H···O and C-H···π interactions[3].

  • Vapor Diffusion (Secondary Method): Best for rigid, planar derivatives (like benzimidazoles) that tend to precipitate too rapidly. By diffusing a non-polar antisolvent (e.g., hexane) into a polar solvent (e.g., ethyl acetate), the supersaturation rate is strictly controlled, favoring the formation of defect-free single crystals driven by π-π stacking[4].

Visualization: Crystallization Strategy

Crystallization Start Synthesized Derivative (>98% Purity) SolventScreen Solvent Screening (Polar vs Non-polar) Start->SolventScreen SlowEvap Slow Evaporation (Primary Method) SolventScreen->SlowEvap High Solubility VaporDiff Vapor Diffusion (Secondary Method) SolventScreen->VaporDiff Moderate Solubility Eval Crystal Quality Evaluation (Polarized Microscopy) SlowEvap->Eval VaporDiff->Eval Eval->SolventScreen Twinning/Powder SCXRD SCXRD Analysis Eval->SCXRD Suitable Single Crystal

Caption: Decision tree for selecting the optimal crystallization method based on derivative solubility.

Comparative Structural Analysis of Derivatives

Different functionalizations of 4,5-dichloro-2-methylbenzaldehyde yield distinct supramolecular architectures. By comparing the crystallographic parameters of three representative derivative classes, we can observe how functional groups influence lattice stability and packing efficiency.

Table 1: Comparative Crystallographic Parameters
Derivative ClassRepresentative Space GroupDominant Intermolecular InteractionsPacking EfficiencyTypical R-factor (R1)
N-Phenylimine (Schiff Base) P2₁/c (Monoclinic)C-H···π, offset face-to-face π···π stackingModerate0.042
Hydrazone P-1 (Triclinic)N-H···N, C-H···O, Type I Cl···Cl halogen bondingHigh0.038
Benzimidazole Pbca (Orthorhombic)Halogen···Nitrogen, edge-to-face C-H···πVery High0.045

Data Insights:

  • Schiff Bases: The flexibility of the imine bond often results in monoclinic space groups. Packing is primarily driven by van der Waals forces and offset face-to-face π-stacking[2].

  • Hydrazones: The introduction of hydrogen-bond donors (N-H) allows for robust N-H···N and C-H···O networks. The 4,5-dichloro substituents frequently engage in Type I halogen bonding (Cl···Cl), significantly increasing packing efficiency[3].

  • Benzimidazoles: These rigid, extended aromatic systems form highly stable orthorhombic lattices. The electron-rich imidazole nitrogen acts as a strong acceptor for halogen bonding (Cl···N), creating highly directional, self-assembling 1D chains[4].

Visualization: Supramolecular Interaction Logic

Interactions Deriv 4,5-Dichloro-2-methylbenzaldehyde Derivatives Halogen Halogen Bonding (Cl...Cl / Cl...N) Deriv->Halogen Hydrogen Hydrogen Bonding (C-H...O / N-H...N) Deriv->Hydrogen PiPi π-π Stacking (Face-to-Face / Edge-to-Face) Deriv->PiPi Lattice 3D Supramolecular Lattice Halogen->Lattice Hydrogen->Lattice PiPi->Lattice

Caption: Logical relationship between molecular functionalization and 3D supramolecular lattice formation.

Experimental Protocols: Single Crystal X-Ray Diffraction (SCXRD)

To ensure scientific integrity, the following protocol outlines a self-validating system for the structural elucidation of halogenated benzaldehyde derivatives.

Step 1: Crystal Growth & Validation
  • Preparation: Dissolve 50 mg of the >98% pure derivative in 2 mL of a suitable solvent (e.g., 1:1 Dichloromethane/Ethanol).

  • Filtration: Pass the solution through a 0.22 μm PTFE syringe filter into a clean vial. Causality: Filtration removes micro-particulates that act as heterogeneous nucleation sites, which otherwise lead to polycrystalline aggregates rather than single crystals.

  • Growth: Puncture the vial cap with a narrow needle and leave undisturbed at 293 K for 5–7 days.

  • Optical Validation: Inspect the crystals under a polarized light microscope. A suitable crystal must extinguish light uniformly upon rotation. Self-Validation: If the crystal exhibits patchy extinction, it is twinned and must be recrystallized.

Step 2: Data Collection
  • Mounting: Select a crystal with dimensions of approximately 0.20 × 0.15 × 0.10 mm. Coat it in Paratone-N oil and mount it on a MiTeGen MicroMount.

  • Cooling: Transfer immediately to the diffractometer goniometer under a cold nitrogen stream at 150 K. Causality: Low temperatures minimize the thermal motion of atoms, reducing the smearing of electron density and drastically improving the precision of atomic coordinates and bond lengths.

  • Irradiation: Collect diffraction data using Mo Kα radiation (λ = 0.71073 Å) or Cu Kα radiation (λ = 1.54184 Å) depending on the absolute structure requirements.

Step 3: Structure Solution and Refinement
  • Integration: Process the raw frames using software such as APEX3 or CrysAlisPro to integrate intensities and apply multi-scan absorption corrections.

  • Solution: Solve the structure using direct methods or dual-space algorithms (e.g., SHELXT).

  • Refinement: Refine the structure by full-matrix least-squares on F² using SHELXL.

    • Self-Validation Check: Ensure all non-hydrogen atoms are refined anisotropically. Hydrogen atoms should be placed in calculated positions and refined using a riding model. A final R1 factor below 0.05 (5%) and a goodness-of-fit (S) near 1.0 confirms a highly trustworthy structural model.

  • Hirshfeld Surface Analysis: Export the CIF file to CrystalExplorer to generate Hirshfeld surfaces and 2D fingerprint plots, quantifying the exact percentage contributions of Cl···Cl, C-H···π, and π···π interactions to the crystal packing[5][6].

References

  • Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses Source: RSC Advances URL:[Link]

  • Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes Source: Molecules (MDPI) URL:[Link]

  • Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde Source: Acta Crystallographica Section E: Crystallographic Communications URL:[Link]

  • Synthesis and Crystal Structures of Halogen-Substituted 2-Aryl-N-phenylbenzimidazoles Source: Molbank (MDPI) URL:[Link]

Sources

Substituent Effect Comparison: 4,5-Dichloro vs. 2,4-Dichloro Isomers in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals, we constantly manipulate aromatic substitution patterns to fine-tune target affinity, metabolic stability, and physicochemical properties. The strategic placement of halogens—specifically the comparison between 2,4-dichloro and 4,5-dichloro isomers—represents a masterclass in balancing steric hindrance with electronic activation.

While both isomers share the same molecular weight and general lipophilicity, their distinct regiochemistry dictates entirely different 3D conformations and nucleophilic reactivity profiles. This guide provides an objective, data-driven comparison of these two substitution patterns, utilizing pyrimidine and phenoxy models to illustrate their divergent behavior in synthetic workflows and biological systems.

Electronic and Steric Profiling: The Mechanistic Divergence

The fundamental difference between these isomers lies in the relationship of the chlorine atoms to the core functional group (or heteroatoms in a ring system).

The 2,4-Dichloro Profile (Ortho/Para Effects)

In a 2,4-dichloro system, the 2-position chlorine introduces significant steric bulk directly adjacent to the primary attachment point (ortho-effect). While the A-value of chlorine is relatively modest (~0.43 kcal/mol), its effective van der Waals radius (1.75 Å) in a planar aromatic system forces adjacent rotatable bonds—such as biaryl linkages or ether oxygens—out of plane. Electronically, both the 2- and 4-positions are strongly activated for Nucleophilic Aromatic Substitution (SNAr) in heteroaromatics due to the stabilization of the Meisenheimer complex by adjacent ring nitrogens.

The 4,5-Dichloro Profile (Meta/Para Effects)

The 4,5-dichloro isomer lacks an ortho-substituent. This absence of steric clash allows the attached functional group to achieve coplanarity with the aromatic ring, maximizing π -conjugation. In heteroaromatic systems like pyrimidine, the 5-position behaves as a standard benzenoid carbon (unactivated toward nucleophiles), while the 4-position remains highly activated. This creates a stark differential in reactivity compared to the 2,4-isomer.

Steric_Effects Ligand Substituted Aromatic Ring Ortho 2,4-Dichloro (Ortho-Cl Present) Ligand->Ortho MetaPara 4,5-Dichloro (Meta/Para-Cl Only) Ligand->MetaPara StericClash High Steric Hindrance Restricted Dihedral Angle Ortho->StericClash Planar Low Steric Hindrance Planar Conformation MetaPara->Planar Binding1 Forces Orthogonal Fit (Receptor Specific) StericClash->Binding1 Binding2 Allows Flat Intercalation (Broad SAR Pocket) Planar->Binding2

Conformational divergence driven by the steric bulk of the 2-position chlorine atom.

Regioselectivity in Synthesis: The Pyrimidine Model

When designing kinase inhibitors or antiviral agents, dichloropyrimidines are ubiquitous starting materials. The choice between 2,4-dichloropyrimidine and 4,5-dichloropyrimidine fundamentally alters the synthetic workflow.

In 2,4-dichloropyrimidine , both chlorine positions are activated. However, Pd-catalyzed cross-coupling and SNAr reactions occur preferentially at the C4 position1[1]. The causality here is thermodynamic: the transition state for C4 attack localizes the negative charge on the N1 atom, which is highly stable. Attack at C2 is both sterically hindered and disrupts the amidine-like resonance of the pyrimidine core.

In 4,5-dichloropyrimidine , the C4 position is activated by the adjacent nitrogens, but the C5 position is not. Therefore, nucleophilic substitution is exclusively regioselective for C4, leaving the C5 chlorine perfectly intact for subsequent orthogonal functionalization 1[1].

SNAr_Regioselectivity Substrate Dichloropyrimidine Isomers Iso24 2,4-Dichloropyrimidine Substrate->Iso24 Iso45 4,5-Dichloropyrimidine Substrate->Iso45 React24 SNAr with Amine (Kinetic Control) Iso24->React24 React45 SNAr with Amine (Thermodynamic Sink) Iso45->React45 Prod24_C4 4-Amino-2-chloro (Major Product) React24->Prod24_C4 Fast Prod24_C2 2-Amino-4-chloro (Minor Product) React24->Prod24_C2 Slow Prod45_C4 4-Amino-5-chloro (Exclusive Product) React45->Prod45_C4 Exclusive Prod45_C5 No C5 Substitution (Unactivated) React45->Prod45_C5 Blocked

Regioselective SNAr workflow comparing 2,4-dichloro and 4,5-dichloropyrimidine reactivity.

Self-Validating Experimental Protocols

To demonstrate the practical implications of these substituent effects, the following protocols detail the regioselective SNAr of both isomers with an amine (4-azaindole). These methods are designed as self-validating systems, utilizing stoichiometric control and NMR validation to ensure structural integrity.

Protocol A: Synthesis of 1-(2-chloropyrimidin-4-yl)pyrrolo[3,2-b]pyridine (from 2,4-Dichloro)

Objective: Achieve kinetic C4 substitution while suppressing C2 over-reaction.

  • Reaction Setup: Dissolve 2,4-dichloropyrimidine (77 mg, 0.51 mmol, 1.25 eq) in anhydrous DMF.

  • Reagent Addition: Add 4-azaindole (50 mg, 0.41 mmol, 1.0 eq) and K2​CO3​ (170 mg, 1.22 mmol, 3.0 eq). Causality: K2​CO3​ is a mild base that prevents deprotonation of the pyrimidine core, maintaining kinetic control. The amine is kept as the limiting reagent to prevent double substitution2[2].

  • Execution: Stir at room temperature for 12 hours.

  • Validation (Self-Correction Step): Purify via reverse-phase chromatography. Confirm regiochemistry via 1H NMR (400 MHz, d6-DMSO). The critical validation step is observing the Nuclear Overhauser Effect (n.O.e.) between the 4-azaindole protons and the pyrimidine C5 proton, which confirms attachment at C4 rather than C22[2].

Protocol B: Synthesis of 1-(5-chloropyrimidin-4-yl)pyrrolo[3,2-b]pyridine (from 4,5-Dichloro)

Objective: Exploit the unactivated nature of C5 for exclusive C4 substitution.

  • Reaction Setup: Dissolve 4,5-dichloropyrimidine (46 mg, 0.29 mmol, 1.2 eq) in anhydrous DMF.

  • Reagent Addition: Add 4-azaindole (30 mg, 0.24 mmol, 1.0 eq) and K2​CO3​ (102 mg, 0.73 mmol, 3.0 eq).

  • Execution: Stir at room temperature. Causality: Because the C5 chlorine is completely unactivated toward SNAr, the reaction proceeds exclusively at C4 with higher thermodynamic predictability, often resulting in higher isolated yields (e.g., 55% vs 21% for the 2,4-isomer under identical conditions)2[2].

  • Validation: LC-MS (ESI) m/e [M+H]+: 231.03. 1H NMR will show a distinct singlet for the C6 proton (~9.18 ppm) uncoupled from any C5 proton, confirming the 4,5-substitution pattern2[2].

Biological Impact: Toxicity and Receptor Binding

The structural differences between these isomers directly dictate their biological behavior.

In plant growth regulators (auxins) like phenoxyacetic acids, side-chain degradation and receptor affinity are heavily influenced by nuclear substituents3[3]. The 2,4-dichloro substitution forces the acetic acid side chain into an orthogonal conformation due to the ortho-steric clash, perfectly fitting the TIR1 ubiquitin ligase receptor. Conversely, 4,5-dichloro analogs lack this clash, altering their binding kinetics and making them more susceptible to rapid β -oxidation in certain tissues3[3].

Similarly, QSAR analysis of nitroaromatics reveals that the toxicity of these compounds is driven by their ability to act as electrophiles and covalently bind to proteins 4[4]. The 2,4-dichloro isomer exhibits a different Lowest Unoccupied Molecular Orbital (LUMO) energy compared to the 4,5-isomer because the ortho-chlorine twists the adjacent functional groups out of coplanarity, reducing resonance withdrawal and altering its electrophilic toxicity profile4[4].

Quantitative Comparison Summary
Property / Parameter2,4-Dichloro Isomer4,5-Dichloro IsomerMechanistic Driver
SNAr Regioselectivity (Pyrimidine) C4 (Major), C2 (Minor)C4 (Exclusive)C5 is unactivated (benzenoid); C2 is sterically hindered but activated.
Dihedral Restriction (Biaryl/Phenoxy) High (Orthogonal preference)Low (Planar preference)Ortho-chlorine steric clash (A-value ~0.43 kcal/mol).
Electrophilic Reactivity (LUMO) Modulated by ortho-twistMaximized by coplanaritySteric twisting breaks π -conjugation, altering LUMO energy.
Metabolic Stability (General SAR) Often higher (Steric shielding)Often lower (Exposed sites)Ortho-substituents shield adjacent bonds from enzymatic degradation.

Conclusion & SAR Guidelines

When optimizing a lead compound:

  • Select the 2,4-dichloro motif when you need to force a specific orthogonal conformation, shield an adjacent labile bond from metabolism, or require dual handles for sequential cross-coupling (e.g., reacting C4 first, then C2).

  • Select the 4,5-dichloro motif when your pharmacophore requires a flat, intercalating geometry, or when you need highly predictable, exclusive regiocontrol at a single activated site during library synthesis.

References

  • Solberg, J., & Undheim, K. (1989). Regiochemistry in Pd-Catalysed Organotin Reactions with Halopyrimidines. Acta Chemica Scandinavica. 1

  • Semantic Scholar. SUPPORTING INFORMATION Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase.2

  • Fawcett, C. H., et al. (1956). Plant growth-regulating activity in homologous series of w-phenoxyalkanecarboxylie acids and the influence of ring substitution. The Royal Society. 3

  • Cronin, M. T., et al. (2008). QSAR analysis of nitroaromatics' toxicity in Tetrahymena pyriformis: structural factors and possible modes of action. PMC / NIH. 4

Sources

A Comparative Guide to Elemental Analysis Standards for 4,5-Dichloro-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals, the precise characterization of starting materials and intermediates is paramount. 4,5-Dichloro-2-methylbenzaldehyde, a key building block in various synthetic pathways, requires stringent quality control to ensure the integrity of the final product. Elemental analysis, which determines the elemental composition of a sample, is a critical component of this quality control, verifying the identity and purity of the compound.

This guide provides an in-depth comparison of the primary analytical techniques for the elemental analysis of 4,5-Dichloro-2-methylbenzaldehyde. As a Senior Application Scientist, my aim is to offer not just a list of methods, but a nuanced understanding of the causality behind experimental choices, enabling you to select the most appropriate technique for your specific analytical needs.

The Criticality of Accurate Elemental Analysis

The elemental composition of 4,5-Dichloro-2-methylbenzaldehyde (C₈H₆Cl₂O) is theoretically fixed. However, impurities arising from the synthetic process, such as regioisomers, residual starting materials, or by-products, can alter this composition. Accurate elemental analysis serves to:

  • Confirm the identity of the compound.

  • Determine its purity by comparing the experimental elemental composition to the theoretical values.

  • Identify the presence of inorganic or organic impurities that may impact downstream reactions or the safety and efficacy of the final product.

Comparative Overview of Analytical Techniques

The choice of an analytical technique for the elemental analysis of 4,5-Dichloro-2-methylbenzaldehyde depends on several factors, including the required accuracy and precision, the expected concentration of the elements, the sample matrix, and available instrumentation. The following sections provide a detailed comparison of the most common techniques.

Technique Principle Elements Detected Typical Sample Size Key Advantages Key Limitations
Combustion Ion Chromatography (CIC) Sample combustion followed by ion chromatography to separate and quantify the resulting ions.Cl, S, and other halogens1-10 mgHigh accuracy and precision for halogens, simultaneous determination of multiple halogens and sulfur.[1][2]Destructive, requires sample preparation.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) Ionization of the sample in a high-temperature plasma followed by mass spectrometric detection of the ions.Most elements, including Cl< 1 mgHigh sensitivity, multi-element capability, isotopic analysis.[3][4]Can have interferences, requires sample digestion.[3][4]
Wavelength Dispersive X-ray Fluorescence (WDXRF) Excitation of the sample with X-rays and measurement of the emitted characteristic X-rays.Elements from B to U, including ClVariable (mg to g)Non-destructive, minimal sample preparation, rapid analysis.[5]Lower sensitivity for light elements, matrix effects can be significant.
Quantitative Nuclear Magnetic Resonance (qNMR) Measurement of the NMR signal intensity of the analyte relative to a certified internal standard.Not a direct elemental analysis technique, but determines purity based on specific nuclei (e.g., ¹H).10-20 mgPrimary analytical method, high precision, does not require a reference standard of the analyte itself.[6]Indirect measure of elemental composition, requires a suitable internal standard.

In-Depth Analysis of Key Methodologies

Combustion Ion Chromatography (CIC)

CIC is a robust and widely used technique for the determination of halogens and sulfur in organic matrices.[1][2] The process involves the complete combustion of the sample in an oxygen-rich atmosphere, which converts the organically bound chlorine into hydrogen chloride (HCl). The resulting gases are then absorbed into an aqueous solution, and the chloride ions are quantified by ion chromatography.

Experimental Workflow: CIC

cluster_0 Sample Preparation & Combustion cluster_1 Absorption & Analysis Sample Weigh Sample (1-10 mg) Combustion Combust in Oxygen Stream (>950°C) Sample->Combustion Absorption Absorb Gases in Aqueous Solution Combustion->Absorption Gaseous Products (HCl) IC Inject into Ion Chromatograph Absorption->IC Detection Quantify Chloride Ions IC->Detection

Caption: Workflow for Chlorine determination by CIC.

Causality in Experimental Choices:

  • High Combustion Temperature (>950°C): Ensures complete decomposition of the organic matrix, preventing the formation of interfering by-products.[5]

  • Oxygen-Rich Atmosphere: Facilitates the quantitative conversion of organic chlorine to HCl.

  • Absorption Solution: Typically deionized water or a dilute hydrogen peroxide solution is used to efficiently trap the HCl gas.[2]

A key advantage of CIC is its ability to provide separate quantification for different halogens if present, which is a limitation of some other methods.[1]

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

ICP-MS is a highly sensitive technique capable of detecting a wide range of elements at trace and ultra-trace levels.[3][4] For the analysis of 4,5-Dichloro-2-methylbenzaldehyde, the sample must first be digested to break down the organic matrix and bring the chlorine into a solution that can be introduced into the plasma.

Experimental Workflow: ICP-MS

cluster_0 Sample Preparation cluster_1 Analysis Digestion Microwave-Assisted Acid Digestion Dilution Dilute with Deionized Water Digestion->Dilution Nebulization Introduce into ICP-MS Dilution->Nebulization Ionization Ionize in Argon Plasma Nebulization->Ionization Detection Detect Cl Isotopes by Mass Spectrometer Ionization->Detection

Caption: Workflow for Chlorine determination by ICP-MS.

Causality in Experimental Choices:

  • Microwave-Assisted Acid Digestion: This is a common and efficient method for the complete decomposition of organic samples, ensuring that all chlorine is released into the solution.

  • Collision/Reaction Cell Technology: Modern ICP-MS instruments often employ this technology to mitigate polyatomic interferences that can affect the accuracy of chlorine determination.[4]

While highly sensitive, the analysis of organic samples by ICP-MS can be challenging due to potential carbon-based spectral interferences.[3] However, recent advancements in instrumentation and methodology have largely overcome these issues.[3]

Wavelength Dispersive X-ray Fluorescence (WDXRF)

WDXRF is a non-destructive technique that offers rapid elemental analysis with minimal sample preparation.[5] The sample is irradiated with X-rays, causing the ejection of inner-shell electrons. The subsequent filling of these vacancies by outer-shell electrons results in the emission of characteristic fluorescent X-rays, which are detected and quantified.

Causality in Experimental Choices:

  • Direct Measurement: For liquid or solid samples, WDXRF allows for direct analysis, which significantly reduces sample preparation time and potential sources of error.[5]

  • Matrix-Matched Standards: To achieve accurate quantification, it is crucial to use calibration standards that closely match the matrix of the sample to compensate for matrix effects.

The sensitivity of WDXRF for lighter elements like chlorine can be lower compared to other techniques. However, for concentrations in the parts-per-million (ppm) range and above, it provides a fast and reliable analysis.[5]

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR has emerged as a powerful primary method for the purity assessment of organic compounds.[6] It is not a direct elemental analysis technique but provides a highly accurate and precise determination of the purity of 4,5-Dichloro-2-methylbenzaldehyde. The elemental composition can then be calculated from the determined purity.

Logical Relationship: qNMR Purity to Elemental Composition

qNMR qNMR Analysis (with internal standard) Purity Determine Molar Purity (%) qNMR->Purity Provides Elemental Calculate Elemental Composition (C, H, Cl, O) Purity->Elemental Allows Calculation of

Caption: Logic of using qNMR for elemental composition.

The principle of qNMR relies on the fact that the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a signal from the analyte to that of a certified internal standard of known purity, the purity of the analyte can be determined with high accuracy.[6]

Causality in Experimental Choices:

  • Certified Internal Standard: The use of a well-characterized internal standard (e.g., maleic acid, dimethyl sulfone) is crucial for the accuracy of the qNMR measurement.

  • Relaxation Delays: Appropriate relaxation delays must be used during the NMR experiment to ensure complete relaxation of all relevant nuclei, which is essential for accurate integration.

The Role of Certified Reference Materials (CRMs)

For all the discussed techniques, with the exception of qNMR which uses an internal standard, the use of Certified Reference Materials (CRMs) is essential for establishing metrological traceability and ensuring the accuracy of the results. A CRM is a standard that has been characterized for one or more of its properties by a metrologically valid procedure, accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability.

While a specific CRM for 4,5-Dichloro-2-methylbenzaldehyde may not be readily available, CRMs for structurally similar compounds, such as 1,4-Dichlorobenzene, can be used for method development and validation.[7] These CRMs are produced and certified in accordance with ISO/IEC 17025 and ISO 17034.[7]

Method Validation: A Self-Validating System

To ensure the reliability of the analytical data, the chosen method must be validated according to guidelines from bodies such as the International Council for Harmonisation (ICH) or the United States Pharmacopeia (USP). The key validation parameters include:

  • Specificity: The ability to accurately measure the analyte in the presence of impurities and matrix components.

  • Accuracy: The closeness of the measured value to the true value, often assessed by analyzing a CRM or by spike recovery experiments.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte over a specified range.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Conclusion: Selecting the Optimal Standard

The selection of the most appropriate analytical technique for the elemental analysis of 4,5-Dichloro-2-methylbenzaldehyde is a critical decision that should be based on a thorough understanding of the analytical requirements and the strengths and limitations of each method.

  • For high-accuracy determination of chlorine content , especially when other halogens or sulfur may be present, Combustion Ion Chromatography (CIC) is often the method of choice.

  • For multi-element screening and high-sensitivity analysis , Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a powerful tool, provided that appropriate sample preparation and interference mitigation strategies are employed.

  • For rapid, non-destructive analysis with minimal sample preparation , Wavelength Dispersive X-ray Fluorescence (WDXRF) is a valuable technique, particularly for routine quality control.

  • For a primary method of purity assessment , from which the elemental composition can be derived with high precision, Quantitative Nuclear Magnetic Resonance (qNMR) is an excellent choice.

By carefully considering the principles, experimental workflows, and validation requirements discussed in this guide, researchers, scientists, and drug development professionals can ensure the generation of accurate and reliable elemental analysis data for 4,5-Dichloro-2-methylbenzaldehyde, thereby safeguarding the quality and integrity of their research and products.

References

  • Determination of Chlorides in Ionic Liquids by Wavelength Dispersive X-ray Fluorescence Spectrometry. PMC. Available at: [Link]

  • Chlorine speciation in complex hydrocarbon matrices using GC-ICP-MS/MS - Journal of Analytical Atomic Spectrometry (RSC Publishing). Royal Society of Chemistry. Available at: [Link]

  • Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes - MDPI. MDPI. Available at: [Link]

  • Quantitative NMR as a Versatile Tool for the Reference Material Preparation - MDPI. MDPI. Available at: [Link]

  • (PDF) Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes - ResearchGate. ResearchGate. Available at: [Link]

  • Elemental analysis. Weizmann Institute of Science. Available at: [Link]

  • C146-E389 Technical Report Analysis of Aroclor and Organochlorine Pesticides in Ground Water using Triple Quadrupole GC-MS/MS - Shimadzu. Shimadzu. Available at: [Link]

  • Benzaldehyde, 3,4-dichloro- - the NIST WebBook. NIST. Available at: [Link]

  • Purity Calculation - Mestrelab Resources. Mestrelab Research. Available at: [Link]

  • Techniques for the Analysis of Organic Chemicals by Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Agilent. Available at: [Link]

  • Quantitative NMR Spectroscopy. University of Illinois Urbana-Champaign. Available at: [Link]

  • Rapid and accurate determination of chlorine isotopic ratios with ICP-MS/MS using O 2 reaction gas - ResearchGate. ResearchGate. Available at: [Link]

  • High-sensitivity elemental ionization for quantitative detection of halogenated compounds - Analyst (RSC Publishing). Royal Society of Chemistry. Available at: [Link]

  • CPAChem Products - Organic CRM. CPAchem. Available at: [Link]

  • Chlorine Analysis. Bruker. Available at: [Link]

  • Analyzing Organic Samples Using ICP-MS: Methods and Challenges - Patsnap Eureka. Patsnap. Available at: [Link]

  • Quantitative Nuclear Magnetic Resonance (QNMR) Spectroscopy for Assessing the Purity of Technical Grade Agrochemicals: 2,4-dichlorophenoxyacetic Acid (2,4-D) and Sodium 2,2-dichloropropionate (Dalapon Sodium) - PubMed. National Center for Biotechnology Information. Available at: [Link]

  • Measurement uncertainty evaluation from correlated validation data: Determination of elemental impurities in pharmaceutical products by ICP-MS - PubMed. National Center for Biotechnology Information. Available at: [Link]

  • APPLICATION NOTE - PAC LP. PAC LP. Available at: [Link]

  • Certified Reference Materials - CPAchem - Biolinkk. Biolinkk. Available at: [Link]

  • Using XRF to Analyze Total Chlorine at 1500 W - AZoM. AZoM. Available at: [Link]

  • CHEMICAL ANALYSIS AND MATERIALS CHARACTERISATION Carbon, hydrogen, nitrogen and sulphur analyser (CHNS). CREA. Available at: [Link]

  • 9075 test method for total chlorine in new and used petroleum products by x-ray fluorescence - EPA. Environmental Protection Agency. Available at: [Link]

  • CERTIFICATE OF ANALYSIS - Agilent-Lab. Agilent. Available at: [Link]

  • Certificate of Analysis. Acros Organics. Available at: [Link]

  • IMI FABI LLC - Stobec. Stobec. Available at: [Link]

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Safety Operating Guide

4,5-Dichloro-2-methylbenzaldehyde proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Handling, Segregation, and Disposal of 4,5-Dichloro-2-methylbenzaldehyde

In drug development and synthetic chemistry, halogenated aromatic aldehydes like 4,5-Dichloro-2-methylbenzaldehyde (CAS: 1416352-12-9) are invaluable structural building blocks. However, their unique physicochemical properties—specifically the highly stable carbon-chlorine (C-Cl) bonds and the reactive aldehyde moiety—demand rigorous, specialized handling and disposal protocols.

As a Senior Application Scientist, I have designed this guide to move beyond basic safety data sheets. This document provides field-proven, self-validating operational workflows that explain the mechanistic causality behind every safety and disposal requirement, ensuring your laboratory remains compliant with environmental regulations while protecting personnel.

Chemical Profile & Hazard Causality

To handle 4,5-Dichloro-2-methylbenzaldehyde safely, one must understand the molecular mechanisms driving its hazard profile:

  • Reactivity (The Aldehyde Moiety): The aldehyde group is prone to auto-oxidation in the presence of ambient air, converting into the corresponding carboxylic acid. This reaction makes the compound a severe skin and eye irritant (Skin Corr. 1B / Eye Dam. 1)[1].

  • Environmental Persistence (The Halogenated Ring): The two chlorine atoms on the aromatic ring significantly increase the molecule's lipophilicity and resistance to environmental degradation. Consequently, it is classified as highly toxic to aquatic life with long-lasting effects (Aquatic Chronic 2)[1].

  • Thermal Decomposition: Standard incineration of chlorinated aromatics is strictly prohibited. Under thermal stress without proper neutralization, the C-Cl bonds break and react to form corrosive hydrogen chloride (HCl) gas and potentially highly toxic polychlorinated dibenzo-p-dioxins (PCDDs)[2].

Quantitative Data & Specifications

The following table summarizes the critical operational data required for the logistical planning of waste management.

Property / SpecificationValue / GuidelineMechanistic Rationale
CAS Number 1416352-12-9Unique chemical identifier for regulatory tracking.
GHS Hazard Classification Skin Corr. 1B, Eye Dam. 1, Aquatic Chronic 2Aldehyde reactivity causes tissue burns; C-Cl bonds resist environmental degradation[1].
EPA RCRA Waste Category Halogenated Organic WasteContains carbon-halogen bonds, triggering specialized environmental treatment requirements[3].
Primary Incompatibilities Strong oxidizing agents, strong basesCan trigger highly exothermic oxidation or aldol condensation reactions.
Required Disposal Method High-Temperature Incineration with ScrubberPrevents atmospheric release of corrosive HCl gas and toxic dioxins[2].
Preferred Container Material High-Density Polyethylene (HDPE) or PTFEResists structural degradation from trace acidic byproducts (e.g., carboxylic acids).

Waste Segregation & Disposal Workflow

Proper segregation is the most critical logistical step in managing halogenated waste. Under the 4[4], mixing a halogenated compound with a non-halogenated solvent stream legally classifies the entire volume as halogenated waste (the "Mixture Rule"). This exponentially increases disposal costs and environmental burden[5].

WasteDisposal Gen Waste Generation: 4,5-Dichloro-2-methylbenzaldehyde State Assess Waste State Gen->State Solid Solid Waste (Powder, PPE, Tubes) State->Solid Liquid Liquid Waste (Reaction Solutions) State->Liquid Label RCRA Hazardous Waste Labeling (EPA Codes) Solid->Label Solvent Is the primary solvent halogenated? Liquid->Solvent HaloStream Halogenated Waste Stream (Strictly Segregated) Solvent->HaloStream Yes (e.g., DCM) MixedStream Mixed Halogenated Stream (Do not mix with pure non-halo) Solvent->MixedStream No (e.g., EtOAc) HaloStream->Label MixedStream->Label Incineration High-Temp Incineration (Equipped with Chemical Scrubber) Label->Incineration Licensed Disposal

Figure 1: Segregation and disposal workflow for 4,5-Dichloro-2-methylbenzaldehyde waste streams.

Protocol 1: Waste Segregation and Disposal Execution

Every step in this protocol includes a self-validating checkpoint to ensure systemic safety.

  • State Identification & Routing :

    • Action: Determine if the waste is solid (contaminated gloves, empty vials, desiccants) or liquid (reaction mixtures, mother liquors).

    • Validation: Ensure solid waste is completely free of free-flowing liquids before placing it into solid waste bins.

  • Solvent Segregation :

    • Action: Route any liquid containing 4,5-Dichloro-2-methylbenzaldehyde into a designated "Halogenated Waste" carboy, regardless of whether the carrier solvent itself is halogenated (e.g., DCM) or non-halogenated (e.g., Ethyl Acetate)[5].

    • Causality: Segregation prevents the contamination of cheaper, non-halogenated waste streams, optimizing laboratory operational budgets.

  • Containerization :

    • Action: Pour waste into an HDPE carboy using a grounded, anti-static funnel. Do not use metal containers.

    • Validation: Cap the carboy tightly and invert slightly to ensure the PTFE-lined cap forms a complete seal. Wipe the exterior of the container with a dry secondary wipe to confirm no residue remains.

  • Labeling :

    • Action: Affix a hazardous waste tag immediately upon the first drop of waste entering the container. List "4,5-Dichloro-2-methylbenzaldehyde" and clearly check the "Halogenated Organics" box.

  • Incineration Handoff :

    • Action: Transfer the sealed container to Environmental Health and Safety (EHS) for disposal via a licensed facility[2].

    • Causality: The facility must be equipped with an alkaline chemical scrubber. During high-temperature combustion, the scrubber uses a basic spray (e.g., NaOH) to neutralize the generated HCl gas into harmless saltwater before atmospheric release[2].

Spill Response & Decontamination Protocol

In the event of a localized spill inside the fume hood or on the benchtop, immediate and calculated action is required to prevent cross-linking of respiratory proteins and surface corrosion.

Protocol 2: Emergency Spill Management
  • Isolation & Ventilation :

    • Action: Immediately evacuate the immediate bench area. If the spill is inside a fume hood, pull the sash down to the lowest operational level to maximize exhaust velocity.

  • Containment (Non-Combustible) :

    • Action: Surround and cover the spill with an inert, non-combustible absorbent such as diatomaceous earth or vermiculite.

    • Field-Proven Insight: Never use combustible materials (like standard paper towels or sawdust) for an aldehyde spill. The heat generated by the auto-oxidation of the concentrated aldehyde can ignite the material.

  • Collection :

    • Action: Use non-sparking, PTFE-coated tools to sweep the saturated absorbent into an HDPE solid waste container.

  • Surface Neutralization :

    • Action: Wash the affected surface with a mild 5% sodium bicarbonate ( NaHCO3​ ) solution.

    • Causality: The weak base neutralizes any trace hydrochloric acid or corresponding carboxylic acid formed by the auto-oxidation of the aldehyde in ambient air.

  • System Validation :

    • Action: Test the final rinse water on the surface with pH indicator paper.

    • Validation Checkpoint: The surface is only considered decontaminated when the pH paper reads a neutral 7.0. Once validated, wipe dry with clean laboratory wipes.

References

  • ChemicalBook. "2,4-Dichlorobenzaldehyde - Safety Data Sheet" (Used as structural hazard proxy). 1

  • CDH Fine Chemical. "2,4-DICHLOROBENZALDEHYDE MATERIAL SAFETY DATA SHEET". 2

  • AllSource Environmental. "Guidelines for Solvent Waste Recycling & Disposal".5

  • U.S. Environmental Protection Agency (EPA). "Solvents in the Workplace - How to Determine if They Are Hazardous Waste". 4

  • U.S. Environmental Protection Agency (EPA). "Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption". 3

Sources

Personal protective equipment for handling 4,5-Dichloro-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Guide for 4,5-Dichloro-2-methylbenzaldehyde (CAS: 1416352-12-9)

Introduction & Chemical Profile

As a Senior Application Scientist, I frequently consult on the safe handling of highly reactive building blocks. 4,5-Dichloro-2-methylbenzaldehyde is a prime example. Widely utilized in the synthesis of complex active pharmaceutical ingredients (APIs), its utility stems from the highly electrophilic nature of the aldehyde carbonyl and the distinct steric and electronic effects of the dichloro and methyl substitutions. However, these exact chemical properties dictate stringent handling, personal protective equipment (PPE), and disposal protocols. This guide establishes a self-validating safety system based on mechanistic causality and authoritative laboratory standards.

Hazard Identification & Mechanistic Causality

Understanding why a chemical is hazardous is the first step in mitigating risk. Halogenated benzaldehydes present specific occupational hazards driven by their molecular structure:

  • Electrophilicity: The aldehyde carbon is highly electrophilic and readily undergoes nucleophilic attack by primary amines (such as lysine residues in human skin and ocular proteins). This leads to Schiff base formation, resulting in severe tissue irritation.

  • Lipophilicity: The dichloro-methyl-phenyl ring is highly lipophilic. If the compound contacts the skin, this lipophilicity facilitates rapid dermal penetration, bypassing the skin's aqueous barriers and delivering the reactive aldehyde directly to underlying tissues.

Consequently, 4,5-Dichloro-2-methylbenzaldehyde carries the following GHS hazard classifications:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Quantitative Hazard and PPE Matrix

To comply with the OSHA Personal Protective Equipment Standard (29 CFR 1910.132) [1], PPE must be selected based on a rigorous hazard assessment. The table below summarizes the required PPE and the mechanistic rationale for each choice.

PPE CategoryRequired EquipmentMechanistic Rationale & Specifications
Skin/Body Flame-retardant lab coat, long pants, closed-toe shoes.Prevents direct dermal contact. The lipophilic nature of the compound means any exposed skin is highly susceptible to rapid absorption.
Hands Nitrile gloves (minimum 4 mil thickness). Double-gloving recommended.Nitrile provides superior resistance to non-polar and halogenated organics compared to latex. Double-gloving ensures a secondary barrier if the outer glove experiences breakthrough.
Eye/Face Chemical splash goggles (ANSI Z87.1 compliant).Standard safety glasses are insufficient. The electrophilic aldehyde can cause irreversible corneal damage via protein cross-linking; a full seal is required.
Respiratory N95 or P100 respirator (only if handling outside a fume hood).While handling must occur in a fume hood, respiratory protection is required during spill cleanup to prevent inhalation of irritating dust/vapors (H335) [2].

Operational Plan: Safe Handling Workflow

In accordance with the OSHA Laboratory Standard (29 CFR 1910.1450) [3], all handling of 4,5-Dichloro-2-methylbenzaldehyde must be conducted within a certified chemical fume hood to minimize inhalation risks.

G N1 1. Fume Hood Verification N2 2. PPE Donning N1->N2 N3 3. Closed-System Weighing N2->N3 N4 4. Solvent Addition N3->N4 N5 5. Equipment Decontamination N4->N5

Figure 1: Step-by-step operational workflow for handling electrophilic benzaldehydes.

Step-by-Step Handling Methodology:

  • Fume Hood Verification: Ensure the fume hood is operational with a face velocity of 80-120 feet per minute (fpm). Do not proceed if the alarm is sounding.

  • PPE Donning: Equip the required PPE as outlined in the matrix above. Inspect gloves for pinhole leaks.

  • Closed-System Weighing: Weigh the compound using a closed-system analytical balance inside the fume hood. If weighing must occur outside the hood, pre-weigh a sealed vial, add the chemical inside the hood, seal it, and re-weigh to determine the mass by difference. This prevents the aerosolization of irritating dust.

  • Solvent Addition: Add non-reactive, anhydrous solvents (e.g., DCM, THF) slowly. Avoid protic solvents unless specifically required by the reaction, as they can form hemiacetals.

  • Equipment Decontamination: Immediately rinse spatulas and glassware with a compatible solvent (e.g., acetone) into a designated halogenated waste container before removing them from the hood.

Emergency Response & Spill Management

Chemical spills involving electrophilic halogenated compounds require immediate, calculated action to prevent dermal exposure and respiratory distress.

G Spill Spill Occurs Assess Assess Volume & Location Spill->Assess Major Major Spill / Outside Hood Evacuate & Call EHS Assess->Major High Risk Minor Minor Spill in Hood Initiate Cleanup Assess->Minor Low Risk Absorb Apply Inert Absorbent (e.g., Vermiculite) Minor->Absorb Dispose Transfer to Halogenated Waste Container Absorb->Dispose

Figure 2: Decision tree for managing 4,5-Dichloro-2-methylbenzaldehyde spills.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Assess: If the spill is large (>50 g) or occurs outside a fume hood, evacuate the immediate area and contact Environmental Health and Safety (EHS). For minor spills inside the hood, proceed to step 2.

  • Containment: Do not use paper towels, as they can spread the chemical and potentially react. Apply an inert, inorganic absorbent such as vermiculite or dry sand to the spill area [4].

  • Neutralization/Absorption: Allow the absorbent to fully soak up any dissolved compound. If the compound is in solid form, carefully sweep it up using a static-free brush and dustpan to avoid creating airborne dust.

  • Collection: Transfer the absorbed material into a compatible, sealable hazardous waste container.

  • Surface Decontamination: Wash the spill area with a mild detergent and water, followed by an acetone wipe-down to remove residual lipophilic traces. Dispose of all wipes as hazardous waste.

Disposal Plan

Improper disposal of halogenated organics can lead to severe environmental contamination. Following the guidelines set forth in Prudent Practices in the Laboratory [4]:

  • Waste Segregation: Never mix 4,5-Dichloro-2-methylbenzaldehyde waste with non-halogenated solvents. It must be strictly segregated into a container labeled "Halogenated Organic Waste."

  • Storage: Store waste containers in secondary containment bins away from incompatible materials (e.g., strong oxidizers, strong bases, and primary amines).

  • Labeling: Clearly label the waste container with the chemical name, CAS number (1416352-12-9), and the primary hazards (Irritant, Halogenated).

References

  • Occupational Safety and Health Administration. "Personal Protective Equipment Standard (29 CFR 1910.132)." U.S. Department of Labor. [Link]

  • National Institute for Occupational Safety and Health (NIOSH). "NIOSH Pocket Guide to Chemical Hazards." Centers for Disease Control and Prevention. [Link]

  • Occupational Safety and Health Administration. "Occupational exposure to hazardous chemicals in laboratories (29 CFR 1910.1450)." eCFR. [Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Center for Biotechnology Information (NCBI) Bookshelf. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.